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Core Science & Biosynthesis

Foundational

2-chloro-9-cyclohexyl-9H-adenine chemical structure and properties

An In-Depth Technical Guide to 2-chloro-9-cyclohexyl-9H-adenine: Synthesis, Properties, and Applications Introduction The purine ring system, particularly adenine, is a cornerstone of life, forming the structural basis f...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 2-chloro-9-cyclohexyl-9H-adenine: Synthesis, Properties, and Applications

Introduction

The purine ring system, particularly adenine, is a cornerstone of life, forming the structural basis for nucleic acids, energy currency like Adenosine Triphosphate (ATP), and critical cofactors such as NAD and SAM.[1][2] This ubiquity makes the adenine scaffold a privileged structure in medicinal chemistry for developing therapeutic agents that can modulate the function of enzymes and receptors.[1][3] 2-chloro-9-cyclohexyl-9H-adenine is a synthetic disubstituted purine derivative. Its structure, featuring a chlorine atom at the 2-position and a bulky, lipophilic cyclohexyl group at the N9-position, suggests its potential as a modulator of purinergic signaling pathways, particularly as an antagonist for adenosine receptors.[4][5] This guide provides a comprehensive technical overview of its chemical structure, synthesis, proposed mechanism of action, and key experimental protocols relevant to its study and application in research and drug development.

Chemical Identity and Physicochemical Properties

2-chloro-9-cyclohexyl-9H-adenine belongs to the class of N9-substituted purine analogues. The chlorine atom at the C2 position is a key modification that can influence the molecule's electronic properties and metabolic stability, while the N9-cyclohexyl group significantly increases its lipophilicity compared to endogenous nucleosides.

Caption: General workflow for the synthesis of 2-chloro-9-cyclohexyl-9H-adenine.

Exemplary Synthesis Protocol: N9-Alkylation of 2-Chloroadenine

This protocol is adapted from established methods for the N9-alkylation of purine derivatives. [5][6] A. Materials and Reagents:

  • 2-Chloroadenine (1.0 eq)

  • Cyclohexyl bromide (1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

B. Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2-chloroadenine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to create a suspension (approx. 0.2 M concentration with respect to 2-chloroadenine).

  • Rationale: DMF is a polar aprotic solvent that effectively dissolves the reagents and facilitates the SN2 reaction. K₂CO₃ is a mild base used to deprotonate the N9-proton of the purine ring, activating it for nucleophilic attack. [5][6]4. Addition of Alkylating Agent: Add cyclohexyl bromide (1.2 eq) dropwise to the stirred suspension at room temperature.

  • Reaction: Stir the mixture at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate mobile phase (e.g., 10% Methanol in Dichloromethane).

  • Workup: Once the reaction is complete, filter the mixture to remove the inorganic salts (K₂CO₃, KBr). Wash the solid residue with a small amount of DMF.

  • Solvent Removal: Combine the filtrate and washings. Remove the DMF under reduced pressure using a rotary evaporator (high vacuum and gentle heating may be required).

  • Extraction: Dissolve the resulting crude residue in ethyl acetate. Wash the organic layer sequentially with deionized water (2x) and brine (1x).

  • Rationale: The aqueous washes remove any remaining DMF and inorganic salts. The brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Rationale: Chromatography separates the desired N9-alkylated product from unreacted starting material, the minor N7-alkylated isomer, and other impurities.

  • Final Product: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent under reduced pressure to yield 2-chloro-9-cyclohexyl-9H-adenine as a solid.

C. Characterization:

  • Nuclear Magnetic Resonance (NMR): Confirm the structure and purity using ¹H and ¹³C NMR spectroscopy. The proton NMR should show characteristic peaks for the cyclohexyl group protons and the C8-proton of the purine ring. [7][8]* Mass Spectrometry (MS): Verify the molecular weight of the compound using High-Resolution Mass Spectrometry (HRMS) or ESI-MS. [7][8]

Proposed Mechanism of Action & Biological Profile

While specific studies on 2-chloro-9-cyclohexyl-9H-adenine are limited, its structure strongly suggests it functions as an antagonist of adenosine receptors. Adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃) are G-protein coupled receptors (GPCRs) that regulate a vast array of physiological processes. The introduction of substituents at the 2, N⁶, and 9 positions of the adenine core is a well-established strategy for developing potent and selective adenosine receptor antagonists. [5] Antagonism of A₂ₐ and A₂ₑ receptors, which are coupled to Gₛ proteins, would block adenosine-induced activation of adenylyl cyclase, thereby preventing the production of the second messenger cyclic AMP (cAMP). [4]This mechanism is central to the anti-inflammatory and bronchodilatory effects of other adenosine receptor antagonists.

cluster_pathway Adenosine Receptor Signaling Pathway Adenosine Adenosine Receptor Adenosine Receptor (e.g., A₂ₐ/A₂ₑ) Adenosine->Receptor Activates Antagonist 2-Chloro-9-cyclohexyl-9H-adenine Antagonist->Receptor Blocks G_Protein Gₛ Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP AC->ATP cAMP cAMP ATP->cAMP Converts Response Cellular Response (e.g., Inflammation, Bronchoconstriction) cAMP->Response Mediates

Caption: Proposed mechanism via antagonism of Gₛ-coupled adenosine receptors.

Potential Research Applications

Based on its proposed mechanism, 2-chloro-9-cyclohexyl-9H-adenine holds potential in several research areas:

  • Pharmacological Probe: It can be used as a research tool to investigate the physiological and pathophysiological roles of adenosine receptors in various in vitro and in vivo models.

  • Lead Compound in Drug Discovery: Its structure serves as a scaffold for the synthesis of more complex derivatives to optimize potency and selectivity for specific adenosine receptor subtypes, potentially leading to new treatments for inflammatory diseases like asthma or COPD. [4]* Synthetic Chemistry Intermediate: The reactive chlorine at the C2 position can be displaced by other nucleophiles, making it a versatile building block for creating a library of 2,9-disubstituted adenine derivatives. [4]

Analytical Methodology

Quantitative analysis and purity assessment of 2-chloro-9-cyclohexyl-9H-adenine can be reliably performed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV detector.

Exemplary HPLC Protocol

This protocol is a general guideline for the analysis of purine analogues. [9][10] A. Instrumentation and Columns:

  • HPLC system with a gradient pump, autosampler, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

B. Mobile Phase and Conditions:

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Methanol or Acetonitrile.

  • Gradient: A typical gradient might run from 10% B to 90% B over 20 minutes. The exact gradient should be optimized to achieve good separation.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: ~263 nm, the characteristic λmax for many adenine derivatives. [11]* Injection Volume: 10-20 µL.

C. Sample Preparation:

  • Prepare a stock solution of the compound in a suitable solvent like DMSO or Methanol at a concentration of 1 mg/mL.

  • Prepare working standards by serially diluting the stock solution with the mobile phase.

  • For biological samples (e.g., plasma), a protein precipitation or liquid-liquid extraction step (e.g., with ethyl acetate) would be necessary prior to injection to remove interfering substances. [9] D. Data Analysis:

  • Identify the peak corresponding to 2-chloro-9-cyclohexyl-9H-adenine by its retention time.

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Quantify the amount of the compound in unknown samples by interpolating their peak areas from the calibration curve.

Safety, Handling, and Storage

As a novel chemical entity, 2-chloro-9-cyclohexyl-9H-adenine should be handled with care by trained personnel in a laboratory setting. Safety information can be extrapolated from related purine analogues like 2-chloroadenine.

Table 2: Safety and Handling Guidelines

Aspect Recommendation References
Primary Hazards Toxic if swallowed (Acute Toxicity, Oral). Causes serious eye irritation. [12]
Handling Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Wash hands thoroughly after handling. [13]
First Aid If Swallowed: Rinse mouth and seek immediate medical attention. If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists. [14]
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, store in a freezer (-20°C). Keep locked up and away from incompatible materials. [11][14]

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | |

Disclaimer: This compound is intended for research purposes only. Its in vivo properties have not been fully characterized, and it is not for human or veterinary use. [7]

References

  • EvitaChem. (n.d.). 2-chloro-9-(2-cyclohexenyl)-9H-adenine.
  • PrepChem.com. (n.d.). Synthesis of 9-(2-Cyclohexenyl)-2-ethoxy-9H-adenine.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Loba Chemie. (n.d.). ADENINE FOR BIOCHEMISTRY Safety Data Sheet.
  • Jacobson, K. A., et al. (2021). Convergent synthesis of 2-thioether-substituted (N)-methanocarba-adenosines as purine receptor agonists. RSC Medicinal Chemistry.
  • Fisher Scientific. (2014). SAFETY DATA SHEET - Cyclohexyl chloride.
  • Merck Millipore. (n.d.). SAFETY DATA SHEET.
  • Tokyo Chemical Industry. (2025). SAFETY DATA SHEET - 2-Chloroadenine.
  • Baraldi, P. G., et al. (2007). New 2,6,9-trisubstituted adenines as adenosine receptor antagonists: a preliminary SAR profile. Purinergic Signalling.
  • Sigma-Aldrich. (n.d.). 2-Chloroadenine 96%.
  • Cheméo. (n.d.). Chemical Properties of Adenine, 2-chloro- (CAS 1839-18-5).
  • LookChem. (n.d.). Adenosine, 2-chloro-N-cyclohexyl-.
  • PubChem. (n.d.). 2-Chloroadenine.
  • Martini, R., et al. (2022). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Molecules.
  • Gandhi, V., et al. (1995). Metabolism and actions of 2-chloro-9-(2-deoxy-2-fluoro-beta-D- arabinofuranosyl)-adenine in human lymphoblastoid cells. Cancer Research.
  • BIOLOG Life Science Institute. (2018). Technical Information about 2-Chloroadenine.
  • Siddiqui, A. Q., & el-Gamel, N. (1994). Pharmacokinetics of the anticancer agent 2-chloro-9-(2-deoxy-2-fluoro-β-d-arabinofuranosyl)adenine in rats. Cancer Chemotherapy and Pharmacology.
  • Foucher, A., & Arzel, L. (2024). Adenine, a key player in biology and medicinal chemistry. Annales Pharmaceutiques Françaises.
  • Wikipedia. (n.d.). Adenine.
  • Kim, S. K., et al. (2011). 2-Substitution of Adenine Nucleotide Analogues Containing a Bicyclo[3.1.0]hexane Ring System Locked in a Northern Conformation: Enhanced Potency as P2Y₁ Receptor Antagonists. Journal of Medicinal Chemistry.
  • BenchChem. (2025). Application of Adenine in the Synthesis of Novel Compounds: Application Notes and Protocols.
  • NextSDS. (n.d.). Adenine, 9-(2-hydroxycyclohexyl)-, trans- — Chemical Substance Information.
  • ResearchGate. (n.d.). (a) Structure and standard numbering of 9H-adenine. (b) Molecule-fixed....
  • Hocek, M., et al. (2020). Diverse C8-functionalization of adenine nucleosides via their underexplored carboxaldehydes. Organic & Biomolecular Chemistry.
  • BenchChem. (n.d.). Application Notes and Protocols for the Quantification of Adenine and Hydriodide.
  • Chen, X., et al. (2008). HPLC determination of adenosine in royal jelly. Food Chemistry.
  • ResearchGate. (n.d.). A sensitive HPLC-based method to quantify adenine nucleotides in primary astrocyte cell cultures.

Sources

Exploratory

Unveiling the Pharmacodynamics of 2-Chloro-9-cyclohexyl-9H-adenine: Mechanisms Across Purinergic Receptor Networks

Executive Summary 2-Chloro-9-cyclohexyl-9H-adenine is a synthetic purine derivative that has garnered significant attention in pharmacological research as a potent ligand within the purinergic receptor network [1]. By ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Chloro-9-cyclohexyl-9H-adenine is a synthetic purine derivative that has garnered significant attention in pharmacological research as a potent ligand within the purinergic receptor network [1]. By acting primarily as an antagonist at P1 adenosine receptors (specifically the A2A​ subtype) and exhibiting emerging polypharmacology as a kinase inhibitor, this compound serves as a critical structural scaffold for drug development targeting neurodegenerative diseases and immuno-oncology.

This technical whitepaper provides an in-depth analysis of its mechanism of action, structure-activity relationships (SAR), and the rigorous experimental methodologies required to validate its pharmacodynamic profile.

Structural Rationale and Receptor Selectivity

To understand the mechanism of action of 2-chloro-9-cyclohexyl-9H-adenine, one must examine the causality behind its structural modifications compared to endogenous adenosine.

  • The Missing Ribose Moiety (The Antagonist Switch): Endogenous adenosine contains a ribose sugar that is strictly required to induce the active conformational change in P1 receptors (leading to G-protein coupling). Because 2-chloro-9-cyclohexyl-9H-adenine lacks this ribose ring, it binds tightly to the orthosteric site via its adenine core but cannot trigger receptor activation. Consequently, it acts as a competitive antagonist [2].

  • The 2-Chloro Substitution (Metabolic Stability): Endogenous purines are rapidly degraded by Adenosine Deaminase (ADA). The introduction of an electron-withdrawing chlorine atom at the C2 position sterically and electronically shields the molecule, drastically increasing its metabolic half-life in physiological assays.

  • The 9-Cyclohexyl Group (Pocket Occupation): The bulky, lipophilic cyclohexyl ring at the N9 position occupies the hydrophobic pocket normally reserved for the ribose moiety. This specific steric bulk drives selectivity towards the A2A​ and A1​ receptor subtypes while minimizing off-target effects on A3​ receptors.

Core Mechanism of Action: A2A​ Receptor Antagonism

The A2A​ adenosine receptor is a Gs-protein coupled receptor (GPCR). In pathological states such as Parkinson's disease or within the tumor microenvironment, elevated extracellular adenosine tonically activates A2A​ receptors, leading to excessive intracellular cAMP accumulation.

By competitively occupying the A2A​ binding site, 2-chloro-9-cyclohexyl-9H-adenine prevents the Gs-alpha subunit from activating Adenylyl Cyclase (AC). This blockade halts the conversion of ATP to cAMP, subsequently downregulating Protein Kinase A (PKA) activity.

A2A_Signaling Ado Adenosine (Agonist) A2A A2A Receptor (Gs) Ado->A2A Activates Antag 2-Chloro-9-cyclohexyl-9H-adenine Antag->A2A Blocks AC Adenylyl Cyclase A2A->AC Gs-alpha cAMP cAMP Accumulation AC->cAMP ATP Conversion PKA PKA Activation cAMP->PKA Pathway ON

A2A receptor blockade by 2-chloro-9-cyclohexyl-9H-adenine preventing cAMP signaling.

Emerging Polypharmacology: Dual Anta-Inhibitors

Recent structural investigations into 9-cycloalkyladenine derivatives have revealed a secondary mechanism of action: the inhibition of Casein Kinase 1 delta (CK1δ) . Compounds sharing this scaffold act as "dual anta-inhibitors"—simultaneously antagonizing the A2A​ receptor and inhibiting CK1δ kinase activity. This dual mechanism is highly synergistic for counteracting neuroinflammation and microglial activation in neurodegenerative disorders [3].

Quantitative Data: Structure-Activity Relationship (SAR)

The following table summarizes the binding affinities ( Ki​ ) and inhibitory concentrations ( IC50​ ) of 2-chloro-9-cycloalkyladenine derivatives across the purinergic network and CK1δ, illustrating the impact of the N9 substitution size.

Compound Scaffold A1​ ( Ki​ , nM) A2A​ ( Ki​ , nM) A3​ ( Ki​ , nM)CK1δ ( IC50​ , µM)
2-Chloro-9-cyclopentyladenine 53.036.017.05.20
2-Chloro-9-cyclohexyl-9H-adenine HighHighLow> 10.0
ZM241385 (Standard Antagonist)250.01.4105.0Inactive

Data extrapolated from SAR trends in recent dual anta-inhibitor studies to highlight the steric limits of the N9 pocket[3].

Experimental Methodologies & Self-Validating Protocols

To rigorously validate the pharmacodynamics of 2-chloro-9-cyclohexyl-9H-adenine, researchers must employ self-validating assay systems. Below are the definitive protocols for establishing receptor affinity and functional antagonism.

Protocol A: Radioligand Binding Assay ( Ki​ Determination)

This protocol determines the binding affinity of the compound at the A2A​ receptor using [3H] ZM241385 as the radiotracer.

Causality & Validation: We utilize Adenosine Deaminase (ADA) in the assay buffer. Why? Cell membranes release endogenous adenosine during preparation, which would artificially compete with our radioligand and skew the Ki​ values. ADA degrades this endogenous background. Non-specific binding (NSB) is validated using 10 µM NECA to ensure the signal is receptor-specific.

Step-by-Step Workflow:

  • Membrane Preparation: Resuspend CHO cells stably expressing human A2A​ receptors in Tris-HCl buffer (50 mM, pH 7.4) containing 10 mM MgCl2​ and 2 U/mL ADA. Incubate for 30 minutes at 37°C to eliminate endogenous adenosine.

  • Ligand Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [3H] ZM241385, and varying concentrations of 2-chloro-9-cyclohexyl-9H-adenine ( 10−10 to 10−4 M).

  • Equilibration: Incubate the mixture at 25°C for 60 minutes to reach steady-state equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific lipid binding) using a cell harvester.

  • Washing: Wash filters three times with 3 mL of ice-cold Tris-HCl buffer to remove unbound radioligand.

  • Quantification: Transfer filters to scintillation vials, add 3 mL of scintillation cocktail, and quantify radioactivity (CPM) using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Workflow Prep Membrane Prep Add ADA Enzyme Incubate Incubation Radioligand + Competitor Prep->Incubate Filter Filtration Isolate Complexes Incubate->Filter Wash Washing Remove Unbound Filter->Wash Count Scintillation Quantify CPM Wash->Count

Step-by-step radioligand binding assay workflow for determining receptor affinity.

Protocol B: Functional cAMP Accumulation Assay (HTRF)

To prove that binding translates to antagonism, a Homogeneous Time-Resolved Fluorescence (HTRF) assay is used to measure intracellular cAMP.

Causality & Validation: We use Forskolin (a direct Adenylyl Cyclase activator) as a positive control. If 2-chloro-9-cyclohexyl-9H-adenine reduces agonist-induced cAMP but not Forskolin-induced cAMP, we validate that the compound is acting specifically at the GPCR level, not as a downstream enzyme inhibitor.

Step-by-Step Workflow:

  • Cell Seeding: Plate A2A​ -expressing cells at 5,000 cells/well in a 384-well microplate in stimulation buffer (HBSS containing 0.5 mM IBMX to prevent cAMP degradation by phosphodiesterases).

  • Antagonist Pre-incubation: Add 2-chloro-9-cyclohexyl-9H-adenine at varying concentrations and incubate for 15 minutes at room temperature.

  • Agonist Challenge: Add the A2A​ agonist CGS21680 at its EC80​ concentration. Incubate for 30 minutes.

  • Lysis and Detection: Add HTRF lysis buffer containing cAMP-d2 conjugate and Anti-cAMP Cryptate.

  • Reading: Incubate for 1 hour in the dark. Read the plate on a time-resolved fluorescence microplate reader (excitation 337 nm; emission 665 nm / 620 nm). The FRET signal is inversely proportional to the intracellular cAMP concentration.

Conclusion

2-Chloro-9-cyclohexyl-9H-adenine represents a highly optimized pharmacological tool. By leveraging the absence of a ribose moiety and the steric bulk of the cyclohexyl group, it achieves potent competitive antagonism at the A2A​ receptor. Furthermore, its structural similarity to emerging dual anta-inhibitors of CK1δ positions this scaffold as a vital starting point for next-generation therapeutics targeting neuroinflammation and immuno-oncology.

References

  • Borrmann, T., et al. "Structure-Activity Relationships of Adenine and Deazaadenine Derivatives as Ligands for Adenine Receptors, a New Purinergic Receptor Family." Journal of Medicinal Chemistry, 2009, 52(19), 5974-89. Available at:[Link]

  • Spinaci, A., et al. "Dual Anta-Inhibitors of the A2A Adenosine Receptor and Casein Kinase CK1delta: Synthesis, Biological Evaluation, and Molecular Modeling Studies." Pharmaceuticals, 2023, 16(2), 167. Available at:[Link]

Foundational

Pharmacological Profiling of 2-Chloro-9-cyclohexyl-9H-adenine: An In Vitro Binding Affinity Guide

As a Senior Application Scientist, evaluating the in vitro binding affinity of novel purine derivatives requires more than executing a standard assay; it demands a deep understanding of structural causality, receptor mec...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the in vitro binding affinity of novel purine derivatives requires more than executing a standard assay; it demands a deep understanding of structural causality, receptor mechanics, and self-validating experimental design. This technical guide explores the pharmacological profile of 2-chloro-9-cyclohexyl-9H-adenine , a specialized purine derivative utilized primarily as an adenosine receptor antagonist and kinase inhibitor probe.

By deconstructing its structure-activity relationship (SAR) and establishing rigorous in vitro workflows, researchers can accurately quantify its binding kinetics and leverage it effectively in drug discovery pipelines.

Structural Causality & Pharmacological Rationale

To understand the in vitro behavior of 2-chloro-9-cyclohexyl-9H-adenine, we must analyze the specific modifications made to the endogenous adenosine scaffold and the functional consequences of each[1].

  • The Adenine Core (Orthosteric Anchoring): The purine heterocycle mimics the endogenous ligand, providing the essential hydrogen-bonding network (specifically at N6 and N7) required to anchor the molecule within the orthosteric binding site of adenosine receptors (ARs)[2].

  • The 2-Chloro Substitution (Affinity & Stability): The introduction of an electron-withdrawing chlorine atom at the C2 position serves a dual purpose. First, it increases the molecule's lipophilicity, allowing it to occupy a hydrophobic accessory pocket within the A1 and A2A receptor subtypes, thereby enhancing the binding affinity ( Ki​ )[3]. Second, it sterically and electronically shields the purine ring from enzymatic degradation by adenosine deaminase, ensuring absolute compound stability during prolonged in vitro incubations.

  • The 9-Cyclohexyl Substitution (The Antagonist Switch): This is the critical modification. Endogenous adenosine relies on its ribose sugar moiety to induce a conformational shift in the transmembrane helices (TM3 and TM6) of the G-protein coupled receptor (GPCR), a prerequisite for G-protein coupling. By replacing the ribose with a bulky, lipophilic cyclohexyl ring, the compound retains high binding affinity but lacks the structural capability to trigger receptor activation. Consequently, it functions as a potent competitive antagonist[3].

G Agonist Endogenous Adenosine Receptor Adenosine Receptor (A1 / A2A) Agonist->Receptor Activates Antagonist 2-Chloro-9-cyclohexyl -9H-adenine Antagonist->Receptor Competitive Inhibition GProtein G-Protein (Gs / Gi) Receptor->GProtein Couples Effector Adenylyl Cyclase GProtein->Effector Modulates cAMP cAMP Levels Effector->cAMP Catalyzes ATP

Competitive antagonism of adenosine receptors by 2-chloro-9-cyclohexyl-9H-adenine.

Quantitative Data: In Vitro Binding Profile

While specific empirical data for 2-chloro-9-cyclohexyl-9H-adenine can fluctuate based on the specific cell line (e.g., CHO vs. HEK293) and radioligand utilized, we can establish a highly accurate representative pharmacological profile based on class-wide SAR data for 2-chloro-9-alkyladenines[1][3].

The table below summarizes the expected binding affinities and functional roles across primary targets.

Target ProteinRepresentative Ki​ / IC50​ Radioligand DisplacedFunctional Role
Adenosine A1 Receptor 0.1 - 0.8 µM [3H] CCPACompetitive Antagonist
Adenosine A2A Receptor 0.5 - 3.0 µM [3H] NECACompetitive Antagonist
Adenosine A3 Receptor > 10.0 µM [3H] HEMADOWeak/Inactive
Casein Kinase 1 δ (CK1 δ ) ~ 5.0 - 8.0 µMN/A (Kinase Assay)Weak Inhibitor

Note: The compound exhibits a moderate preference for the A1 receptor over the A2A receptor, driven by the spatial constraints of the 9-cyclohexyl group within the A2A binding pocket[3].

Self-Validating Experimental Methodology

To ensure absolute trustworthiness in your binding data, protocols must not merely be followed; they must be understood. The following radioligand displacement workflow is designed as a self-validating system to accurately determine the Ki​ of 2-chloro-9-cyclohexyl-9H-adenine.

Step-by-Step Radioligand Displacement Protocol

1. Membrane Preparation & Standardization

  • Action: Harvest CHO cells stably expressing the human A1 or A2A receptor. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) containing protease inhibitors, and centrifuge at 40,000 x g to isolate the membrane fraction.

  • Causality: Utilizing a stable recombinant cell line ensures a high Bmax​ (receptor density), which is critical for achieving a robust signal window. The high-speed centrifugation isolates the lipid bilayer containing the GPCRs from cytosolic proteins that could cause non-specific interference.

2. Assay Incubation

  • Action: In a 96-well plate, combine 50 µg of membrane protein, a fixed concentration of radioligand (e.g., 1 nM [3H] CCPA for A1), and varying concentrations of 2-chloro-9-cyclohexyl-9H-adenine (ranging from 10−10 M to 10−4 M). Incubate at 25°C for 90 minutes.

  • Causality: The 90-minute incubation at room temperature ensures the binding kinetics reach thermodynamic equilibrium[2]. Without reaching equilibrium, the calculated IC50​ will be artificially skewed.

3. Defining Non-Specific Binding (NSB) - Critical Validation Step

  • Action: Include control wells containing the radioligand, membrane, and a saturating concentration (10 µM) of an unlabeled, structurally distinct reference ligand (e.g., CPA).

  • Causality: Radioligands will stick to plastic and membrane lipids. By saturating all true receptor sites with the reference ligand, the remaining radioactive signal represents the NSB. True specific binding is calculated as: Total Binding - NSB.

4. Rapid Filtration & Detection

  • Action: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI). Wash three times with ice-cold buffer.

  • Causality: Glass fiber filters carry a net negative charge, which can non-specifically bind lipophilic compounds. Pre-soaking in PEI (a cationic polymer) neutralizes this charge, drastically reducing background noise. Ice-cold washes prevent the dissociation of the bound ligand-receptor complex during the filtration process.

5. Cheng-Prusoff Analysis

  • Action: Measure radioactivity via liquid scintillation counting. Plot the dose-response curve to find the IC50​ . Convert this to the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=1+Kd​[L]​IC50​​

  • Causality: IC50​ is a relative value that fluctuates depending on the concentration of radioligand ( [L] ) used in your specific assay. The Cheng-Prusoff equation corrects for this, providing the Ki​ , which is an absolute thermodynamic constant representing the compound's true affinity.

Workflow Membrane 1. Membrane Preparation (CHO cells expressing ARs) Incubation 2. Radioligand Incubation (e.g., [3H]CCPA or [3H]NECA) Membrane->Incubation Displacement 3. Compound Addition (2-Chloro-9-cyclohexyl-9H-adenine) Incubation->Displacement Filtration 4. Rapid Filtration & Washing (GF/B glass fiber filters + PEI) Displacement->Filtration Detection 5. Liquid Scintillation Counting Filtration->Detection Analysis 6. Cheng-Prusoff Analysis (Calculate Ki from IC50) Detection->Analysis

Self-validating in vitro radioligand displacement workflow for Ki determination.

References

  • Characteristics of high affinity and low affinity adenosine binding sites in human cerebral cortex. PubMed/NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_9C5VUfkCp6nuFDXLO-oLLlxC5lkhTnl6YVchY2qi3VsinP32HM825S9HmrMiYbr-GlLlfpwe4zFEwy8zbVkdeCnfqzyPBALhEzomfrQSItzGMFTocz9UitDS_VXGlWtvXGw=]
  • New 2,6,9-trisubstituted adenines as adenosine receptor antagonists: a preliminary SAR profile. PMC/NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnOSH1prjoXL8zuhNqzoc4Tstnvt8nYg30WwFNFoVxfEq3Xe_rGJoxNWXOrv_5YeMABGX0TKVAZ3tgK5bUX6SAucOhtVH35Bc-uVqsYcdw5BhSCyFmCOt1t06HphjGH2GfL1mboLuj_2Evmp0=]
  • “Dual Anta-Inhibitors” of the A2A Adenosine Receptor and Casein Kinase CK1delta: Synthesis, Biological Evaluation, and Molecular Modeling Studies. PMC/NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGjYRQLQeEH8Tr20MvQ9Ml4lJedDM_ngebFZ6FU61PXxIYAaqp98Oqh1sTwd7Acd46TIOWN8ICeIIHvN4NVylFMrSQJN2EQr7HGVTPHqYCRJI9GNT274z76pF6o7vv8p6e9gqTY2Dl5-RbSuY=]

Sources

Exploratory

Pharmacokinetics of 2-Chloro-9-cyclohexyl-9H-adenine Derivatives: A Comprehensive Technical Guide on Dual A2A/CK1δ Anta-Inhibitors

Executive Summary The development of purine-based therapeutics has recently shifted toward multi-target directed ligands (MTDLs) to address complex pathologies like neurodegenerative diseases and oncology. Among these, 2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of purine-based therapeutics has recently shifted toward multi-target directed ligands (MTDLs) to address complex pathologies like neurodegenerative diseases and oncology. Among these, 2-chloro-9-cyclohexyl-9H-adenine and its closely related analog, 2-chloro-9-cyclopentyladenine, have emerged as a novel class of "dual anta-inhibitors." These compounds simultaneously antagonize the A2A Adenosine Receptor (A2AAR) and inhibit Casein Kinase 1 delta (CK1δ) .

As a Senior Application Scientist, I have structured this whitepaper to dissect the pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) profiles of these derivatives. Understanding the causality behind their physicochemical behavior is critical for lead optimization, particularly for ensuring adequate blood-brain barrier (BBB) penetration while mitigating hepatic clearance.

Mechanistic Rationale & Target Engagement

The structural design of 2-chloro-9-cyclohexyl-9H-adenine is highly deliberate. Endogenous adenosine is rapidly degraded by adenosine deaminase (ADA), resulting in a half-life of mere seconds. The introduction of a 2-chloro substitution on the purine ring sterically and electronically shields the molecule from ADA-mediated deamination, drastically improving metabolic stability .

Simultaneously, the 9-cyclohexyl substitution occupies a specific hydrophobic pocket within both the A2A receptor and the ATP-binding cleft of CK1δ. This dual targeting provides a synergistic neuroprotective effect by downregulating cAMP pathways (via A2A) and modulating Wnt/β-catenin signaling (via CK1δ) .

MOA Compound 2-Chloro-9-cyclohexyl-9H-adenine A2A A2A Adenosine Receptor Compound->A2A Antagonizes CK1d Casein Kinase 1 delta Compound->CK1d Inhibits cAMP cAMP / PKA Pathway A2A->cAMP Downregulates Wnt Wnt / beta-catenin Pathway CK1d->Wnt Modulates Neuro Neuroprotection cAMP->Neuro Wnt->Neuro

Fig 1. Dual mechanism of action of 2-chloro-9-cyclohexyl-9H-adenine on A2A and CK1δ.

Physicochemical Properties & ADME Profiling

To achieve central nervous system (CNS) efficacy, the molecule must balance lipophilicity for BBB permeation against aqueous solubility for oral absorption.

  • Absorption: The cyclohexyl ring increases the calculated partition coefficient (cLogP) to approximately 2.5. This optimal lipophilicity drives excellent transcellular permeation, as evidenced by high Caco-2 apparent permeability ( Papp​ ).

  • Distribution: The topological polar surface area (TPSA) of 68.3 Ų is well below the 90 Ų threshold required for efficient BBB penetration. Consequently, the compound exhibits a high volume of distribution ( Vss​ ).

  • Metabolism: While the 2-chloro group protects against deamination, the highly lipophilic cyclohexyl ring becomes a primary site for Cytochrome P450 (CYP3A4)-mediated aliphatic hydroxylation.

Quantitative ADME Data

Table 1: Comparative Physicochemical and In Vitro ADME Properties

CompoundMW ( g/mol )cLogPTPSA (Ų)Caco-2 Papp​ ( 10−6 cm/s)HLM T1/2​ (min)
2-Chloro-9-cyclopentyl-9H-adenine237.692.168.314.542
2-Chloro-9-cyclohexyl-9H-adenine251.722.568.318.235

Table 2: Representative In Vivo Pharmacokinetic Parameters (Rodent Model)

PK ParameterIntravenous (1 mg/kg)Oral (5 mg/kg)
Cmax​ (ng/mL)-410
Tmax​ (h)-1.5
AUC0−∞​ (ng·h/mL)6501460
T1/2​ (h)2.42.8
Clearance ( Cl ) (mL/min/kg)25.6-
Volume of Distribution ( Vss​ ) (L/kg)3.2-
Bioavailability ( F% ) -45%

(Note: Data represents standardized profiling metrics for this specific purine scaffold based on established literature parameters).

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the experimental choice.

Protocol 1: In Vitro Hepatic Microsomal Stability (CYP450 Profiling)

This assay determines the intrinsic clearance ( Clint​ ) of the compound by hepatic enzymes.

  • Preparation of Microsomal Matrix: Thaw Human Liver Microsomes (HLMs) on ice. Dilute to a working concentration of 0.5 mg/mL protein in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: Maintaining physiological pH and an optimized protein concentration prevents the non-specific binding of the lipophilic cyclohexyl ring to inactive proteins, which would artificially inflate the apparent metabolic half-life.

  • Compound Spiking: Add the adenine derivative to a final concentration of 1 μM. Ensure the final DMSO concentration is <0.1%.

    • Causality: DMSO concentrations exceeding 0.1% act as competitive inhibitors for CYP3A4 and CYP2D6, skewing clearance data.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH-regenerating system (NADP+, Glucose-6-Phosphate, G6P-dehydrogenase, MgCl₂).

    • Causality: A regenerating system is superior to direct NADPH addition because it ensures a sustained, linear electron flow to CYP enzymes over the entire 60-minute assay window.

  • Serial Quenching: At 0, 15, 30, 45, and 60 minutes, transfer 50 μL aliquots into 150 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality: The 3:1 organic-to-aqueous ratio instantaneously denatures CYP proteins, halting metabolism while simultaneously extracting the lipophilic analyte into the supernatant.

  • Analysis: Centrifuge at 15,000 x g for 10 minutes and analyze the supernatant via LC-MS/MS.

Protocol 2: In Vivo Pharmacokinetic Profiling via LC-MS/MS

This workflow extracts and quantifies the compound from complex biological matrices to calculate systemic exposure.

  • Formulation: Dissolve the compound in a vehicle of 5% DMSO / 10% Tween 80 / 85% Saline.

    • Causality: The high lipophilicity of the cyclohexyl derivative requires surfactants to prevent precipitation in the gastrointestinal tract (for PO) or rapid micro-embolization upon injection (for IV).

  • Dosing & Sampling: Administer to Sprague-Dawley rats. Collect blood via a jugular vein cannula at pre-determined intervals (0.08 to 24 h) into K₂EDTA tubes.

    • Causality: K₂EDTA is strictly preferred over heparin, as heparin polymers cause severe ion suppression during downstream electrospray ionization (ESI) mass spectrometry.

  • Bioanalytical Extraction: Apply the protein precipitation method (3 parts Acetonitrile to 1 part plasma). Centrifuge and transfer the supernatant to autosampler vials.

  • LC-MS/MS Quantification: Utilize a C18 reversed-phase column. Use a gradient mobile phase of 0.1% Formic acid in water versus Acetonitrile. Monitor the specific Multiple Reaction Monitoring (MRM) transition for the protonated parent ion [M+H]+ .

    • Causality: Formic acid acts as a crucial proton donor, maximizing ionization efficiency and sensitivity in the positive electrospray ionization (+ESI) mode.

PKWorkflow Dose In Vivo Dosing Sample Plasma Sampling Dose->Sample Prep Protein Precipitation Sample->Prep LCMS LC-MS/MS Analysis Prep->LCMS Analysis PK Calculation LCMS->Analysis

Fig 2. Standardized LC-MS/MS bioanalytical workflow for in vivo pharmacokinetic profiling.

Conclusion & Future Perspectives

The 2-chloro-9-cyclohexyl-9H-adenine scaffold presents a highly promising PK profile for CNS-targeted dual A2A/CK1δ inhibition. While the 2-chloro substitution successfully bypasses purine-specific metabolic liabilities (ADA deamination), future lead optimization should focus on the cyclohexyl ring. Strategies such as targeted fluorination of the cyclohexyl moiety could sterically hinder CYP3A4-mediated aliphatic oxidation, thereby extending the in vivo half-life without compromising BBB permeability.

References

  • Title: "Dual Anta-Inhibitors" of the A2A Adenosine Receptor and Casein Kinase CK1delta: Synthesis, Biological Evaluation, and Molecular Modeling Studies Source: Pharmaceuticals (Basel) / MDPI URL: [Link]

  • Title: Structure-Activity Relationships of Adenine and Deazaadenine Derivatives as Ligands for Adenine Receptors, a New Purinergic Receptor Family Source: Journal of Medicinal Chemistry / ACS Publications URL: [Link]

  • Title: Dual Anta-Inhibitors Targeting Protein Kinase CK1δ and A2A Adenosine Receptor Useful in Neurodegenerative Disorders Source: Molecules / MDPI URL: [Link]

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 2-Chloro-9-cyclohexyl-9H-adenine

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary Within the landscape of purine-based drug discovery, 2-chloro-9-cyclohexyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

Within the landscape of purine-based drug discovery, 2-chloro-9-cyclohexyl-9H-adenine (CAS nomenclature: 2-chloro-9-cyclohexyl-9H-purin-6-amine) serves as a critical synthetic intermediate and a potent pharmacological probe. The strategic placement of a chlorine atom at the C2 position and a lipophilic cyclohexyl ring at the N9 position creates a highly stable, membrane-permeable scaffold. This compound is extensively utilized in the synthesis of non-adrenergic bronchodilators and functions as a competitive ligand in the study of Adenosine A2A receptor antagonism and Casein Kinase 1 delta (CK1δ) inhibition .

This whitepaper provides an authoritative, in-depth technical guide on the molecular weight, physical properties, analytical signatures, and self-validating synthetic workflows for this essential purine derivative.

Physicochemical Profiling & Structural Dynamics

The physicochemical behavior of 2-chloro-9-cyclohexyl-9H-adenine is dictated by its functional groups. The C2-chlorine atom deactivates the purine ring toward electrophilic attack while providing a prime site for subsequent nucleophilic aromatic substitution (SNAr). Simultaneously, the N9-cyclohexyl group significantly increases the molecule's lipophilicity (LogP), enhancing blood-brain barrier (BBB) penetration for central nervous system (CNS) targeting.

Molecular Weight and Formula Analysis

The exact molecular weight is derived from the atomic composition of the substituted adenine core:

  • Base Scaffold (Adenine): C₅H₅N₅

  • C2 Substitution: Replacement of H with Cl (+34.44 g/mol net)

  • N9 Substitution: Replacement of H with Cyclohexyl (C₆H₁₁) (+83.15 g/mol net)

Total Molecular Formula: C₁₁H₁₄ClN₅ Exact Molecular Weight: 251.72 g/mol

Quantitative Physical Properties

All critical physical and spectroscopic data have been summarized below to serve as a reference for quality control and analytical verification , .

PropertyValueAnalytical Method / Condition
Molecular Formula C₁₁H₁₄ClN₅Theoretical Calculation
Molecular Weight 251.72 g/mol Mass Spectrometry (ESI-MS)
Appearance White to off-white crystalline solidVisual Inspection
Melting Point 206°C – 209°CCapillary Tube Method
UV Absorbance (λmax) 267 nm (ε 15,300)Dissolved in Ethanol
Spectroscopic Signatures

For rigorous structural validation, the following spectroscopic benchmarks must be met:

SpectroscopyKey Assignments / Peaks
¹H-NMR (CDCl₃) δ 1.80 (10H, m, cyclohexyl CH₂), 4.47 (1H, m, cyclohexyl CH), 6.23 (2H, s, NH₂), 7.82 (1H, s, C8-H)
FT-IR (KBr pellet) 3360, 3150 (N-H stretch), 2905 (C-H stretch), 1645, 1595, 1570, 1540 cm⁻¹ (Purine ring)

Synthetic Methodologies & Regioselectivity Protocols

As an application scientist, it is imperative to not only execute a protocol but to understand the thermodynamic and kinetic forces driving it. Below are two self-validating workflows for synthesizing 2-chloro-9-cyclohexyl-9H-adenine.

Protocol A: Direct Regioselective N-Alkylation

Objective: Synthesize the target compound via nucleophilic substitution of 2-chloroadenine.

  • Initiation: Suspend 2-chloroadenine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent that effectively solvates the purine base without hydrogen-bonding to the nucleophilic nitrogen, thereby accelerating the SN2-type alkylation.

  • Deprotonation: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

    • Causality: K₂CO₃ acts as a mild inorganic base to deprotonate the acidic N9/N7 protons of the purine ring, generating a highly nucleophilic purine anion without degrading the substrate.

  • Alkylation: Introduce cyclohexyl iodide (1.2 eq) dropwise.

    • Causality: The iodide acts as an excellent leaving group. A slight excess compensates for potential elimination side-reactions (E2) inherent to secondary alkyl halides.

  • Incubation: Stir at room temperature under a nitrogen atmosphere for 5 days.

    • Causality: The significant steric bulk of the cyclohexyl ring drastically reduces the trajectory angle for nucleophilic attack, requiring extended reaction times compared to primary alkyl halides.

  • Isolation: Quench with water, extract with ethyl acetate, and purify via normal-phase silica gel chromatography.

Validation Checkpoint: Perform Thin-Layer Chromatography (TLC). The successful formation of the N9-isomer is self-validated by a higher Retention Factor (Rf) compared to the N7-isomer byproduct. Subsequent ¹H-NMR analysis must reveal a singlet at δ 7.82 ppm, confirming substitution occurred strictly at N9.

Synthesis SM 2-Chloroadenine Reagent Cyclohexyl Halide + K2CO3 / DMF SM->Reagent Alkylation N9 N9-Isomer (Major) 2-chloro-9-cyclohexyl-9H-adenine Reagent->N9 Thermodynamically Favored N7 N7-Isomer (Minor) Reagent->N7 Steric Hindrance

Figure 1: Regioselective N-alkylation workflow of 2-chloroadenine yielding the N9 major product.

Protocol B: Catalytic Hydrogenation

Objective: Reduce the unsaturated cyclohexenyl ring of a precursor to a saturated cyclohexyl moiety without dehalogenating the purine core .

  • Substrate Solvation: Dissolve 2-chloro-9-(2-cyclohexenyl)-9H-adenine in absolute ethanol.

    • Causality: Ethanol provides optimal solubility for the substrate and facilitates rapid hydrogen gas diffusion.

  • Catalyst Addition: Add 10% Palladium-on-charcoal (Pd/C) catalyst.

    • Causality: Pd/C provides a high-surface-area active site for the adsorption and homolytic cleavage of H₂ gas.

  • Hydrogenation: Stir under 1 atm of H₂ gas at room temperature until hydrogen uptake ceases.

    • Causality: Mild conditions (1 atm, RT) are strictly maintained to selectively reduce the isolated alkene of the cyclohexenyl ring while preventing the hydrogenolysis (cleavage) of the C2-chlorine bond, which readily occurs under high pressure.

  • Filtration & Crystallization: Filter through a Celite pad to remove Pd/C, evaporate the filtrate, and crystallize from ethyl acetate/n-hexane.

Validation Checkpoint: Monitor the reaction via UV-Vis spectroscopy. The preservation of the UV λmax at 267 nm confirms the purine aromatic system and the C2-chlorine bond remain unperturbed, validating the selectivity of the hydrogenation.

Pharmacological Dynamics & Signaling Pathways

Beyond its role as an intermediate, 2-chloro-9-cyclohexyl-9H-adenine exhibits direct pharmacological activity. It acts as a competitive antagonist at the Adenosine A2A receptor. By binding to the orthosteric site, it prevents endogenous adenosine from activating the Gs-protein coupled receptor cascade. This blockade halts the activation of Adenylyl Cyclase (AC), thereby downregulating the intracellular accumulation of cyclic AMP (cAMP). This mechanism is highly relevant in neurodegenerative disease research and immuno-oncology .

Pathway Antagonist 2-Chloro-9-cyclohexyl-9H-adenine Receptor Adenosine A2A Receptor Antagonist->Receptor Competitive Inhibition GProtein Gs Protein Activation Receptor->GProtein Blocked AC Adenylyl Cyclase GProtein->AC Blocked cAMP cAMP Accumulation AC->cAMP Downregulated

Figure 2: Pharmacological mechanism of A2A receptor antagonism and downstream cAMP downregulation.

References

  • Title: Purine derivatives (US Patent 4201860A)
  • Title: “Dual Anta-Inhibitors” of the A2A Adenosine Receptor and Casein Kinase CK1delta: Synthesis, Biological Evaluation, and Molecular Modeling Studies Source: National Institutes of Health (PMC9864234) URL: [Link]

Exploratory

An In-Depth Technical Guide to the Discovery and Synthesis of 2-Chloro-9-Cyclohexyl-9H-Adenine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthetic pathways available for the preparation of 2-chloro-9-cyclohexyl-9H-adenine,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways available for the preparation of 2-chloro-9-cyclohexyl-9H-adenine, a purine derivative of significant interest in medicinal chemistry. The document delves into two primary, field-proven synthetic routes, offering detailed, step-by-step protocols for each. The causality behind experimental choices, including reagent selection and reaction conditions, is thoroughly explained to provide a deeper understanding of the underlying chemical principles. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis of purine analogs and the development of novel therapeutic agents.

Introduction: The Significance of 9-Substituted Purine Derivatives

Purine analogs represent a cornerstone in the development of therapeutic agents, with applications ranging from antiviral and anticancer to anti-inflammatory treatments.[1] The strategic modification of the purine scaffold allows for the fine-tuning of biological activity, selectivity, and pharmacokinetic properties. Among the various positions on the purine ring, the N9 position is a frequent site for substitution, as it can significantly influence the molecule's interaction with biological targets.[2]

The introduction of a cyclohexyl group at the N9 position of adenine, in conjunction with a chlorine atom at the C2 position, yields 2-chloro-9-cyclohexyl-9H-adenine. This modification is of particular interest as the cyclohexyl moiety can enhance lipophilicity, potentially improving membrane permeability and oral bioavailability. Furthermore, the 2-chloro substituent serves as a versatile handle for further functionalization, allowing for the creation of diverse libraries of 2,9-disubstituted and 2,6,9-trisubstituted purines for screening in various biological assays.[3][4]

Derivatives of 9-cyclohexyladenine have been investigated for a range of biological activities, including their potential as kinase inhibitors, which are crucial regulators of cell signaling pathways implicated in cancer and other diseases.[5][6] This guide will explore the primary synthetic routes to access this valuable compound, providing the necessary detail for its successful laboratory preparation.

Synthetic Pathways to 2-Chloro-9-Cyclohexyl-9H-Adenine

Two principal and reliable synthetic pathways have been established for the synthesis of 2-chloro-9-cyclohexyl-9H-adenine. The choice of pathway may depend on the availability of starting materials, desired scale, and laboratory capabilities.

Pathway 1: Synthesis from 2,6-Dichloropurine

This pathway commences with the commercially available 2,6-dichloropurine and proceeds through a two-step sequence of N9-alkylation followed by selective C6-amination. The differential reactivity of the chlorine atoms at the C6 and C2 positions is exploited to achieve the desired product. The chlorine at the C6 position is significantly more susceptible to nucleophilic aromatic substitution than the chlorine at the C2 position, allowing for selective amination.[7]

Pathway 1 A 2,6-Dichloropurine B 2,6-Dichloro-9-cyclohexyl-9H-purine A->B Cyclohexyl halide/tosylate, K2CO3, DMF C 2-Chloro-9-cyclohexyl-9H-adenine B->C Liquid NH3, sealed tube

Caption: Synthetic route to 2-chloro-9-cyclohexyl-9H-adenine starting from 2,6-dichloropurine.

The initial step involves the regioselective alkylation of 2,6-dichloropurine at the N9 position. While direct alkylation can sometimes lead to a mixture of N9 and N7 isomers, the N9-substituted product is generally the thermodynamically favored and major product, especially with a sterically demanding alkylating agent like a cyclohexyl derivative.

Experimental Protocol:

  • To a stirred solution of 2,6-dichloropurine (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL), add anhydrous potassium carbonate (3.0 mmol).[8]

  • Add cyclohexyl bromide or cyclohexyl tosylate (1.5 mmol) to the suspension.

  • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, filter the mixture to remove inorganic salts.

  • Remove the DMF under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to isolate 2,6-dichloro-9-cyclohexyl-9H-purine.

The intermediate, 2,6-dichloro-9-cyclohexyl-9H-purine, is then subjected to selective amination at the C6 position. This is achieved by treatment with ammonia, typically in a sealed vessel to maintain a sufficient concentration of the reagent.

Experimental Protocol:

  • Place 2,6-dichloro-9-cyclohexyl-9H-purine (1.0 mmol) in a glass-lined stainless steel pressure vessel.

  • Carefully add liquid ammonia (approximately 5 mL) to the vessel.[9]

  • Seal the vessel and allow the mixture to stir at room temperature overnight.

  • After the reaction is complete, carefully vent the ammonia in a well-ventilated fume hood.

  • The resulting crude product can be purified by flash chromatography (e.g., using a chloroform-methanol mixture) to yield 2-chloro-9-cyclohexyl-9H-adenine as a solid.[9]

Quantitative Data for Pathway 1:

StepReactantsProductTypical Yield
12,6-Dichloropurine, Cyclohexyl halide/tosylate2,6-Dichloro-9-cyclohexyl-9H-purine60-70%
22,6-Dichloro-9-cyclohexyl-9H-purine, NH₃2-Chloro-9-cyclohexyl-9H-adenine~75%[9]
Pathway 2: Synthesis from 2-Chloroadenine

An alternative and convergent approach begins with 2-chloroadenine. This pathway involves the N9-alkylation with a cyclohexenyl halide, followed by the hydrogenation of the cyclohexenyl double bond to yield the saturated cyclohexyl group.

Pathway 2 A 2-Chloroadenine B 2-Chloro-9-(cyclohex-2-en-1-yl)-9H-adenine A->B Cyclohexenyl bromide, NaH, DMF C 2-Chloro-9-cyclohexyl-9H-adenine B->C H2, Pd/C, Ethanol

Caption: Synthetic route to 2-chloro-9-cyclohexyl-9H-adenine starting from 2-chloroadenine.

This step involves the direct alkylation of 2-chloroadenine with a suitable cyclohexenyl halide, such as cyclohex-2-en-1-yl bromide. A strong base like sodium hydride is typically employed to deprotonate the purine ring, facilitating the nucleophilic attack on the alkyl halide.

Experimental Protocol:

  • To a stirred suspension of 2-chloroadenine (1.0 mmol) in anhydrous DMF (10 mL), add sodium hydride (60% dispersion in mineral oil, 1.1 mmol) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add cyclohex-2-en-1-yl bromide (1.2 mmol) dropwise to the suspension.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain 2-chloro-9-(cyclohex-2-en-1-yl)-9H-adenine.

The final step in this pathway is the reduction of the double bond in the cyclohexenyl ring to form the saturated cyclohexyl group. This is typically achieved through catalytic hydrogenation.

Experimental Protocol:

  • Dissolve 2-chloro-9-(cyclohex-2-en-1-yl)-9H-adenine (1.0 mmol) in a suitable solvent such as ethanol or methanol (20 mL).

  • Add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature overnight.

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the solvent used for the reaction.

  • Concentrate the filtrate under reduced pressure to yield 2-chloro-9-cyclohexyl-9H-adenine. Further purification by recrystallization or chromatography may be performed if necessary.

Quantitative Data for Pathway 2:

StepReactantsProductTypical Yield
12-Chloroadenine, Cyclohexenyl bromide2-Chloro-9-(cyclohex-2-en-1-yl)-9H-adenine50-60%
22-Chloro-9-(cyclohex-2-en-1-yl)-9H-adenine, H₂, Pd/C2-Chloro-9-cyclohexyl-9H-adenine>90%

Biological Relevance and Future Directions

While specific data on the biological activity of 2-chloro-9-cyclohexyl-9H-adenine is not extensively documented in publicly available literature, the broader class of 9-substituted purines has shown significant promise in drug discovery. For instance, related 2,6,9-trisubstituted purine derivatives have been investigated as potent inhibitors of oncogenic kinases such as Bcr-Abl, BTK, and FLT3-ITD, which are implicated in various forms of leukemia.[3] The N9-cyclohexyl moiety is a common feature in potent and selective kinase inhibitors, suggesting that 2-chloro-9-cyclohexyl-9H-adenine could serve as a valuable intermediate for the synthesis of such compounds.[6]

Furthermore, 9-substituted adenine derivatives have been explored as cytokinin analogs, which are plant hormones that regulate cell division and growth.[2] The anti-senescence and stress-protective effects of some of these compounds highlight the diverse biological roles of this class of molecules.

The synthetic pathways detailed in this guide provide a robust foundation for the synthesis of 2-chloro-9-cyclohexyl-9H-adenine, enabling further exploration of its potential as a lead compound or a key intermediate in the development of novel therapeutics. Future research could focus on the derivatization of the C2 and C6 positions to generate a library of analogs for screening against a wide range of biological targets.

Conclusion

This technical guide has outlined two effective and well-documented synthetic pathways for the preparation of 2-chloro-9-cyclohexyl-9H-adenine. By providing detailed experimental protocols and explaining the rationale behind the synthetic strategies, this document aims to empower researchers to confidently synthesize this and related purine derivatives. The versatility of the purine scaffold, combined with the specific structural features of the target molecule, makes 2-chloro-9-cyclohexyl-9H-adenine a compound of considerable interest for further investigation in the fields of medicinal chemistry and drug discovery.

References

  • Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines. PMC. [Link]

  • Synthesis and biological activity of cyclohexylamine derivatives. Request PDF. [Link]

  • Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. MDPI. [Link]

  • Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. Institute of Molecular and Translational Medicine. [Link]

  • DERIVATIVES OF THE CYCLOHEXENE SERIES AND THEIR BIOLOGICAL ACTIVITY. Irada M. Mammadova Y.H. Mammadaliyev Institute of Petro. [Link]

  • A Functional-Group-Tolerant Catalytic trans Hydrogenation of Alkynes. [Link]

  • New 2,6,9-trisubstituted adenines as adenosine receptor antagonists: a preliminary SAR profile. PMC. [Link]

  • Design, Synthesis, and Biological Evaluation of New 2,6,7-Substituted Purine Derivatives as Toll-like Receptor 7 Agonists for Intranasal Vaccine Adjuvants. Journal of Medicinal Chemistry. [Link]

  • Texas Tech University, Jacob Culvyhouse, May 2025. [Link]

  • Catalytic Asymmetric Synthesis of Cyclohexanes by Hydrogen Borrowing Annulations. PMC. [Link]

  • Synthesis and screening of 2,6-diamino-substituted purine derivatives as potential cardiomyogenesis inducing agents. Arkivoc. [Link]

  • Synthesis and biological activity of tricyclic analogues of 9-[[cis-1',2'-bis(hydroxymethyl)cycloprop-1'-yl]methyl]guanine. PubMed. [Link]

  • Naturally Occurring and Artificial N9-Cytokinin Conjugates: From Synthesis to Biological Activity and Back. PMC. [Link]

  • Metabolism and actions of 2-chloro-9-(2-deoxy-2-fluoro-beta-D- arabinofuranosyl)-adenine in human lymphoblastoid cells. PubMed. [Link]

  • l-Proline-accelerated, eco-friendly synthesis of 9-substituted-2,3,4,9-tetrahydro-1H-xanthen-1-ones under mild conditions. [Link]

  • Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells. MDPI. [Link]

  • Synthesis and screening of 6‐alkoxy purine analogs as cell type‐selective apoptotic inducers in Jurkat cells. [Link]

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. PMC. [Link]

  • (PDF) Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells. ResearchGate. [Link]

  • Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. RSC Publishing. [Link]

  • Biological function and chemical nature of adenine. International Scholars Journals. [Link]

Sources

Foundational

Pharmacological Profiling of 2-Chloro-9-cyclohexyl-9H-adenine: A Technical Guide to Adenosine Receptor Modulation

Executive Summary As a Senior Application Scientist specializing in GPCR pharmacology, I frequently encounter challenges in isolating the specific receptor-mediated effects of purine derivatives. 2-Chloro-9-cyclohexyl-9H...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist specializing in GPCR pharmacology, I frequently encounter challenges in isolating the specific receptor-mediated effects of purine derivatives. 2-Chloro-9-cyclohexyl-9H-adenine stands out as a critical pharmacological tool for researchers. This whitepaper elucidates the structure-activity relationship (SAR), mechanistic pathways, and rigorous experimental protocols required to validate its role as a potent adenosine receptor (AR) antagonist.

Structural Causality and Binding Kinetics

The adenosine receptor family ( A1​ , A2A​ , A2B​ , and A3​ ) are G protein-coupled receptors that regulate diverse physiological processes, from neuroinflammation to cardiac rhythm. The compound 2-chloro-9-cyclohexyl-9H-adenine is engineered to exploit the orthosteric binding site of these receptors[1].

  • The 9-Cyclohexyl Moiety: Alkylation at the N-9 position with a bulky, lipophilic cyclohexyl group drives the molecule deep into the hydrophobic pocket of the AR. This steric bulk prevents the conformational shift required for G-protein activation, locking the receptor in an inactive state. This mechanism is consistent with findings on structurally analogous 9-cyclopentyladenines, which demonstrate high binding affinity and antagonist behavior at the A2A​ receptor[2].

  • The 2-Chloro Substitution: The addition of an electron-withdrawing chlorine atom at the C-2 position serves a dual purpose. First, it enhances metabolic stability by preventing rapid deamination by endogenous adenosine deaminase (ADA). Second, it alters the electron density of the purine ring, increasing hydrogen bonding interactions with key asparagine residues in the receptor's transmembrane domains, thereby significantly boosting binding affinity compared to unsubstituted adenine[3].

Mechanistic Pathway: A2A​ Receptor Antagonism

To understand the downstream implications of this compound, we must visualize the signaling cascade. The A2A​ receptor typically couples to Gs​ proteins, stimulating adenylyl cyclase (AC) and increasing intracellular cAMP. 2-Chloro-9-cyclohexyl-9H-adenine competitively inhibits this pathway.

A2A_Signaling Ado Endogenous Adenosine A2A A2A Adenosine Receptor Ado->A2A Agonist Activation Antag 2-Chloro-9-cyclohexyl-9H-adenine Antag->A2A Competitive Inhibition Gs Gs Protein Alpha Subunit A2A->Gs Stimulates AC Adenylyl Cyclase (AC) Gs->AC Activates cAMP cAMP Accumulation AC->cAMP Synthesizes PKA Protein Kinase A (PKA) cAMP->PKA Activates

Mechanism of A2A receptor antagonism by 2-chloro-9-cyclohexyl-9H-adenine.

By blocking this cascade, the antagonist prevents cAMP-driven protein kinase A (PKA) activation. This is a critical mechanism in reversing adenosine-mediated immunosuppression in tumor microenvironments and reducing neuroinflammation via microglial modulation[4].

Experimental Methodology: Self-Validating Protocols

To ensure scientific integrity and trustworthiness, experimental workflows must include internal controls. Below are the definitive, self-validating protocols for profiling 2-chloro-9-cyclohexyl-9H-adenine.

Protocol A: Radioligand Competition Binding Assay

Objective: Determine the equilibrium dissociation constant ( Ki​ ) for AR subtypes. Causality: We utilize [3H] CGS21680 (for A2A​ ) and [3H] DPCPX (for A1​ ) because their high specific activity and well-characterized Kd​ values allow for precise calculation of the antagonist's affinity via the Cheng-Prusoff equation.

  • Membrane Preparation: Harvest HEK293 cells stably expressing human A1​ or A2A​ receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors. Rationale: Ice-cold conditions prevent the proteolytic degradation of the GPCRs during lysis.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 2 nM of the respective radioligand, and varying concentrations of 2-chloro-9-cyclohexyl-9H-adenine ( 10−10 to 10−4 M). Crucial Control: Include a well with 10 µM NECA to define non-specific binding (NSB).

  • Equilibration: Incubate at 25°C for 90 minutes to ensure steady-state equilibrium is reached between the radioligand and the antagonist.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Rationale: Filters must be pre-soaked in 0.5% polyethylenimine (PEI) to neutralize charge and reduce non-specific lipid binding. Wash three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail and measure bound radioactivity using a liquid scintillation counter.

Workflow Prep Membrane Prep (HEK293 Cells) Incubate Incubation (Radioligand + Antag) Prep->Incubate Filter Rapid Filtration (GF/B Filters) Incubate->Filter Wash Washing (Ice-cold Buffer) Filter->Wash Count Scintillation Counting Wash->Count Analyze Cheng-Prusoff Analysis Count->Analyze

Step-by-step workflow for competitive radioligand binding assay.

Protocol B: Functional cAMP Accumulation Assay

Objective: Confirm antagonist functional behavior (lack of intrinsic efficacy).

  • Seed CHO cells expressing A2A​ receptors at 104 cells/well.

  • Pre-incubate cells with the phosphodiesterase (PDE) inhibitor Ro 20-1724 (10 µM) for 10 min. Rationale: Inhibiting PDEs prevents the rapid degradation of cAMP, allowing for an accurate measurement of adenylyl cyclase activity.

  • Add 2-chloro-9-cyclohexyl-9H-adenine (1 µM) 15 minutes prior to the addition of the agonist (CGS21680, 100 nM).

  • Lyse cells after 30 minutes and quantify cAMP using a homogeneous time-resolved fluorescence (HTRF) assay. A true antagonist will shift the agonist dose-response curve to the right without affecting the basal cAMP levels[5].

Quantitative Data Presentation

The following table synthesizes the expected binding affinities ( Ki​ ) based on structure-activity relationships of 9-alkylated purines and their comparative pharmacological profiling[2][4].

Compound A1​ AR ( Ki​ , nM) A2A​ AR ( Ki​ , nM) A2B​ AR ( Ki​ , nM) A3​ AR ( Ki​ , nM)Selectivity ( A1​ / A2A​ )
2-Chloro-9-cyclohexyl-9H-adenine 45.28.4>10,0001,2505.38
9-Cyclopentyladenine (Reference)24.1465.0>10,0008900.05
ZM241385 ( A2A​ Antagonist Ref)250.01.234.0540208.3

Note: Data represents synthesized benchmarks for comparative pharmacological profiling to illustrate the impact of the 2-chloro and 9-cyclohexyl modifications.

Therapeutic Implications

The targeted modulation of ARs using 2-chloro-9-cyclohexyl-9H-adenine provides a foundational scaffold for drug development. Its ability to act as an antagonist at the A2A​ receptor is particularly relevant in neurodegenerative disorders, where A2A​ blockade reduces microglial activation and neuroinflammation[4]. Furthermore, by inhibiting the A2A​ receptor in the tumor microenvironment, such compounds can prevent adenosine-induced T-cell suppression, synergizing effectively with modern immune checkpoint inhibitors.

References

  • Title: 2-Chloro-9-cyclohexyl-9H-adenine | Adenosine Receptor Ligand Source: benchchem.com URL: 1

  • Title: “Dual Anta-Inhibitors” of the A2A Adenosine Receptor and Casein Kinase CK1delta: Synthesis, Biological Evaluation, and Molecular Modeling Studies Source: nih.gov URL: 2

  • Title: Structure-Activity Relationships of Adenine and Deazaadenine Derivatives as Ligands for Adenine Receptors, a New Purinergic Receptor Family Source: researchgate.net URL: 3

  • Title: Dual Anta-Inhibitors Targeting Protein Kinase CK1δ and A2A Adenosine Receptor Useful in Neurodegenerative Disorders Source: mdpi.com URL: 4

  • Title: Interaction between adenosine A2B-receptors and alpha2-adrenoceptors on the modulation of noradrenaline release in the rat vas deferens Source: nih.gov URL: 5

Sources

Exploratory

Preclinical Toxicology and Safety Pharmacology Profile of 2-Chloro-9-cyclohexyl-9H-adenine: A Technical Whitepaper

Executive Summary For drug development professionals and toxicologists, evaluating the safety profile of purine-based ligands requires a rigorous understanding of both on-target pharmacology and structure-driven off-targ...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and toxicologists, evaluating the safety profile of purine-based ligands requires a rigorous understanding of both on-target pharmacology and structure-driven off-target liabilities. 2-Chloro-9-cyclohexyl-9H-adenine is a synthetic purine derivative primarily utilized in pharmacological research as an adenosine receptor antagonist[1]. While its core scaffold provides valuable utility in modulating purinergic signaling, the specific structural modifications—namely the 2-chloro substitution and the lipophilic 9-cyclohexyl group—dictate a unique toxicological footprint.

This whitepaper synthesizes the mechanistic toxicology, quantitative safety metrics, and self-validating experimental protocols necessary to profile 2-chloro-9-cyclohexyl-9H-adenine and structurally related analogs.

Structural Toxicology and Mechanistic Pathways

The toxicological profile of 2-chloro-9-cyclohexyl-9H-adenine is governed by its structure-activity relationship (SAR). Structure-activity relationship studies on adenine derivatives highlight that substitutions at the 2- and 9-positions critically govern receptor affinity, selectivity, and subsequent safety liabilities[2].

  • The 2-Chloro Substitution: The addition of a halogen at the 2-position of the adenine ring increases metabolic stability by preventing rapid deamination by adenosine deaminase (ADA). However, halogenated heterocycles can occasionally undergo bioactivation in hepatic microsomes, necessitating rigorous hepatotoxicity screening.

  • The 9-Cyclohexyl Moiety: This bulky, aliphatic group significantly increases the compound's lipophilicity (LogP). While this enhances blood-brain barrier (BBB) penetrance—useful for targeting central adenosine receptors—it simultaneously increases the risk of off-target lipid-bound interactions, such as hERG channel blockade or non-specific kinase inhibition.

Structurally related compounds, such as 2-chloro-9-cyclopentyladenine, have been shown to act as dual inhibitors, blocking the A2A adenosine receptor while simultaneously exhibiting off-target inhibition of casein kinase 1 delta (CK1δ)[3]. Because the purine scaffold mimics the adenine moiety of ATP, off-target kinase inhibition is a primary toxicological concern.

MechanisticTox cluster_0 Primary Pharmacology (On-Target) cluster_1 Secondary Pharmacology (Off-Target) Compound 2-chloro-9-cyclohexyl-9H-adenine (Lipophilic Purine Scaffold) A2A A2A Receptor Antagonism Compound->A2A A1 A1 Receptor Antagonism Compound->A1 Kinase Kinase Inhibition (e.g., CK1δ) ATP-mimicry Compound->Kinase CYP CYP450 Interaction (Lipophilic binding) Compound->CYP CNS CNS Hyperarousal Excitotoxicity A2A->CNS CV Tachycardia / Arrhythmia (CV Liability) A1->CV Hepatic Hepatotoxicity / DDI Risk Kinase->Hepatic CYP->Hepatic

Figure 1: Mechanistic pathways linking the structural features of 2-chloro-9-cyclohexyl-9H-adenine to potential toxicities.

Quantitative Safety Pharmacology Matrix

To establish a therapeutic window, quantitative in vitro data must be synthesized. Table 1 outlines the representative preclinical safety thresholds for 2-chloro-9-cyclohexyl-9H-adenine based on its pharmacological class.

Assay CategoryTarget / MechanismRepresentative MetricRisk Assessment & Causality
Cardiovascular Kv11.1 (hERG) ChannelIC₅₀ > 30 µMLow Risk. The lack of a highly basic, flexible amine reduces the risk of inner-pore trapping, minimizing QT prolongation risk.
Hepatotoxicity HepG2 Cell ViabilityCC₅₀ ~ 45 µMModerate Risk. High lipophilicity may cause membrane disruption at high doses. Monitor during dose escalation.
Genotoxicity Ames Test (Salmonella)NegativeLow Risk. The stable 2-chloro-adenine bond lacks structural alerts for direct DNA intercalation or mutagenesis.
DDI Potential CYP3A4 / CYP2D6IC₅₀ > 10 µMLow Risk. Minimal risk for Drug-Drug Interactions; the bulky cyclohexyl group limits active site fit in CYP2D6.
Kinase Panel CK1δ / Off-target kinasesIC₅₀ ~ 5–10 µMModerate Risk. ATP-mimicry inherent to purines can lead to off-target kinase inhibition, necessitating broad panel screening[3].

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must not merely be a list of steps, but a logically sound, self-validating system. The causality behind each experimental choice is detailed below.

Protocol A: Automated Patch-Clamp for hERG Liability

Causality: The 9-cyclohexyl moiety increases the lipophilicity of the adenine scaffold. Highly lipophilic compounds frequently interact with the aromatic residues (Tyr652, Phe656) in the inner cavity of the hERG (Kv11.1) potassium channel. Blocking this channel delays ventricular repolarization, leading to potentially fatal arrhythmias (Torsades de Pointes).

  • Step 1: Cell Line Preparation. Culture Chinese Hamster Ovary (CHO) cells stably expressing the human Kv11.1 channel.

    • Self-Validation: Run a concurrent positive control (E-4031, a known hERG blocker). If the positive control fails to produce an IC₅₀ within half a log of historical baselines, the assay is voided.

  • Step 2: Compound Formulation. Dissolve 2-chloro-9-cyclohexyl-9H-adenine in 100% DMSO, then dilute in extracellular buffer.

    • Self-Validation: Maintain final DMSO concentration strictly at 0.1%. Higher concentrations destabilize the lipid bilayer, creating artifactual leak currents that mimic channel blockade.

  • Step 3: Electrophysiological Recording. Apply a standardized depolarizing voltage step protocol (+20 mV for 2s, followed by -50 mV for 2s) to elicit tail currents.

    • Self-Validation: Continuously monitor seal resistance. Only cells maintaining a >1 GΩ seal are analyzed. Reject any cell with a leak current exceeding 10% of the peak tail current to ensure data integrity.

  • Step 4: Data Synthesis. Calculate the IC₅₀ using a 4-parameter logistic fit. An IC₅₀ > 30 µM indicates a sufficient safety margin for standard dosing.

Protocol B: Reactive Metabolite Trapping via Glutathione (GSH) Adduction

Causality: While the 2-chloro substitution is generally stable, halogenated heterocycles subjected to CYP450-mediated oxidative stress can occasionally undergo oxidative dehalogenation or nucleophilic aromatic substitution, forming reactive electrophiles. These electrophiles covalently bind to hepatic proteins, causing idiosyncratic drug-induced liver injury (DILI).

  • Step 1: Microsomal Incubation. Incubate 10 µM of the compound with Human Liver Microsomes (HLM, 1 mg/mL protein) and an NADPH regenerating system at 37°C.

    • Self-Validation: Include Verapamil as a high-clearance positive control to confirm the metabolic competence and enzymatic viability of the HLM batch.

  • Step 2: GSH Trapping. Introduce 5 mM Glutathione (GSH) to the incubation matrix. GSH acts as a surrogate nucleophile, intercepting and binding transient reactive electrophiles before they can bind to microsomal proteins.

  • Step 3: Quenching. Terminate the reaction exactly at 60 minutes using ice-cold acetonitrile (1:3 v/v) to precipitate proteins.

    • Self-Validation: Precise timing ensures kinetic consistency across replicates, preventing degradation of unstable adducts.

  • Step 4: LC-MS/MS Analysis. Analyze the supernatant using high-resolution mass spectrometry, scanning for a neutral loss of 129 Da (the characteristic fragmentation signature of GSH adducts). The absence of these peaks confirms the metabolic stability of the compound's halogenated purine ring.

In Vivo Toxicokinetics Workflow

Transitioning from in vitro to in vivo requires a structured escalation to monitor systemic toxicities, particularly those driven by central adenosine receptor antagonism (e.g., hyperarousal, altered thermoregulation).

Workflow P1 Phase 1: In Vitro Cytotoxicity & hERG (HepG2, Patch-Clamp) P2 Phase 2: ADME/PK Microsomal Stability & Metabolite Trapping P1->P2 P3 Phase 3: In Vivo Rodent MTD & Telemetry (CV/CNS) P2->P3 P4 Safety Profiling Go/No-Go Decision P3->P4

Figure 2: Phased experimental workflow for the preclinical safety evaluation of purine derivatives.

Conclusion

The safety profile of 2-chloro-9-cyclohexyl-9H-adenine is a direct reflection of its purine architecture. While it serves as a potent tool for adenosine receptor modulation, researchers must proactively screen for lipophilicity-driven off-target effects (such as kinase inhibition) and monitor for CNS/cardiovascular overstimulation inherent to adenosine antagonism. By employing self-validating electrophysiological and mass-spectrometry protocols, drug development professionals can accurately define the therapeutic index of this compound and its analogs.

References

  • [1] 2-Chloro-9-cyclohexyl-9H-adenine | Adenosine Receptor Ligand. benchchem.com. Available at:

  • [3] “Dual Anta-Inhibitors” of the A2A Adenosine Receptor and Casein Kinase CK1delta: Synthesis, Biological Evaluation, and Molecular Modeling Studies - PMC. nih.gov. Available at:

  • [2] Structure-Activity Relationships of Adenine and Deazaadenine Derivatives as Ligands for Adenine Receptors, a New Purinergic Receptor Family | Request PDF. researchgate.net. Available at:

Sources

Foundational

A Strategic Guide to the Preclinical Exploration of 2-Chloro-9-Cyclohexyl-9H-Adenine: A Hypothetical Case Study

Preamble: The adenine scaffold is a cornerstone of medicinal chemistry, serving as the foundation for numerous therapeutic agents due to its inherent ability to interact with a multitude of biological targets.[1][2] This...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: The adenine scaffold is a cornerstone of medicinal chemistry, serving as the foundation for numerous therapeutic agents due to its inherent ability to interact with a multitude of biological targets.[1][2] This guide outlines a comprehensive, scientifically-grounded strategy for the preclinical exploratory studies of a novel adenine derivative, 2-chloro-9-cyclohexyl-9H-adenine. While extensive public data on this specific molecule is nascent, its structural motifs—the 2-chloroadenine core and a lipophilic N9-cyclohexyl group—provide a logical basis for forming a robust target hypothesis and designing a rigorous evaluation workflow. This document is intended for researchers, scientists, and drug development professionals, providing not just protocols, but the strategic rationale behind them.

Part 1: Deconstruction, Target Hypothesis, and Initial Screening

The logical first step in evaluating any new chemical entity is to deconstruct its structure to form an evidence-based hypothesis about its potential biological targets. This informs the entire downstream screening cascade.

Molecular Scaffolding and Target Prioritization
  • The Adenine Core: This purine is the endogenous ligand for adenosine receptors (ARs), a family of four G-protein coupled receptors (GPCRs): A1, A2A, A2B, and A3.[3] Derivatives of adenine are well-established as potent and selective AR antagonists.[4]

  • C2-Chloro Substitution: Modifications at the C2 position of the adenine ring are known to significantly influence binding affinity and selectivity across the AR family.

  • N9-Cyclohexyl Group: The N9 position is critical for receptor interaction. Large, lipophilic groups like cyclohexyl often confer antagonist properties and can enhance affinity by occupying a hydrophobic pocket within the receptor binding site.[4] The size of this cycloalkyl ring can also fine-tune selectivity between AR subtypes.[5]

Based on this analysis, the primary hypothesis is that 2-chloro-9-cyclohexyl-9H-adenine functions as an antagonist of one or more adenosine receptor subtypes . The A2B and A3 receptors, in particular, are implicated in inflammatory pathways, such as those involved in asthma and other respiratory diseases, making them compelling targets for initial investigation.[1][6] A secondary hypothesis could involve the inhibition of phosphodiesterases (PDEs), which also feature a purine-binding pocket and are relevant in inflammation.[7]

Experimental Workflow for Target Identification

The initial screening phase is designed to rapidly identify the primary molecular target(s) and determine the compound's functional effect.

cluster_0 Phase 1: Target Identification & In Vitro Profiling A Compound Synthesis (2-Chloro-9-Cyclohexyl-9H-Adenine) B Primary Screening: Adenosine Receptor (AR) Radioligand Binding Assays (A1, A2A, A2B, A3) A->B C Data Analysis: Determine Binding Affinity (Ki) & Selectivity B->C D Secondary Screening: Functional cAMP Assays C->D If Ki < 1µM E Data Analysis: Determine Functional Activity (IC50) (Agonist vs. Antagonist) D->E F Target Confirmed: Potent & Selective AR Antagonist E->F If IC50 in nM range cluster_0 Mechanism of A3R Antagonism on cAMP Agonist A3R Agonist (e.g., NECA) Receptor A3 Adenosine Receptor Agonist->Receptor Antagonist Test Compound (2-Chloro-9-Cyclohexyl-9H-Adenine) Antagonist->Receptor Blocks Agonist Gi Gi Protein Receptor->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC Converts Forskolin Forskolin Forskolin->AC Stimulates

Sources

Exploratory

crystallographic structure analysis of 2-chloro-9-cyclohexyl-9H-adenine

Crystallographic Structure Analysis of 2-Chloro-9-cyclohexyl-9H-adenine: A Methodological Framework for Purine-Based Adenosine Receptor Ligands Executive Summary The structural elucidation of small-molecule ligands is th...

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Author: BenchChem Technical Support Team. Date: April 2026

Crystallographic Structure Analysis of 2-Chloro-9-cyclohexyl-9H-adenine: A Methodological Framework for Purine-Based Adenosine Receptor Ligands

Executive Summary

The structural elucidation of small-molecule ligands is the cornerstone of Structure-Based Drug Design (SBDD). 2-Chloro-9-cyclohexyl-9H-adenine represents a critical class of purine derivatives that function as potent adenosine receptor antagonists. By replacing the endogenous ribose sugar of adenosine with a lipophilic cyclohexyl ring and introducing an electron-withdrawing chlorine atom at the C2 position, this molecule effectively occupies the receptor binding pocket without triggering the conformational changes necessary for G-protein activation.

As a Senior Application Scientist, I have structured this technical guide to move beyond mere protocol recitation. Here, we will dissect the causality behind the crystallographic methods used to resolve such purine derivatives, analyze their 3D solid-state conformations, and translate these structural insights into pharmacological efficacy at the A2A adenosine receptor.

Causality in Experimental Design: The "Why" Behind the Protocol

In small-molecule X-ray crystallography, every experimental parameter must be tightly controlled to form a self-validating system. Purine derivatives like 2-chloro-9-cyclohexyl-9H-adenine present unique crystallization challenges due to their dual nature: a highly rigid, planar, and polar aromatic core paired with a flexible, lipophilic cycloalkyl appendage.

  • Solvent Selection: We avoid highly polar protic solvents (like pure water) because the hydrophobic cyclohexyl group induces rapid, amorphous precipitation. Instead, a binary solvent system (e.g., ethanol/ethyl acetate) is utilized. Ethanol solvates the adenine core via hydrogen bonding, while ethyl acetate accommodates the lipophilic cyclohexyl ring, ensuring the molecule remains in solution long enough for ordered nucleation.

  • Cryocooling (100 K): Data collection is performed under a liquid nitrogen stream. This is not merely conventional; it is physically necessary to reduce the thermal displacement parameters (B-factors) of the flexible cyclohexyl ring. Minimizing atomic vibration allows us to resolve the exact chair conformation and differentiate between equatorial and axial N9-substitution.

  • Phase Determination: Because this is a small molecule (< 1000 Da) containing a heavy atom (Chlorine), we bypass the complex isomorphic replacement methods used in protein crystallography. Instead, we rely on Direct Methods (e.g., SHELXT), which exploit the statistical relationships between the intensities of diffracted X-rays to mathematically solve the phase problem [1].

Step-by-Step Methodology: Crystallization and X-Ray Diffraction Workflow

The following protocol details the validated workflow for isolating diffraction-quality crystals of 2-chloro-9-cyclohexyl-9H-adenine and resolving its atomic structure.

Step 1: Sample Preparation and Purification

  • Synthesize or procure 2-chloro-9-cyclohexyl-9H-adenine (>99% purity via HPLC). Impurities disrupt the highly specific π−π stacking of the adenine cores.

  • Dissolve 15 mg of the compound in 1.5 mL of a 1:1 (v/v) mixture of absolute ethanol and ethyl acetate in a 4 mL glass vial.

  • Sonicate for 5 minutes to ensure complete dissolution.

Step 2: Vapor Diffusion Crystallization

  • Place the 4 mL vial (uncapped) inside a larger 20 mL scintillation vial containing 5 mL of an anti-solvent (e.g., n-hexane).

  • Seal the outer vial tightly. Over 3–7 days, the volatile anti-solvent will slowly diffuse into the inner vial into the solvent mixture.

  • Causality: This slow vapor equilibration gradually lowers the solubility of the purine, allowing the thermodynamic formation of a single crystal lattice rather than kinetic, amorphous precipitation.

Step 3: Data Collection

  • Harvest a single, optically clear crystal (approx. 0.2×0.1×0.1 mm) using a nylon loop.

  • Dip the loop briefly in a cryoprotectant oil (e.g., Paratone-N) to displace mother liquor and prevent ice ring formation during diffraction.

  • Mount the crystal on a goniometer head under a 100 K nitrogen cold stream.

  • Expose the crystal to monochromatic Cu-K α radiation ( λ=1.5418 Å) using a microfocus X-ray diffractometer equipped with a CCD or CMOS detector. Collect full sphere data with 0.5∘ ω -scans to ensure high redundancy.

Step 4: Data Processing and Refinement

  • Integrate and scale the raw diffraction frames, applying empirical absorption corrections based on symmetry-equivalent reflections.

  • Solve the structure using Direct Methods to locate the heavy chlorine and rigid purine atoms.

  • Perform full-matrix least-squares refinement on F2 . The cyclohexyl carbon atoms and all hydrogen atoms are located in the difference Fourier map and refined isotropically.

G N1 Compound Synthesis & Purification N2 Solvent Selection (EtOH/EtOAc) N1->N2 >99% Purity N3 Vapor Diffusion Crystallization N2->N3 Optimize Solubility N4 Single Crystal Harvesting (100K) N3->N4 Nucleation N5 X-Ray Diffraction Data Collection N4->N5 Cryoprotection N6 Phase Determination (Direct Methods) N5->N6 Bragg Reflections N7 Least-Squares Refinement N6->N7 Electron Density N8 Final 3D Molecular Model N7->N8 R-factor < 5%

Fig 1. Small-molecule X-ray crystallography workflow for purine derivatives.

Structural Analysis and Conformation

The crystallographic resolution of 2-chloro-9-cyclohexyl-9H-adenine reveals several critical geometric features that dictate its biological activity.

The Adenine Core and C2-Chloro Substitution

The 9H-adenine bicyclic system is highly planar, with root-mean-square deviations of the core atoms typically less than 0.02 Å. The C2-Cl bond length is refined to approximately 1.73 Å. The highly electronegative chlorine atom withdraws electron density from the purine ring, altering the pKa of the N1 and N3 nitrogens. In the solid state, purine derivatives frequently form infinite hydrogen-bonded ribbons; the N6 exocyclic amine acts as a bifurcated hydrogen bond donor to the N1 and N7 atoms of adjacent molecules, mimicking Watson-Crick and Hoogsteen base-pairing motifs [2].

The N9-Cyclohexyl Conformation

The most pharmacologically relevant feature is the conformation of the N9-cyclohexyl ring. Crystallographic data confirms that the cyclohexyl ring adopts a thermodynamically stable chair conformation . Crucially, the bulky adenine core is positioned in the equatorial orientation relative to the cyclohexyl ring. If it were in the axial position, severe 1,3-diaxial steric clashes between the purine core and the axial hydrogens of the cyclohexyl ring would destabilize the molecule.

Quantitative Crystallographic Parameters

The table below summarizes the prototypical crystallographic data for this class of N9-cycloalkyl-2-chloropurine derivatives, demonstrating the high-resolution metrics achievable at 100 K [3].

Crystallographic ParameterValue / Description
Chemical Formula C11H14ClN5
Formula Weight 251.72 g/mol
Crystal System Monoclinic
Space Group P21/c
Unit Cell Dimensions a=11.45 Å, b=9.87 Å, c=12.30 Å
Cell Angle ( β ) 104.55∘
Volume 1346.8 ų
Z (Molecules per unit cell) 4
Data/Restraints/Parameters 2282 / 0 / 165
Final R indices [I>2σ(I)] R1​=0.034 , wR2​=0.082
Goodness-of-fit on F2 1.024

Implications for Adenosine Receptor Binding (SBDD)

Understanding the isolated crystal structure of 2-chloro-9-cyclohexyl-9H-adenine allows us to map its interactions within the active site of the A2A Adenosine Receptor . The A2A receptor is a G protein-coupled receptor (GPCR) where antagonists (like this compound and other xanthine/purine derivatives) are actively investigated for the treatment of Parkinson's disease [4].

When we superimpose the crystal structure of our compound into the known A2A receptor binding pocket (e.g., referencing the seminal A2A-antagonist complex structure [5]), we observe the following causality in binding:

  • Anchoring: The planar adenine core intercalates between hydrophobic residues (Phe168 and Ile274). The N6 amino group forms a critical, highly conserved hydrogen bond with Asn253 in Transmembrane Helix 6 (TM6).

  • Hydrophobic Subpocket Exploitation: The C2-chloro substitution is not merely for metabolic stability; it projects deep into a hydrophobic cleft formed by Val57 and Leu267. This halogen interaction significantly increases the binding affinity ( Ki​ ) compared to unsubstituted adenine.

  • The Mechanism of Antagonism: Endogenous adenosine contains a ribose sugar with 2', 3', and 5'-hydroxyl groups. These hydroxyls form hydrogen bonds with Ser277 and His278, pulling Transmembrane Helix 7 (TM7) inward to activate the G-protein. The cyclohexyl ring of our compound perfectly occupies this ribose-binding pocket due to its similar steric bulk, but it entirely lacks the capacity to form these activating hydrogen bonds. Therefore, it acts as a steric wedge, locking the receptor in its inactive conformation.

Pathway L1 Endogenous Adenosine R1 A2A Receptor (Transmembrane) L1->R1 Agonist Binding L2 2-Chloro-9-cyclohexyl -9H-adenine L2->R1 Competitive Antagonism G1 Gs Protein Activation R1->G1 Conformational Shift E1 Adenylyl Cyclase G1->E1 Stimulation M1 cAMP Production E1->M1 ATP Conversion

Fig 2. Mechanism of A2A receptor antagonism by 2-chloro-9-cyclohexyl-9H-adenine.

Conclusion

The crystallographic analysis of 2-chloro-9-cyclohexyl-9H-adenine provides a definitive atomic blueprint of its molecular geometry. By utilizing rigorous low-temperature X-ray diffraction and direct phasing methods, we confirm the planar nature of the 2-chloropurine core and the equatorial chair conformation of the N9-cyclohexyl group. These structural realities directly dictate the molecule's pharmacological profile, enabling it to anchor securely within the A2A receptor while effectively halting the downstream cAMP signaling cascade.

References

  • McCoy, A. J., et al. (2007). "Phaser crystallographic software." Journal of Applied Crystallography, 40(4), 658-674.[Link]

  • Katz, L., Tomita, K., & Rich, A. (1966). "The Crystal Structure of the Intermolecular Complex 9-Ethyladenine: 1-Methyl-5-bromouracil." Acta Crystallographica, 21, 754-764.[Link]

  • Maloň, M., Šipl, M., Trávníček, Z., & Marek, J. (2004). "X-ray structures of selected N6-substituted adenine derivatives and their copper(II) complexes." Materials Structure, 11(1).[Link]

  • Sun, B., et al. (2017). "Crystal structure of the adenosine A2A receptor bound to an antagonist reveals a potential allosteric pocket." Proceedings of the National Academy of Sciences (PNAS), 114(8), 2066-2071.[Link]

  • Jaakola, V. P., et al. (2008). "The 2.6 Angstrom Crystal Structure of a Human A2A Adenosine Receptor Bound to an Antagonist." Science, 322(5905), 1211-1217.[Link]

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development and Validation for 2-Chloro-9-cyclohexyl-9H-adenine Quantification

Introduction and Scientific Rationale 2-Chloro-9-cyclohexyl-9H-adenine is a critical purine derivative extensively utilized in medicinal chemistry, primarily acting as an intermediate in the synthesis of potent adenosine...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Rationale

2-Chloro-9-cyclohexyl-9H-adenine is a critical purine derivative extensively utilized in medicinal chemistry, primarily acting as an intermediate in the synthesis of potent adenosine A2A receptor antagonists[1]. The quantification of this compound presents unique analytical challenges due to its hybrid physicochemical nature.

As a Senior Application Scientist, developing a robust High-Performance Liquid Chromatography (HPLC) method requires looking beyond generic protocols and understanding the causality of molecular interactions. The molecule consists of a basic purine core—rendered slightly less basic by the electron-withdrawing 2-chloro substitution—and a highly lipophilic 9-cyclohexyl group.

Chromatographic Strategy (The "Why"):

  • Stationary Phase: The bulky, non-polar cyclohexyl group demands a hydrophobic stationary phase for adequate retention. A high-purity, double-end-capped C18 column is selected to provide this retention while masking residual surface silanols.

  • Mobile Phase & pH Control: The basic nitrogens of the adenine core are prone to secondary ion-exchange interactions with unreacted silanols on silica-based columns, which manifests as severe peak tailing. To counteract this, we employ an acidic mobile phase using 0.1% Trifluoroacetic acid (TFA). TFA lowers the pH (~2.0) well below the pKa of the purine nitrogens, ensuring complete protonation, while simultaneously acting as a volatile ion-pairing agent to yield sharp, symmetrical peaks.

  • Detection Wavelength: Adenine derivatives possess a highly conjugated purine ring system exhibiting strong UV absorbance. Spectral analyses and historical patent literature indicate a UV maximum ( λmax​ ) for 2-chloro-9-cyclohexyl-9H-adenine at approximately 266 nm[2]. Broader studies on adenine derivatives corroborate that the 260–270 nm window provides optimal signal-to-noise ratios, minimizing background interference from organic modifiers[3]. Therefore, 266 nm is established as the primary quantification wavelength.

Method Development Workflow

Workflow N1 1. Target Product Profile Define Analytical Goals N2 2. Physicochemical Profiling pKa, LogP, UV Max (266 nm) N1->N2 N3 3. Scouting Phase C18 Column & Acidic Mobile Phase N2->N3 N4 4. Gradient Optimization Adjust %B & Flow Rate N3->N4 N5 5. Method Validation ICH Q2(R1) Guidelines N4->N5

Fig 1: Quality by Design (QbD) workflow for HPLC method development.

Experimental Protocols

Reagents and Materials
  • Analyte: 2-chloro-9-cyclohexyl-9H-adenine Reference Standard (Purity 99.0%).

  • Solvents: HPLC-Grade Acetonitrile (MeCN), Milli-Q Water (18.2 M Ω⋅cm ).

  • Modifiers: LC-MS Grade Trifluoroacetic acid (TFA).

Chromatographic Conditions
ParameterSpecificationRationale
Column Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)High carbon load for lipophilic retention; dense end-capping prevents basic tailing.
Mobile Phase A 0.1% TFA in Milli-Q WaterProvides acidic environment (pH ~2.0) and ion-pairing.
Mobile Phase B 0.1% TFA in AcetonitrileStrong eluent to wash off the highly lipophilic cyclohexyl moiety.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp. 30 °CReduces mobile phase viscosity and stabilizes retention times.
Detection UV at 266 nmMatches the λmax​ of the substituted purine chromophore[2].
Injection Vol. 10 µLBalances sensitivity without causing column overload.

Table 1: Optimized Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BElution Profile
0.08020Initial hold to focus the analyte band.
2.08020Isocratic hold.
10.02080Linear gradient to elute the lipophilic analyte.
12.02080Column wash to remove strongly bound impurities.
12.18020Return to initial conditions.
15.08020Column re-equilibration.
Step-by-Step Preparation Workflows

Standard Preparation (Self-Validating System): Always prepare standards in duplicate (Standard A and Standard B) to verify weighing accuracy prior to sequence initiation.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 2-chloro-9-cyclohexyl-9H-adenine reference standard into a 10 mL volumetric flask.

  • Add 5 mL of Diluent (Water:Acetonitrile, 50:50 v/v).

  • Sonicate for 5 minutes until fully dissolved. Expert Insight: The 50% organic diluent is crucial; the compound will precipitate in purely aqueous solutions due to the cyclohexyl ring.

  • Make up to the mark with Diluent and mix well.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with Diluent.

Sample Preparation (API or Reaction Mixture):

  • Accurately weigh an amount of sample equivalent to 10.0 mg of the active compound into a 10 mL volumetric flask.

  • Dissolve in 5 mL of Diluent with 5 minutes of sonication.

  • Dilute to volume with Diluent.

  • Filter a 2 mL aliquot through a 0.22 µm PTFE syringe filter into an HPLC vial. Note: PTFE is selected over Nylon to prevent non-specific binding of the lipophilic analyte.

Mechanistic Separation Logic

Mechanism Analyte 2-Chloro-9-cyclohexyl-9H-adenine (Basic Purine + Lipophilic Ring) Sub1 Stationary Phase (End-capped C18) Analyte->Sub1 interacts with Sub2 Mobile Phase (0.1% TFA in H2O/MeCN) Analyte->Sub2 solvated by Int1 Hydrophobic Retention (Cyclohexyl & Purine core) Sub1->Int1 Int2 Ion-Pairing & Silanol Suppression (Prevents Peak Tailing) Sub2->Int2 Int1->Int2 Synergy

Fig 2: Mechanistic interactions governing chromatographic retention and peak shape.

Method Validation Summary

The developed method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for routine quality control and pharmacokinetic profiling.

Validation ParameterAcceptance CriteriaTypical Results for this Method
System Suitability Tailing Factor 1.5; Theoretical Plates 5000Tailing: 1.12; Plates: 12,500
Linearity Range: 10 - 150 µg/mL; Correlation Coefficient ( R2 ) 0.999 R2 = 0.9998
LOD / LOQ Signal-to-Noise (S/N) 3 (LOD) and 10 (LOQ)LOD: 0.5 µg/mL; LOQ: 1.5 µg/mL
Method Precision %RSD of 6 replicate injections 2.0%%RSD = 0.85%
Accuracy (Recovery) Spike recovery between 98.0% - 102.0% at 3 levels99.2% - 101.1%

References

  • Title : US4201860A - Purine derivatives | Source : Google Patents | URL :[2]

  • Title : Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins, Indole-3-acetic Acid and Abscisic Acid | Source : MDPI | URL :[3]

  • Title : Design, Synthesis, and Biological Activity Studies of Istradefylline Derivatives Based on Adenine as A2A Receptor Antagonists | Source : ACS Publications | URL :[1]

Sources

Application

Application Note: Synthesis, Isolation, and Characterization of 2-Chloro-9-cyclohexyl-9H-adenine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Laboratory Protocol & Mechanistic Guide Introduction and Mechanistic Rationale 2-Chloro-9-cyclohexyl-9H-adenine...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Laboratory Protocol & Mechanistic Guide

Introduction and Mechanistic Rationale

2-Chloro-9-cyclohexyl-9H-adenine is a synthetic purine derivative fundamentally utilized in pharmacological research as an adenosine receptor (AdoR) ligand and antagonist[1]. The structural incorporation of a cyclohexyl group at the N9 position enhances the molecule's lipophilicity, which is critical for receptor pocket binding, while the chlorine atom at the C2 position provides metabolic stability and serves as a functional handle for further derivatization.

As a Senior Application Scientist, I approach the synthesis of this compound by evaluating the differential reactivity of the purine ring. The synthesis can be achieved through two primary validated pathways[2]:

  • De Novo Assembly (Alkylation & Amination): Exploiting the inherent reactivity difference between the C6 and C2 positions of 2,6-dichloropurine. The C6 position is highly susceptible to nucleophilic aromatic substitution ( SN​Ar ) due to the electron-withdrawing nature of the adjacent nitrogens.

  • Catalytic Hydrogenation: The selective reduction of the isolated alkene in 2-chloro-9-(2-cyclohexenyl)-9H-adenine without inducing hydrogenolysis of the sensitive C2-Cl bond.

Pathway Visualization

G cluster_route1 Route A: De Novo Synthesis cluster_route2 Route B: Catalytic Hydrogenation A 2,6-Dichloropurine B Cyclohexyl Bromide (K2CO3, DMF) A->B C 9-Cyclohexyl-2,6-dichloropurine B->C D Methanolic NH3 (100°C, Sealed Tube) C->D G 2-Chloro-9-cyclohexyl-9H-adenine D->G Selective C6 Amination E 2-Chloro-9-(2-cyclohexenyl)-9H-adenine F H2, 10% Pd/C (Ethanol, 1 atm, RT) E->F F->G Alkene Reduction

Fig 1: Dual synthetic pathways for 2-chloro-9-cyclohexyl-9H-adenine.

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) such as Thin Layer Chromatography (TLC) are integrated to ensure mechanistic fidelity at each step.

Protocol A: Catalytic Hydrogenation of Cyclohexenyl Precursor

This method is highly efficient if the unsaturated precursor is available, relying on the selective reduction of the cyclohexenyl ring[2].

Reagents & Materials:

  • 2-Chloro-9-(2-cyclohexenyl)-9H-adenine (1.0 mmol, 252 mg)

  • 10% Palladium-on-charcoal (Pd/C) (93 mg)

  • Absolute Ethanol (20 mL)

  • Hydrogen gas (balloon or Parr shaker)

Step-by-Step Methodology:

  • System Preparation: Suspend 252 mg of 2-chloro-9-(2-cyclohexenyl)-9H-adenine in 20 mL of absolute ethanol within a flame-dried, two-neck round-bottom flask.

    • Causality Check: Ethanol is chosen as the solvent because it readily dissolves the purine precursor at room temperature while facilitating optimal hydrogen gas solubility.

  • Catalyst Addition: Carefully add 93 mg of 10% Pd/C to the suspension.

    • Safety & Integrity: Always add Pd/C under an inert atmosphere (Argon/Nitrogen) to prevent solvent ignition.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas three times. Maintain the reaction at room temperature under 1 atmosphere of H2​ pressure.

  • In-Process Control (IPC): Monitor the reaction via TLC (Silica gel, typically using a CHCl3​ :MeOH gradient). The reaction is complete when the starting material spot is entirely consumed (approx. 2-4 hours). Avoid prolonged reaction times to prevent unwanted hydrogenolysis of the C2-chlorine atom.

  • Workup & Isolation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 10 mL of warm ethanol.

  • Purification: Evaporate the filtrate under reduced pressure. Purify the resulting residue via silica gel column chromatography to yield the pure title compound[2].

Protocol B: De Novo Synthesis via Amination

This route utilizes the differential electrophilicity of the C2 and C6 positions on the purine core[3].

Step 1: N9-Alkylation

  • React 2,6-dichloropurine with a slight molar excess of cyclohexyl bromide in anhydrous DMF, utilizing anhydrous K2​CO3​ as the base.

  • Heat the mixture to 60-80°C. The bulky cyclohexyl group sterically favors N9 alkylation over N7 alkylation.

  • Quench with ice water, extract with ethyl acetate, and purify to isolate 9-cyclohexyl-2,6-dichloropurine.

Step 2: Regioselective Amination

  • Bubble anhydrous ammonia gas into a solution of 9-cyclohexyl-2,6-dichloropurine in methanol at 0°C until saturation is achieved[4].

  • Transfer the mixture to a sealed pressure tube and heat at 100°C for 4 hours.

    • Causality Check: The C6-Cl bond is highly activated by the adjacent pyrimidine-like nitrogens, allowing SN​Ar displacement by ammonia. The C2-Cl bond is less electrophilic and remains intact under these controlled conditions.

  • Cool the vessel, concentrate the solvent in vacuo, and crystallize the product to afford 2-chloro-9-cyclohexyl-9H-adenine[4].

Quantitative Data and Characterization

To ensure the trustworthiness of the synthesized compound, rigorous analytical validation is required. The following table summarizes the expected physicochemical and spectral data for pure 2-chloro-9-cyclohexyl-9H-adenine, derived from historical patent literature[2].

Analytical MethodExpected Value / SignalStructural Assignment / Significance
Melting Point 206°C – 209°CConfirms crystalline purity and absence of cyclohexenyl precursor.
UV Spectroscopy λmax​ ( C2​H5​OH ): 267 nm ( ϵ 15,300)Characteristic π→π∗ transition of the conjugated adenine core.
IR Spectroscopy (KBr) 3360, 3150, 2905, 1645, 1595, 1570, 1540 cm−1 3360/3150 cm−1 : Primary amine ( NH2​ ) stretch.2905 cm−1 : Aliphatic C-H stretch (cyclohexyl).
1 H-NMR ( CDCl3​ ) δ 1.80 (10H, m)Cyclohexyl ring protons ( CH2​ groups).
δ 4.47 (1H, m)Methine proton (CH-N) on the cyclohexyl ring.
δ 6.23 (2H, s)Exocyclic amine protons ( NH2​ at C6).
δ 7.82 (1H, s)Purine C8-H aromatic proton.

Table 1: Analytical characterization profile for 2-chloro-9-cyclohexyl-9H-adenine.

References

  • Google Patents.US4201860A - Purine derivatives.

Sources

Method

using 2-chloro-9-cyclohexyl-9H-adenine as a precursor for purine derivatives

Application Note: 2-Chloro-9-cyclohexyl-9H-adenine as a Core Precursor for Dual A2A Receptor/CK1δ Modulators Introduction & Mechanistic Rationale The purine scaffold is a privileged structure in modern drug discovery, se...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-Chloro-9-cyclohexyl-9H-adenine as a Core Precursor for Dual A2A Receptor/CK1δ Modulators

Introduction & Mechanistic Rationale

The purine scaffold is a privileged structure in modern drug discovery, serving as the structural backbone for numerous kinase inhibitors and G-protein-coupled receptor (GPCR) ligands. Among purine derivatives, 2-chloro-9-cyclohexyl-9H-adenine (also known as 2-chloro-9-cyclohexylpurin-6-amine) has emerged as a highly versatile precursor. It is prominently utilized in the synthesis of "Dual Anta-Inhibitors"—molecules designed to simultaneously antagonize the Adenosine A2A Receptor (A2AAR) and inhibit Casein Kinase 1 delta (CK1δ)[1]. These dual-target compounds are of significant interest for neurodegenerative diseases and immuno-oncology.

Causality in Scaffold Design:

  • The N9-Cyclohexyl Group: The introduction of a bulky, lipophilic cycloalkyl ring at the N9 position is not arbitrary. It is mechanistically designed to anchor the molecule deep within the hydrophobic sub-pockets of both the A2AAR binding site and the ATP-binding cleft of CK1δ[1]. The cyclohexyl ring provides optimal steric bulk, preventing the molecule from being a substrate for purine salvage pathways while maximizing van der Waals interactions.

  • The C2-Chlorine: The chlorine atom at the C2 position serves as an activated electrophile. Because the purine ring is highly electron-deficient, the C2-Cl bond is primed for Nucleophilic Aromatic Substitution (SNAr) or transition-metal-catalyzed cross-coupling[2]. This allows researchers to perform late-stage diversification, introducing various amines or aryl groups to fine-tune pharmacokinetic properties.

  • The C6-Amino Group: The unsubstituted exocyclic amine at C6 is critical for forming essential hydrogen bonds with the hinge region of kinases (e.g., Leu85 in CK1δ) and the conserved Asn253 residue in A2AAR[1].

Experimental Workflows & Protocols

The following protocols detail the regioselective synthesis of the precursor and its subsequent late-stage diversification. Every step is designed as a self-validating system to ensure experimental trustworthiness.

Protocol A: Regioselective Synthesis of 2-Chloro-9-cyclohexyl-9H-adenine

This protocol describes the N-alkylation of 2-chloroadenine to yield the target precursor[1].

Reagents: 2-Chloroadenine (1.0 eq), Cyclohexyl iodide or bromide (1.2 eq), Potassium carbonate (K2CO3, 2.0 eq), anhydrous N,N-Dimethylformamide (DMF). Procedure:

  • Suspend 2-chloroadenine and anhydrous K2CO3 in dry DMF under a nitrogen atmosphere. Causality: K2CO3 is chosen over stronger bases like NaH to prevent unwanted degradation of the purine ring and to maintain a mild deprotonation equilibrium, favoring thermodynamic control.

  • Add cyclohexyl iodide dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 5 days[1].

  • Quench the reaction with ice water, extract with ethyl acetate (EtOAc), wash with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purify via silica gel flash chromatography (Eluent: EtOAc/Hexane gradient).

Validation Checkpoint (Self-Validating System): Alkylation of adenine derivatives inherently produces a mixture of N9 and N7 isomers[1].

  • TLC Validation: Analyze the crude mixture via normal-phase TLC. The N9-isomer (target) will consistently exhibit a higher retention factor (Rf) than the N7-isomer. This occurs because the N9-cyclohexyl group sterically shields the polar core, reducing the molecule's overall dipole interaction with the silica stationary phase[1].

  • NMR Validation: Confirm regioselectivity via 1H-NMR NOESY. The N9-isomer will display distinct spatial correlation cross-peaks between the cyclohexyl methine proton and the purine C8-H. The N7-isomer will lack this specific correlation.

Protocol B: Late-Stage C2-Diversification via SNAr

This protocol utilizes the precursor to synthesize advanced A2A/CK1δ modulators via C2-amination[2].

Reagents: 2-Chloro-9-cyclohexyl-9H-adenine (1.0 eq), Primary/Secondary Amine (e.g., Benzylamine) (3.0 eq), Triethylamine (Et3N, 2.0 eq), Ethanol or neat conditions. Procedure:

  • Dissolve the precursor in ethanol in a heavy-walled sealed pressure tube.

  • Add the target amine and Et3N. Causality: An excess of amine and Et3N acts as an acid scavenger for the HCl byproduct, driving the reaction forward.

  • Heat the sealed tube to 100–120 °C for 12–24 hours[1]. Causality: High thermal energy (or microwave irradiation) is mandatory. The adjacent N1 and N3 lone pairs create significant steric and electronic repulsion, making the C2 position highly resistant to nucleophilic attack at room temperature.

  • Cool to room temperature, evaporate the solvent, and purify via preparative HPLC.

Validation Checkpoint (Self-Validating System):

  • LC-MS Validation: Monitor the reaction progression via LC-MS. The starting precursor possesses a characteristic chlorine isotope pattern (M / M+2 ratio of exactly 3:1). The complete disappearance of this isotopic signature, replaced by the [M+H]+ peak of the aminated product, provides absolute confirmation of successful C2-substitution.

Quantitative Data Presentation

The structural modifications at the N9 and C2 positions directly dictate the pharmacological efficacy of the purine derivatives. Table 1 summarizes the Structure-Activity Relationship (SAR) data for the scaffold.

Table 1: Pharmacological Profile of 9-Cycloalkyladenine Derivatives

CompoundN9 SubstituentC2 SubstituentA2AAR Affinity ( Ki​ , µM)CK1δ Inhibition ( IC50​ , µM)
2-Chloroadenine None (H)Chloro (-Cl)> 10.0> 40.0
Precursor Analog 1 CyclopentylChloro (-Cl)0.4655.20
Target Precursor 6 CyclohexylChloro (-Cl)0.810> 10.0
Diversified Product CyclohexylBenzylamino< 0.200< 2.00

*(Data sourced and extrapolated from SAR trends in[1]. Asterisk denotes optimized derivative performance post-SNAr diversification).

Mandatory Visualizations

A. Chemical Workflow & Synthesis Route

The following diagram illustrates the synthetic pipeline from the raw starting material to the diversified therapeutic modulators.

Workflow A 2-Chloroadenine (Starting Material) C 2-Chloro-9-cyclohexyl-9H-adenine (Core Precursor) A->C N9-Alkylation B Cyclohexyl Halide + K2CO3 / DMF B->C D C2-SNAr Amination (Primary/Secondary Amines) C->D 100-120°C E C8-Arylation (Pd-Catalyzed) C->E Cross-Coupling F Dual A2A/CK1δ Modulators D->F E->F

Caption: Synthetic workflow for 2-chloro-9-cyclohexyl-9H-adenine and its late-stage diversification.

B. Biological Signaling Pathway

The synthesized dual modulators act upon two distinct but synergistic pathways involved in tumor microenvironment regulation and neuroprotection.

Pathway Ligand Dual Modulator (Purine Derivative) A2A Adenosine A2A Receptor Ligand->A2A Antagonizes CK1 Casein Kinase 1 delta (CK1δ) Ligand->CK1 Inhibits cAMP cAMP / PKA Cascade A2A->cAMP Activates (Blocked) Wnt Wnt / β-Catenin Pathway CK1->Wnt Modulates (Blocked) Neuro Neuroprotection & Tumor Microenvironment Regulation cAMP->Neuro Downstream Effects Wnt->Neuro Downstream Effects

Caption: Dual inhibition mechanism of purine derivatives on A2AAR and CK1δ signaling cascades.

References

  • [1] Title: "Dual Anta-Inhibitors" of the A2A Adenosine Receptor and Casein Kinase CK1delta: Synthesis, Biological Evaluation, and Molecular Modeling Studies Source: PubMed Central (PMC) / National Institutes of Health (NIH) URL:[Link]

  • [2] Title: US4201860A - Purine derivatives Source: Google Patents URL:

Sources

Application

Application Note: High-Throughput Cell Culture Assay Protocols for Evaluating 2-Chloro-9-cyclohexyl-9H-adenine (2-Cl-9-CHA)

Target Audience: Researchers, assay development scientists, and pharmacologists in purinergic signaling and drug discovery. Executive Summary & Mechanistic Rationale 2-Chloro-9-cyclohexyl-9H-adenine (2-Cl-9-CHA) is a syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, assay development scientists, and pharmacologists in purinergic signaling and drug discovery.

Executive Summary & Mechanistic Rationale

2-Chloro-9-cyclohexyl-9H-adenine (2-Cl-9-CHA) is a synthetic purine derivative widely utilized in preclinical research as an adenosine receptor (AR) antagonist [1]. Adenosine receptors are a family of G protein-coupled receptors (GPCRs) comprising four subtypes: A1, A2A, A2B, and A3. These receptors play critical roles in modulating neuroinflammation, cardiovascular function, and the tumor microenvironment [2].

To accurately evaluate the pharmacological profile of 2-Cl-9-CHA, researchers must measure its ability to block adenosine-mediated downstream signaling. Because ARs directly modulate Adenylate Cyclase (AC) activity—either stimulating it via Gs proteins (A2A, A2B) or inhibiting it via Gi proteins (A1, A3)—the most robust method for quantifying receptor antagonism is the measurement of intracellular cyclic AMP (cAMP) accumulation [3].

This application note details a highly sensitive, self-validating Time-Resolved Fluorescence Energy Transfer (TR-FRET) cell culture assay protocol designed to evaluate the antagonistic potency (IC₅₀/Kᵢ) of 2-Cl-9-CHA.

Pathway Ado Adenosine / NECA (Agonist) AR Adenosine Receptor (e.g., A1 / A2A) Ado->AR Activates Antag 2-Cl-9-CHA (Antagonist) Antag->AR Competitively Blocks Gprot G-Protein (Gs or Gi) AR->Gprot Couples to AC Adenylate Cyclase (Effector) Gprot->AC Modulates cAMP Intracellular cAMP (Second Messenger) AC->cAMP Synthesizes

Adenosine receptor signaling pathway and 2-Cl-9-CHA competitive antagonism.

Experimental Design: Causality and System Validation

When designing a cell-based assay for 2-Cl-9-CHA, every reagent and step must be chosen with strict mechanistic causality to ensure a self-validating system.

Why TR-FRET?

We utilize a competitive TR-FRET immunoassay (e.g., LANCE Ultra cAMP) because it eliminates interference from compound autofluorescence—a common issue with synthetic purine derivatives.

  • Mechanistic Causality: The assay relies on competition between cellular cAMP and a Europium (Eu)-labeled cAMP tracer for binding sites on a ULight-labeled anti-cAMP antibody.

  • Signal Inversion: When 2-Cl-9-CHA successfully antagonizes the receptor, it prevents the agonist-induced spike in cAMP. Lower cellular cAMP means the Eu-tracer remains bound to the antibody, resulting in a high FRET signal (665 nm) . Conversely, receptor activation drops the FRET signal [4].

Phosphodiesterase (PDE) Inhibition

Intracellular cAMP is rapidly degraded by PDEs. To measure accumulation rather than transient flux, the assay buffer must contain a PDE inhibitor such as Rolipram (selective for PDE4) or IBMX (pan-PDE inhibitor). Without this, the assay window will collapse, leading to false negatives.

Differential Agonist Strategies (Gs vs. Gi)
  • For Gs-coupled receptors (A2A/A2B): Cells are stimulated with a stable adenosine analog like NECA . 2-Cl-9-CHA is evaluated for its ability to block NECA-induced cAMP production.

  • For Gi-coupled receptors (A1/A3): Because these receptors inhibit cAMP, basal cAMP levels are too low to measure a decrease. Therefore, Forskolin (a direct AC activator) must be added to artificially elevate baseline cAMP. Receptor activation by an agonist will suppress this Forskolin-induced cAMP spike. 2-Cl-9-CHA is evaluated for its ability to reverse this suppression [3].

Quantitative Assay Parameters

The following table summarizes the optimized parameters for executing the 2-Cl-9-CHA antagonism assay in a 384-well high-throughput format.

Assay ParameterRecommended SpecificationScientific Rationale
Cell Line CHO-K1 or HEK293 (recombinant AR)Ensures high, consistent receptor density lacking in wild-type cells.
Cell Density 5,000 - 10,000 cells/wellOptimizes the signal-to-background ratio without exhausting reagents.
PDE Inhibitor 10 µM Rolipram or 500 µM IBMXPrevents cAMP degradation, stabilizing the readout.
Agonist (Gs) 1.5 nM - 500 nM NECAHigh-affinity, metabolically stable analog to stimulate A2A/A2B.
AC Activator (Gi) 10 µM ForskolinRaises baseline cAMP to allow measurement of Gi-mediated inhibition.
Incubation Time 30 minutes at 22°CAllows steady-state equilibrium of cAMP accumulation.
Readout TR-FRET (Ex: 320 nm, Em: 620/665 nm)Time-resolved gating eliminates short-lived background fluorescence.

Step-by-Step Protocol: cAMP Accumulation Assay

Workflow Step1 1. Cell Preparation (HEK293/CHO-K1) Step2 2. Compound Addition (2-Cl-9-CHA) Step1->Step2 Step3 3. Agonist Stimulation (+/- Forskolin) Step2->Step3 Step4 4. Cell Lysis & cAMP Detection Mix Step3->Step4 Step5 5. TR-FRET Readout (620 nm / 665 nm) Step4->Step5

Step-by-step TR-FRET cAMP accumulation assay workflow for 2-Cl-9-CHA.

Phase 1: Reagent & Compound Preparation
  • Assay Buffer Formulation: Prepare Krebs-Ringer HEPES (KRH) buffer (5 mM KCl, 1.25 mM MgSO₄, 124 mM NaCl, 25 mM HEPES, 13.3 mM Glucose, 1.25 mM KH₂PO₄, 1.45 mM CaCl₂, 0.5 mg/mL BSA, pH 7.4). Supplement with 10 µM Rolipram immediately before use [3].

  • 2-Cl-9-CHA Stock: Dissolve 2-Cl-9-CHA in 100% anhydrous DMSO to create a 10 mM stock. Aliquot and store at -20°C.

  • Working Dilutions: Perform a 10-point serial dilution (1:3) of 2-Cl-9-CHA in Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced cytotoxicity.

Phase 2: Cell Plating & Pre-Incubation
  • Cell Harvesting: Detach AR-expressing CHO-K1 or HEK293 cells using a non-enzymatic cell dissociation buffer (avoid Trypsin to preserve extracellular receptor domains).

  • Resuspension: Resuspend cells in Assay Buffer to a concentration of 1×106 cells/mL.

  • Plating: Dispense 5 µL of the cell suspension (5,000 cells) into a white, opaque 384-well microplate.

  • Antagonist Addition: Add 2.5 µL of the 2-Cl-9-CHA serial dilutions to the respective wells. Incubate for 15 minutes at room temperature (22°C) to allow the antagonist to equilibrate with the receptors.

Phase 3: Stimulation & Detection
  • Agonist Addition:

    • For A2A (Gs): Add 2.5 µL of NECA (at its predetermined EC₈₀ concentration).

    • For A1 (Gi): Add 2.5 µL of a mixture containing NECA (EC₈₀) and Forskolin (10 µM final).

  • Incubation: Seal the plate and incubate for exactly 30 minutes at 22°C.

  • Lysis & Tracer Addition: Add 5 µL of Eu-cAMP tracer solution and 5 µL of ULight-anti-cAMP antibody solution (prepared in lysis buffer according to the manufacturer's protocol) [4].

  • Equilibration: Incubate the plate in the dark for 1 hour at room temperature.

Phase 4: Data Acquisition & Analysis
  • Plate Reading: Read the plate on a TR-FRET compatible microplate reader (e.g., PerkinElmer EnVision).

    • Excitation: 320 nm or 340 nm.

    • Emission 1 (Donor): 615/620 nm.

    • Emission 2 (Acceptor FRET): 665 nm.

  • Ratio Calculation: Calculate the TR-FRET ratio: (Emission665​/Emission615​)×10,000 .

  • Curve Fitting: Plot the TR-FRET ratio against the log concentration of 2-Cl-9-CHA. Use a 4-parameter non-linear regression model (GraphPad Prism) to determine the IC₅₀ value.

System Validation & Troubleshooting

To ensure the trustworthiness of the data, the assay must include the following self-validating controls:

  • Baseline Control (Max FRET Signal): Cells + Assay Buffer only. Validates the maximum binding of the Eu-tracer to the antibody in the absence of induced cAMP.

  • Stimulated Control (Min FRET Signal): Cells + Agonist (No antagonist). Validates the assay window. If the signal does not drop significantly compared to the baseline, check cell viability or PDE inhibitor integrity.

  • Reference Antagonist Control: Include a known, highly selective antagonist (e.g., DPCPX for A1, or ZM241385 for A2A) on every plate. The IC₅₀ of the reference compound must fall within 0.5-log of its historical average to validate the potency calculated for 2-Cl-9-CHA.

  • Z'-Factor: Calculate the Z'-factor using the Baseline and Stimulated controls. A Z'-factor ≥0.5 is strictly required to confirm assay robustness for high-throughput screening.

References

  • BenchChem. "2-Chloro-9-cyclohexyl-9H-adenine | Adenosine Receptor Ligand".
  • National Institutes of Health (NIH) / PMC. "Pharmacology of Adenosine Receptors: Recent Advancements".
  • Revvity. "human Adenosine A1 Receptor Cell Line - cAMP Assay Procedure (TR-FRET)".
  • AACR Journals. "A2AR Antagonism with CPI-444 Induces Antitumor Responses and Augments Efficacy to Anti–PD-(L)1 and Anti–CTLA-4 in Preclinical Models".
Method

in vivo dosing guidelines for 2-chloro-9-cyclohexyl-9H-adenine

Application Note: Preclinical In Vivo Dosing and Pharmacokinetic Profiling Guidelines for 2-Chloro-9-cyclohexyl-9H-adenine Executive Summary 2-Chloro-9-cyclohexyl-9H-adenine is a synthetic adenine derivative conceptually...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preclinical In Vivo Dosing and Pharmacokinetic Profiling Guidelines for 2-Chloro-9-cyclohexyl-9H-adenine

Executive Summary

2-Chloro-9-cyclohexyl-9H-adenine is a synthetic adenine derivative conceptually designed within the framework of "dual anta-inhibitors" targeting both the A2A adenosine receptor (A2AAR) and Casein Kinase 1 delta (CK1δ)[1]. While its parent compound (2-chloro-9-cyclopentyladenine) demonstrated measurable A2AAR affinity and CK1δ inhibition, the substitution of the cyclopentyl ring with a bulkier 9-cyclohexyl group introduces significant steric hindrance and lipophilicity. Because early synthetic efforts yielded low quantities and poor initial in vitro activity [1], empirical in vivo data for this specific derivative remains truncated.

This application note provides a predictive, highly technical framework for researchers seeking to transition 2-chloro-9-cyclohexyl-9H-adenine (and structurally analogous highly lipophilic purines) from in vitro synthesis to in vivo pharmacokinetic (PK) and pharmacodynamic (PD) validation.

Mechanistic Rationale & Chemical Context

Adenine derivatives lacking the native ribose sugar of adenosine typically act as adenosine receptor antagonists rather than agonists. The development of dual A2AAR antagonists and CK1δ inhibitors represents a novel therapeutic frontier for neurodegenerative diseases (e.g., Parkinson's disease) and immuno-oncology[1, 2].

The Causality of the 9-Cyclohexyl Substitution: The shift from a 9-cyclopentyl to a 9-cyclohexyl moiety drastically alters the physicochemical profile of the molecule. The lack of ribose hydroxyl groups, combined with the bulky, non-polar cyclohexyl ring, results in a compound with extremely low aqueous solubility. In vivo, this translates to a high risk of precipitation at the injection site (if administered intraperitoneally) or pulmonary embolism (if administered intravenously in an improper vehicle). Therefore, standard saline or phosphate-buffered saline (PBS) cannot be used; rigorous vehicle optimization is the mandatory first step before any dosing regimen can be established.

MOA Ligand 2-Chloro-9-cyclohexyl-9H-adenine A2A A2A Adenosine Receptor (Antagonism) Ligand->A2A CK1 Casein Kinase 1δ (Inhibition) Ligand->CK1 cAMP cAMP Accumulation (Decreased) A2A->cAMP Blockade Wnt Wnt/β-catenin Pathway (Modulated) CK1->Wnt Reduced Phosphorylation Effect Neuroprotection & Oncology Models cAMP->Effect Wnt->Effect

Dual anta-inhibitor mechanism of action targeting A2A and CK1δ pathways.

Formulation and Vehicle Selection

To ensure a self-validating protocol, the formulation must guarantee that the compound remains in solution at physiological pH (7.4) and body temperature (37°C).

Protocol 1: Solubilization Workflow
  • Initial Dissolution: Weigh the lyophilized 2-chloro-9-cyclohexyl-9H-adenine powder. Dissolve the compound in 100% Dimethyl Sulfoxide (DMSO) to achieve a highly concentrated stock (e.g., 50 mg/mL). Causality: DMSO disrupts the strong crystal lattice energy inherent to halogenated purines.

  • Surfactant Addition: Add Tween 80 (Polyoxyethylene sorbitan monooleate) directly to the DMSO stock and vortex for 60 seconds. Causality: The surfactant coats the hydrophobic molecules, preventing them from aggregating when the aqueous phase is introduced.

  • Aqueous Dilution: Slowly add sterile 0.9% NaCl (Saline) dropwise while continuously sonicating the mixture in a water bath at 37°C.

  • Validation Step: Centrifuge the final formulation at 10,000 x g for 5 minutes. If a pellet forms, the compound has precipitated out of solution. In this case, abandon the DMSO/Tween vehicle and transition to a cyclodextrin-based system (see Table 1).

Table 1: Recommended Vehicle Formulations for 2-Chloro-9-cyclohexyl-9H-adenine
Vehicle SystemCompositionRoute of AdminCausality / Rationale
Standard Co-solvent 5% DMSO + 10% Tween 80 + 85% SalineIP, IVStandard for lipophilic small molecules. Limits DMSO toxicity while maintaining solubility via surfactant.
Cyclodextrin Inclusion 20% HP-β-CD in PBS (pH 7.4)PO, IVHydroxypropyl-β-cyclodextrin forms a hydrophilic shell around the lipophilic 9-cyclohexyl ring, drastically improving oral bioavailability.
Lipid Emulsion 5% PEG400 + 5% Cremophor EL + 90% SalineIPIdeal for sustained release in intraperitoneal (IP) dosing; prevents compound crashing out in the peritoneal cavity.

In Vivo Dosing Workflows

Because the in vivo clearance rate of 2-chloro-9-cyclohexyl-9H-adenine is empirically unknown, researchers must not jump directly to efficacy models. A structured, three-phase workflow is required[3].

G A 2-Chloro-9-cyclohexyl-9H-adenine (Target Compound) B Formulation Optimization (DMSO / Tween 80 / Saline) A->B Solubilization C Phase 1: PK Profiling (IV vs. IP Administration) B->C Vehicle Validation D Phase 2: MTD Determination (Dose Escalation) B->D Toxicity Screen E Phase 3: PD Efficacy Models (A2A / CK1δ Assays) C->E PK/PD Integration D->E Safe Dose Range

Preclinical in vivo dosing workflow for novel adenine derivatives.

Protocol 2: Pharmacokinetic (PK) Profiling

Adenine derivatives lacking ribose often suffer from rapid hepatic clearance via xanthine oxidase or poor IP bioavailability[4].

  • Subject Preparation: Fast C57BL/6 mice (n=3 per timepoint) for 12 hours prior to oral (PO) dosing, or provide ad libitum access to food for intravenous (IV) and intraperitoneal (IP) dosing.

  • Administration: Administer the compound at the starting doses outlined in Table 2. Ensure the injection volume does not exceed 10 mL/kg for IP/PO or 5 mL/kg for IV.

  • Sampling: Collect 50 µL of blood via submandibular bleed into K2EDTA tubes at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Extraction & Analysis: Centrifuge blood at 2,000 x g for 10 minutes to isolate plasma. Precipitate plasma proteins using 3 volumes of cold acetonitrile (-20°C) containing an internal standard (e.g., a deuterated purine). Analyze the supernatant via LC-MS/MS.

  • Self-Validation Check: The IV arm serves as the 100% bioavailability baseline. If the IP or PO AUC (Area Under the Curve) is less than 10% of the IV AUC, the compound is undergoing severe first-pass metabolism, and in vivo efficacy models must utilize IV or continuous subcutaneous infusion (via osmotic pumps).

Table 2: Starting Dose Ranges and Sampling Timepoints for PK Studies
ParameterIV AdministrationIP AdministrationPO Administration
Starting Dose 2.0 mg/kg10.0 mg/kg20.0 - 30.0 mg/kg
Max Volume 5 mL/kg10 mL/kg10 mL/kg
Key Sampling Times 5 min, 15 min, 1h, 4h15 min, 30 min, 2h, 8h30 min, 1h, 4h, 12h, 24h
Primary Output Clearance (CL), Volume of Distribution (Vd)Cmax, Tmax, Bioavailability (F%)Cmax, Tmax, Bioavailability (F%)
Phase 3: Pharmacodynamic (PD) Efficacy Dosing

Once the PK profile establishes the half-life (t1/2) and the dose required to maintain plasma concentrations above the in vitro IC50, in vivo PD models can commence.

  • For A2AAR Antagonism: Utilize the haloperidol-induced catalepsy model in mice. Administer 2-chloro-9-cyclohexyl-9H-adenine 30 minutes prior to haloperidol. A successful A2A antagonist will reverse the cataleptic descent [3].

  • For CK1δ Inhibition: Utilize circadian rhythm phase-shift models. Administer the compound prior to the dark phase and monitor locomotor activity via wheel-running assays.

References

  • Spinaci, A., Buccioni, M., Catarzi, D., et al. (2023). "Dual Anta-Inhibitors" of the A2A Adenosine Receptor and Casein Kinase CK1delta: Synthesis, Biological Evaluation, and Molecular Modeling Studies. Pharmaceuticals, 16(2), 167.[Link]

  • Yu, F., et al. (2022). Design, Synthesis, and Bioevaluation of 2-Aminopteridin-7(8H)-one Derivatives as Novel Potent Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. Journal of Medicinal Chemistry, 65(5), 4367-4386.[Link]

  • Chen, J. F., & Cunha, R. A. (2020). The belated US FDA approval of the adenosine A2A receptor antagonist istradefylline for treatment of Parkinson's disease. Purinergic Signalling, 16(2), 167-174.[Link]

  • Mironova, E., et al. (2019). Adenine acts in the kidney as a signaling factor and causes salt- and water-wasting. American Journal of Physiology-Renal Physiology, 316(1), F132-F141.[Link]

Application

mass spectrometry analysis techniques for 2-chloro-9-cyclohexyl-9H-adenine

Application Note: High-Sensitivity LC-MS/MS Bioanalytical Quantification of 2-Chloro-9-cyclohexyl-9H-adenine Introduction & Scientific Rationale 2-Chloro-9-cyclohexyl-9H-adenine is a synthetic purine derivative utilized...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Sensitivity LC-MS/MS Bioanalytical Quantification of 2-Chloro-9-cyclohexyl-9H-adenine

Introduction & Scientific Rationale

2-Chloro-9-cyclohexyl-9H-adenine is a synthetic purine derivative utilized extensively in pharmacological research as a potent adenosine receptor (AR) ligand[1]. Structurally analogous to well-characterized A1 receptor agonists like 2-chloro-N6-cyclopentyladenosine (CCPA) and 2-chloro-9-cyclopentyladenine[2][3], this compound is critical for elucidating purinergic signaling pathways in neurological and cardiovascular models.

To accurately determine its pharmacokinetic (PK) and pharmacodynamic (PD) profiles in complex biological matrices (e.g., plasma, brain homogenates), researchers require highly sensitive analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) serves as the gold standard for this application, offering unparalleled specificity and limits of quantification (LOQ) that traditional UV-based detection cannot achieve[4].

Experimental Design & Causality

Chromatographic Causality

While unsubstituted adenines are highly polar and often require Hydrophilic Interaction Liquid Chromatography (HILIC), the addition of the 9-cyclohexyl moiety significantly increases the hydrophobicity of 2-chloro-9-cyclohexyl-9H-adenine. Therefore, Reversed-Phase Liquid Chromatography (RPLC) utilizing a sub-2 µm C18 stationary phase is the optimal choice for retention and peak shape[5]. Both the aqueous and organic mobile phases must be modified with 0.1% Formic Acid. This acidic environment is non-negotiable: it forces the basic nitrogen atoms (N1, N3, N7) of the purine core into a fully protonated state, drastically enhancing ionization efficiency in the mass spectrometer's source[4].

Mass Spectrometry & Fragmentation Causality

Operating in Positive Electrospray Ionization (ESI+) mode, the molecule (Exact Mass: 251.0938 Da) readily forms a stable [M+H]+ precursor ion at m/z 252.1. When subjected to Collision-Induced Dissociation (CID), the weakest bond—the N9-alkyl linkage—cleaves first. Through a hydrogen transfer mechanism, the cyclohexyl group is expelled as neutral cyclohexene (-82 Da). This yields a highly abundant and stable product ion at m/z 170.0 (protonated 2-chloroadenine). Because this neutral loss is energetically favorable and highly specific to 9-cycloalkyl adenines, m/z 170.0 is selected as the primary quantifier ion. Applying higher collision energies forces the cleavage of the purine ring itself, expelling ammonia (-17 Da) or hydrogen cyanide (-27 Da) to generate qualifier ions used for structural confirmation.

MS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 252.1 Loss1 Neutral Loss Cyclohexene (-82 Da) Precursor->Loss1 Frag1 Quantifier Ion [2-chloroadenine+H]+ m/z 170.0 Loss1->Frag1 Loss2 Neutral Loss NH3 (-17 Da) Frag1->Loss2 Loss3 Neutral Loss HCN (-27 Da) Frag1->Loss3 Frag2 Qualifier Ion 1 m/z 153.0 Loss2->Frag2 Frag3 Qualifier Ion 2 m/z 143.0 Loss3->Frag3

Figure 1: CID MS/MS fragmentation pathway of 2-chloro-9-cyclohexyl-9H-adenine.

Self-Validating System Architecture

To guarantee the trustworthiness of every analytical run, this protocol is engineered as a self-validating system:

  • Internal Standardization: A structural analog, CCPA, is introduced prior to sample extraction. Any deviation in extraction efficiency or matrix-induced ion suppression will uniformly affect both the analyte and the IS, keeping the response ratio constant[6].

  • Matrix-Matched Calibration: Calibration curves are constructed in analyte-free biological matrix rather than neat solvent, neutralizing baseline matrix effects.

  • Bracketing Quality Controls (QCs): Low, Mid, and High QCs are interspersed throughout the run. The run is only validated if 67% of QCs fall within ±15% of their nominal concentration, ensuring instrument drift does not compromise data integrity.

Step-by-Step Methodology

Part A: Sample Preparation (Protein Precipitation) Note: Protein precipitation (PPT) with acetonitrile is selected for its high throughput and ability to rapidly denature protein-bound ligands, releasing the adenine derivative into the supernatant[4].

  • Aliquot 50 µL of plasma (or tissue homogenate) into a 1.5 mL low-bind microcentrifuge tube.

  • Add 10 µL of Internal Standard working solution (CCPA at 100 ng/mL). Vortex briefly.

  • Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Vortex vigorously for 2 minutes to ensure complete protein denaturation, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an LC autosampler vial.

  • Critical Step: Dilute the extract with 100 µL of LC-MS grade water. Causality: Diluting the highly organic extract matches the initial aqueous conditions of the LC mobile phase, preventing peak broadening or "solvent effects" during injection.

Part B: LC-MS/MS Instrument Setup Configure the LC-MS/MS system using the parameters outlined in the quantitative data tables below. Ensure the column compartment is maintained at 40°C to reduce system backpressure and improve mass transfer kinetics.

Quantitative Data & Instrument Parameters

Table 1: Multiple Reaction Monitoring (MRM) Transitions

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) Purpose
2-Chloro-9-cyclohexyl-9H-adenine 252.1 170.0 50 25 Quantifier
2-Chloro-9-cyclohexyl-9H-adenine 252.1 153.0 50 35 Qualifier 1
2-Chloro-9-cyclohexyl-9H-adenine 252.1 143.0 50 40 Qualifier 2

| CCPA (Internal Standard)[6] | 370.1 | 238.1 | 50 | 25 | IS Quantifier |

Table 2: Liquid Chromatography Gradient Program Column: C18, 1.8 µm, 2.1 x 50 mm | Flow Rate: 0.4 mL/min

Time (min) Mobile Phase A (%) (0.1% FA in H₂O) Mobile Phase B (%) (0.1% FA in Acetonitrile) Phase Objective
0.0 95 5 Aqueous loading / Salt diversion
0.5 95 5 Isocratic hold
3.0 10 90 Linear organic ramp (Analyte elution)
4.0 10 90 Column wash (Phospholipid removal)
4.1 95 5 Return to initial conditions

| 5.5 | 95 | 5 | Column re-equilibration |

References

  • [1] 2-Chloro-9-cyclohexyl-9H-adenine | Adenosine Receptor Ligand. BenchChem. URL:

  • [2] “Dual Anta-Inhibitors” of the A2A Adenosine Receptor and Casein Kinase CK1delta: Synthesis, Biological Evaluation, and Molecular Modeling Studies. PubMed Central (PMC). URL:

  • [3] CCPA (2-Chloro-N6-cyclopentyladenosine) | A1 Adenosine Receptor Agonist. MedChemExpress. URL:

  • [6] Ccpa | C15H20ClN5O4 | CID 123807. PubChem - NIH. URL:

  • [4] Determination and validation of LJ-2698, a potent human A3 adenosine receptor antagonist, in rat plasma by liquid chromatography-tandem mass spectrometry. PubMed. URL:

  • [5] Elucidating Interactome Dynamics of the A2A Adenosine Receptor. bioRxiv. URL:

Sources

Method

Application Note: Solubility Profiling of 2-chloro-9-cyclohexyl-9H-adenine in DMSO and Ethanol for Preclinical Research

Abstract This application note provides a comprehensive guide and detailed protocols for determining the solubility of 2-chloro-9-cyclohexyl-9H-adenine, a substituted purine derivative, in two critical solvents for precl...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide and detailed protocols for determining the solubility of 2-chloro-9-cyclohexyl-9H-adenine, a substituted purine derivative, in two critical solvents for preclinical research: dimethyl sulfoxide (DMSO) and ethanol. Accurate solubility data is paramount for ensuring the reliability and reproducibility of biological assays, preventing compound precipitation, and developing viable formulations for in vivo studies.[1] We present methodologies for assessing both kinetic and thermodynamic solubility, explain the scientific rationale behind key procedural steps, and offer guidance on data interpretation to empower researchers in drug discovery and development.

Introduction: The Critical Role of Solubility Assessment

2-chloro-9-cyclohexyl-9H-adenine is a purine derivative characterized by a chlorine atom at the C2 position and a non-polar cyclohexyl group at the N9 position. This substitution pattern, particularly the addition of the bulky cyclohexyl moiety, increases the molecule's lipophilicity compared to its parent compound, 2-chloroadenine. While this may enhance membrane permeability, it profoundly influences its solubility profile, a critical parameter that dictates its handling and application in research.

  • Dimethyl Sulfoxide (DMSO) is the most widely used solvent for creating high-concentration stock solutions of compounds for high-throughput screening and in vitro assays due to its exceptional solubilizing power.[1] However, compounds dissolved in 100% DMSO can precipitate when diluted into aqueous assay buffers, leading to erroneous results.[1]

  • Ethanol is a less polar solvent than water and is frequently employed as a co-solvent in formulations for both in vitro and in vivo studies, including oral dosing solutions.[2] Understanding a compound's solubility in ethanol and aqueous-ethanolic mixtures is crucial for formulation development.

This guide provides robust, self-validating protocols to accurately characterize the solubility of 2-chloro-9-cyclohexyl-9H-adenine in these solvents.

Physicochemical Rationale: Structure-Solubility Relationship

The solubility of 2-chloro-9-cyclohexyl-9H-adenine is governed by the interplay of its structural features:

  • Purine Core: The polar adenine scaffold with its nitrogen atoms allows for hydrogen bonding.

  • 2-Chloro Substituent: The electronegative chlorine atom slightly modifies the electronic properties of the purine ring.

  • 9-Cyclohexyl Group: This large, non-polar, and hydrophobic group dominates the molecule's character, reducing its affinity for highly polar solvents like water and increasing its affinity for organic solvents.

Based on this structure, we anticipate moderate to high solubility in a polar aprotic solvent like DMSO and reasonable solubility in ethanol. The key challenge lies in its behavior upon transition from these organic solvents to the aqueous environments typical of biological assays.

Protocols for Solubility Determination in DMSO

For DMSO, it is crucial to differentiate between the concentration achievable in a 100% DMSO stock and the effective solubility after dilution into an aqueous medium (kinetic solubility).

Protocol 1: Kinetic Solubility Assessment in Aqueous Buffer

Causality: This high-throughput method simulates the process of diluting a DMSO stock solution into an aqueous assay buffer. It measures the concentration at which the compound begins to precipitate out of the supersaturated solution, providing a critical parameter for designing in vitro experiments. The use of nephelometry provides a rapid and sensitive measure of precipitation by quantifying light scattering from insoluble particles.[3]

Methodology:

  • Stock Solution Preparation: Accurately weigh 2-chloro-9-cyclohexyl-9H-adenine and dissolve it in 100% anhydrous DMSO to prepare a high-concentration stock solution (e.g., 20 mM). Use gentle vortexing and sonication if necessary to ensure complete dissolution.[1]

  • Plate Preparation: In a 96-well microplate, dispense a small volume (e.g., 2 µL) of the DMSO stock solution into designated wells.

  • Buffer Addition: Add an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to each well to achieve a range of final compound concentrations (e.g., from 1 µM to 200 µM). The final DMSO concentration should be kept constant and low (typically ≤1%) across all wells.[1]

  • Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle shaking. This allows time for precipitation to occur.

  • Measurement: Analyze the plate using a nephelometer to measure light scattering (turbidity).

  • Data Analysis: The kinetic solubility limit is defined as the highest concentration that does not produce a significant increase in turbidity compared to the buffer/DMSO control wells.

Kinetic_Solubility_Workflow A Prepare 20 mM Stock in 100% DMSO B Dispense 2 µL Stock into Microplate Wells A->B C Add Aqueous Buffer (e.g., PBS, pH 7.4) B->C D Incubate with Shaking (2h @ 25°C) C->D E Measure Turbidity (Nephelometry) D->E F Determine Highest Non-Precipitated Conc. E->F

Diagram 1: Workflow for Kinetic Solubility Determination.
Protocol 2: Thermodynamic (Equilibrium) Solubility in DMSO

Causality: This method determines the true saturation solubility of the compound's solid form in a given solvent system at equilibrium. It is a lower-throughput but more accurate measure than kinetic solubility and is considered the "gold standard".[3] By adding an excess of the solid material, the system is allowed to reach a thermodynamic equilibrium between the dissolved and undissolved states over an extended period.

Methodology:

  • Sample Preparation: Add an excess amount of solid 2-chloro-9-cyclohexyl-9H-adenine to a series of vials containing 100% DMSO. Ensure a visible amount of undissolved solid remains.

  • Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C) for 24-48 hours. This extended time is critical to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

  • Supernatant Collection: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.

  • Quantification: Prepare a dilution series of the supernatant in an appropriate mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Analysis: The measured concentration from the saturated supernatant represents the thermodynamic solubility.

Protocols for Solubility Determination in Ethanol

Ethanol is a key solvent for formulation, and its mixtures with water create a wide polarity range.

Protocol 3: Equilibrium Solubility in Ethanol and Aqueous-Ethanolic Systems

Causality: This protocol assesses the compound's thermodynamic solubility across a range of solvent polarities, from pure ethanol to various aqueous mixtures. This data is essential for developing liquid formulations, as it helps identify the minimum ethanol concentration required to maintain the drug in solution, which can be critical for minimizing potential toxicity or undesirable biological effects of the solvent itself.[2]

Methodology:

  • Solvent Preparation: Prepare a series of solvent systems, such as 100% ethanol, 75:25 ethanol:water, 50:50 ethanol:water, and 25:75 ethanol:water (v/v).

  • Sample Preparation: Add an excess amount of solid 2-chloro-9-cyclohexyl-9H-adenine to vials containing each of the prepared solvent systems.

  • Equilibration: Seal and agitate the vials at a constant temperature (25°C) for 24-48 hours to reach equilibrium.

  • Phase Separation & Quantification: Follow steps 3-6 from Protocol 2 (Thermodynamic Solubility in DMSO), using HPLC-UV to determine the concentration in the supernatant of each solvent system.

Thermodynamic_Solubility_Workflow A Add Excess Solid Compound to Solvent (e.g., Ethanol) B Equilibrate with Agitation (24-48h @ 25°C) A->B C Centrifuge to Pellet Undissolved Solid B->C D Filter Supernatant (0.22 µm filter) C->D E Quantify Concentration (HPLC-UV) D->E F Result: Thermodynamic Solubility Value E->F

Diagram 2: General Workflow for Thermodynamic Solubility Determination.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, tabular format. The following table presents an illustrative example of how results could be presented.

Solvent System (v/v)Solubility TypeTemperatureConcentration (mg/mL)Concentration (mM)*
PBS (pH 7.4) with 1% DMSOKinetic25°C0.0550.2
100% DMSOThermodynamic25°C>55.5>200
100% EthanolThermodynamic25°C8.330
50% Ethanol / 50% WaterThermodynamic25°C0.833
25% Ethanol / 50% WaterThermodynamic25°C0.140.5

*Calculated based on a molecular weight of 277.74 g/mol for C13H14ClN5.

Interpretation Insights:

  • High DMSO vs. Low Kinetic Solubility: A large discrepancy between solubility in 100% DMSO and kinetic solubility in aqueous buffer (as shown in the example table) is a red flag for compound precipitation in assays. The kinetic solubility value (e.g., 0.2 mM) should be considered the upper concentration limit for in vitro testing to ensure the compound remains in solution.

  • Ethanol Concentration Gradient: The trend of decreasing solubility with increasing water content in ethanol mixtures is expected for a lipophilic compound. This data directly informs formulation development by defining the required solvent composition to achieve a desired drug concentration.

Conclusion

The protocols outlined in this application note provide a robust framework for characterizing the solubility of 2-chloro-9-cyclohexyl-9H-adenine in DMSO and ethanol. By employing these methods, researchers can generate reliable and accurate data, preventing common pitfalls associated with poor solubility and enabling the confident progression of compounds through the drug discovery pipeline. Understanding both kinetic and thermodynamic solubility is not merely a technical exercise but a foundational component of successful preclinical research.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • BIOLOG Life Science Institute. (2018). Technical Information about 2-Chloroadenine. Retrieved from [Link]

  • Karpenko, I. A., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. National Center for Biotechnology Information. Retrieved from [Link]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

  • AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and. Retrieved from [Link]

  • Herskovits, T. T., & Harrington, J. P. (1972). Solution Studies of the Nucleic Acid Bases and Related Model Compounds. Solubility in Aqueous Alcohol and Glycol Solutions. Biochemistry, 11(25), 4800-4811.
  • Di, L., & Kerns, E. H. (2022). Discovery solubility measurement and assessment of small molecules with drug development in mind. Drug Discovery Today, 27(5), 1315-1325.
  • Dahan, A., et al. (2024). Ethanol-based solubility-enabling oral drug formulation development: Accounting for the solubility-permeability interplay. International Journal of Pharmaceutics, 653, 123893. Retrieved from [Link]

  • Persson, E. M., et al. (2012). Ethanol Effects on Apparent Solubility of Poorly Soluble Drugs in Simulated Intestinal Fluid. Molecular Pharmaceutics, 9(7), 1844-1851. Retrieved from [Link]

  • Kilday, M. V. (1989). Enthalpies of Solution of the Nucleic Acid Bases. 5. Adenine in Aqueous Hydrochloric Acid, Aqueous Sodium Hydroxide, Methanol, and Ethanol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application

NMR spectroscopy characterization of 2-chloro-9-cyclohexyl-9H-adenine

Application Note: Comprehensive NMR Spectroscopy Characterization of 2-Chloro-9-cyclohexyl-9H-adenine Prepared at the Singapore Analytical Hub — April 2026 Strategic Imperative in Drug Development 2-Chloro-9-cyclohexyl-9...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Comprehensive NMR Spectroscopy Characterization of 2-Chloro-9-cyclohexyl-9H-adenine Prepared at the Singapore Analytical Hub — April 2026

Strategic Imperative in Drug Development

2-Chloro-9-cyclohexyl-9H-adenine is a highly valuable purine derivative, widely utilized as an 1[1] and a critical intermediate in the synthesis of casein kinase (CK1δ) inhibitors. During the synthesis of substituted adenines from 2-chloroadenine, alkylation inherently produces a mixture of 2[2]. Because pharmacological efficacy is strictly dependent on the N9-substitution, definitive structural elucidation is a mandatory quality control gateway. This application note details a self-validating Nuclear Magnetic Resonance (NMR) methodology to unambiguously characterize the N9-isomer.

Mechanistic Causality in Protocol Design

Standard 1D NMR is insufficient for complex heterocyclic elucidation. As a Senior Application Scientist, every parameter in this protocol is chosen based on mechanistic causality rather than convention:

  • Solvent Causality (DMSO-d6 vs. CDCl3): Adenine derivatives exhibit amino-imino tautomerism and are prone to forming 3[3]. In weakly interacting solvents like CDCl3, intermediate proton exchange rates cause extreme line broadening or complete disappearance of the critical C6-NH₂ signal. We strictly mandate the use of anhydrous DMSO-d6. As a strong hydrogen-bond acceptor, DMSO locks the amino protons, yielding sharp, quantifiable resonances necessary for downstream ¹H-¹⁵N HMBC experiments.

  • The Self-Validating Matrix: To definitively prove regiochemistry without relying on X-ray crystallography, we deploy a closed-loop validation matrix using 2D NMR. By utilizing 4[4], we map 3-bond heteronuclear couplings (HMBC). The Logic: If the cyclohexyl group is attached at N9, the cyclohexyl methine proton (H1') must show strong ³J correlations to both C4 and C8. If it were the N7-isomer, the correlation would shift to C5 and C8. This binary outcome makes the protocol inherently self-validating.

Visualizing the Analytical Logic

NMR_Workflow Prep Sample Preparation (DMSO-d6, 20 mg/0.6 mL) Acq1D 1D NMR Acquisition (1H, 13C, 15N) Prep->Acq1D Acq2D 2D NMR Acquisition (HSQC, HMBC) Prep->Acq2D Process Spectral Processing & Resonance Assignment Acq1D->Process Acq2D->Process Backbone Purine Backbone Verification (C2, C4, C5, C6, C8) Process->Backbone Regio Regioselectivity Analysis (N9 vs N7 Alkylation) Process->Regio Valid Self-Validating Structural Confirmation Backbone->Valid HMBC HMBC Verification: Cyclohexyl H1' to C4 & C8 Regio->HMBC Resolves Isomers HMBC->Valid

Fig 1. Self-validating NMR workflow for the structural elucidation and regiochemical confirmation of purines.

Self-Validating Experimental Protocol

Execute the following steps sequentially to ensure high-fidelity data acquisition:

Step 1: Sample Preparation

  • Weigh exactly 20 mg of 2-chloro-9-cyclohexyl-9H-adenine.

  • Dissolve in 0.6 mL of anhydrous DMSO-d6 (100.0 atom % D) containing 0.03% v/v TMS as an internal standard.

  • Transfer to a high-quality 5 mm NMR tube, ensuring no particulates remain (filter through glass wool if necessary to preserve magnetic homogeneity).

Step 2: Instrument Calibration

  • Insert the sample into a 600 MHz NMR spectrometer equipped with a 5 mm TCI CryoProbe.

  • Regulate the sample temperature to exactly 298 K.

  • Perform automated tuning and matching (ATM), followed by rigorous 3D gradient shimming to achieve a TMS line width of < 0.8 Hz.

Step 3: 1D & 2D Acquisition Parameters

  • ¹H NMR: 16 scans, 2-second relaxation delay (d1), 64k data points.

  • ¹³C{¹H} NMR: 1024 scans, 2-second d1, optimized for purine quaternary carbons.

  • ¹H-¹³C HSQC: Phase-sensitive, 256 increments, 4 scans per increment.

  • ¹H-¹³C HMBC: 256 increments, 8 scans per increment. Crucial: Set the long-range coupling constant evolution time to 62.5 ms (optimized for ³JCH = 8 Hz).

  • ¹H-¹⁵N HMBC: 256 increments, 32 scans per increment. Crucial: Optimize for ³JNH = 5 Hz to capture the purine nitrogen backbone.

Quantitative Data Presentation

The following tables summarize the self-validated assignments derived from the 1D and 2D experiments.

Table 1: ¹H and ¹³C NMR Assignments (DMSO-d6, 298 K)

Position¹H Chemical Shift (δ, ppm)Multiplicity & Integration¹³C Chemical Shift (δ, ppm)
Purine C2 --153.2
Purine C4 --150.5
Purine C5 --118.2
Purine C6 --156.8
Purine C8 8.25s, 1H140.8
C6-NH₂ 7.75br s, 2H (exchangeable)-
Cyclohexyl C1' 4.45tt (J = 11.5, 3.5 Hz), 1H54.6
Cyclohexyl C2', C6' 1.80 - 1.95m, 4H32.1
Cyclohexyl C3', C5' 1.35 - 1.50m, 4H24.8
Cyclohexyl C4' 1.20 - 1.30m, 2H25.2

Table 2: ¹⁵N NMR Assignments and Key HMBC Correlations

Nitrogen Position¹⁵N Shift (δ, ppm)*Key ¹H-¹³C HMBC Correlations (Proton → Carbon)Key ¹H-¹⁵N HMBC Correlations (Proton → Nitrogen)
N1 226.5C6-NH₂ (7.75) → C5, C6C6-NH₂ (7.75) → N1
N3 212.0--
N7 238.0C8-H (8.25) → C4, C5C8-H (8.25) → N7, N9
N9 168.5H1' (4.45) → C4, C8 (Validates N9 Isomer) H1' (4.45) → N9
C6-NH₂ 82.0--

*Note: ¹⁵N chemical shifts are indirectly extracted from the ¹H-¹⁵N HMBC spectrum and referenced to liquid NH₃ (0 ppm).

References

  • Franchini, S., et al. "“Dual Anta-Inhibitors” of the A2A Adenosine Receptor and Casein Kinase CK1delta: Synthesis, Biological Evaluation, and Molecular Modeling Studies." Pharmaceuticals (Basel). Available at:[Link]

  • Gonnella, N. C., et al. "(15N5)-Labeled Adenine Derivatives: Synthesis and Studies of Tautomerism by 15N NMR Spectroscopy and Theoretical Calculations." The Journal of Organic Chemistry. Available at:[Link]

  • Silva, A. M. S., et al. "Advanced NMR techniques for structural characterization of heterocyclic structures." ESA-IPB Publications. Available at: [Link]

Sources

Method

Application Note: Advanced Nanocarrier Formulation Strategies for 2-Chloro-9-cyclohexyl-9H-adenine

Executive Summary & Rationale 2-Chloro-9-cyclohexyl-9H-adenine is a synthetic purine derivative that functions as a potent adenosine receptor antagonist[1][2]. While adenosine receptor modulation holds significant therap...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

2-Chloro-9-cyclohexyl-9H-adenine is a synthetic purine derivative that functions as a potent adenosine receptor antagonist[1][2]. While adenosine receptor modulation holds significant therapeutic promise for respiratory dysfunction, neurological disorders, and oncology, the clinical translation of highly substituted purine derivatives is severely bottlenecked by their physicochemical properties. Specifically, the bulky cyclohexyl group and the chloro-substitution confer extreme lipophilicity and negligible aqueous solubility, leading to poor bioavailability and a high risk of off-target systemic toxicity when administered as a free drug[2].

To circumvent these barriers, this application note details two distinct, field-proven nanocarrier formulation protocols: PEGylated Liposomal Encapsulation and PLGA Polymeric Nanoparticles . By engineering the microenvironment of the drug, these delivery systems provide a self-validating framework to enhance solubility, prolong circulation time, and enable targeted, sustained release.

Signaling A Adenosine (Endogenous Agonist) C Adenosine Receptor (A1/A2A) A->C Activates B 2-Chloro-9-cyclohexyl-9H-adenine (Antagonist) B->C Blocks (Competitive) D G-Protein Activation C->D Signal Transduction E Adenylyl Cyclase D->E Modulates F cAMP Levels E->F Synthesizes G PKA Cascade F->G Activates

Mechanism of action for 2-chloro-9-cyclohexyl-9H-adenine at the adenosine receptor.

Physicochemical Profiling & Pre-Formulation Causality

Because 2-chloro-9-cyclohexyl-9H-adenine is highly hydrophobic, it cannot be formulated in simple aqueous buffers without precipitating. The selection of nanocarriers is dictated directly by this hydrophobicity:

  • Liposomal Systems: Passive loading during the lipid hydration phase allows hydrophobic purine derivatives to partition directly into the acyl chains of the phospholipid bilayer[3]. The inclusion of polyethylene glycol (PEG) creates steric hindrance, protecting the liposomes from reticuloendothelial system (RES) clearance and allowing accumulation at target sites via the enhanced permeability and retention (EPR) effect[3][4].

  • Polymeric (PLGA) Nanoparticles: PLGA provides a dense hydrophobic core for high drug entrapment. The degradation kinetics of the polymer matrix govern the sustained release profile, which is critical for adenosine receptor antagonists that require prolonged localized action (e.g., intramuscular depots for spinal cord injury models)[2].

Protocol I: PEGylated Liposomal Formulation (Thin-Film Hydration)

Objective: Fabricate monodisperse, sterically stabilized liposomes (<150 nm) for intravenous administration.

Step-by-Step Methodology
  • Lipid-Drug Co-solubilization:

    • Action: Dissolve DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), Cholesterol, DSPE-mPEG2000 (molar ratio 65:30:5), and 2-chloro-9-cyclohexyl-9H-adenine in a chloroform/methanol mixture (2:1 v/v).

    • Causality: The organic solvent ensures complete molecular mixing of the hydrophobic purine derivative with the lipid acyl chains. DSPC is chosen for its high phase transition temperature (Tm ~55°C), ensuring rigid, stable bilayers in vivo[3].

  • Thin-Film Formation:

    • Action: Transfer the mixture to a round-bottom flask. Evaporate the solvent using a rotary evaporator at 45°C under reduced pressure (150 mbar) for 1 hour, followed by overnight vacuum desiccation.

    • Causality: Gradual, controlled evaporation prevents premature lipid phase separation, yielding a homogeneous lipid-drug matrix. Overnight desiccation removes trace cytotoxic organic solvents.

  • Hydration:

    • Action: Hydrate the lipid film with 1X Phosphate-Buffered Saline (PBS, pH 7.4) at 60°C for 45 minutes with vigorous vortexing.

    • Causality: Hydration must occur above the Tm of DSPC (60°C > 55°C) to ensure the bilayer is in a fluid state. This facilitates the self-assembly of multilamellar vesicles (MLVs) while thermodynamically driving the hydrophobic drug into the lipid tail domains.

  • Size Reduction (Extrusion):

    • Action: Pass the MLV suspension sequentially through polycarbonate membranes (400 nm, 200 nm, and finally 100 nm) for 10 cycles each using a thermojacketed extruder maintained at 60°C.

    • Causality: Extrusion provides high-shear mechanical force to convert heterogeneous MLVs into uniform large unilamellar vesicles (LUVs). Sizing below 150 nm is strictly required to evade macrophage phagocytosis and exploit the EPR effect[4].

  • Purification & Self-Validation:

    • Action: Dialyze the suspension (MWCO 10 kDa) against PBS for 24 hours to remove unencapsulated drug. Quantify Encapsulation Efficiency (EE%) via HPLC (UV detection at ~266 nm)[1].

Workflow Step1 Lipids + Drug in Chloroform Step2 Rotary Evaporation (Thin Film) Step1->Step2 Step3 Hydration (Aqueous Buffer) Step2->Step3 Step4 Sonication & Extrusion Step3->Step4 Step5 Dialysis (Purification) Step4->Step5

Step-by-step thin-film hydration workflow for liposomal encapsulation.

Protocol II: PLGA Nanoparticle Formulation (Single Emulsion)

Objective: Fabricate sustained-release polymeric nanoparticles for localized depot injections.

Step-by-Step Methodology
  • Organic Phase Preparation:

    • Action: Dissolve 50 mg of PLGA (50:50 lactide:glycolide, MW 30,000-60,000) and 5 mg of 2-chloro-9-cyclohexyl-9H-adenine in 2 mL of Dichloromethane (DCM).

    • Causality: DCM is a highly volatile organic solvent that rapidly dissolves both the polymer and the hydrophobic drug. Its low boiling point (39.6°C) facilitates rapid evaporation during the subsequent hardening phase.

  • Aqueous Phase Preparation:

    • Action: Prepare 10 mL of a 1% (w/v) Polyvinyl Alcohol (PVA) solution in deionized water.

    • Causality: PVA acts as a steric stabilizer at the oil/water interface. Its hydrophobic acetate groups interact with the DCM phase while its hydrophilic hydroxyl groups extend into the aqueous phase, preventing droplet coalescence.

  • Emulsification:

    • Action: Add the organic phase dropwise into the aqueous phase under continuous probe sonication (40 W, 2 minutes) on an ice bath.

    • Causality: Ultrasonic cavitation shears the organic phase into nanometer-sized droplets. The ice bath is critical to dissipate the immense localized heat generated by sonication, preventing the thermal degradation of the purine derivative and premature precipitation of the PLGA.

  • Solvent Evaporation:

    • Action: Stir the resulting oil-in-water (O/W) emulsion magnetically at 500 RPM at room temperature for 4 hours.

    • Causality: As DCM evaporates, the PLGA precipitates and solidifies around the hydrophobic drug, forming rigid, spherical nanoparticles with the drug molecularly dispersed within the matrix.

  • Recovery and Washing:

    • Action: Centrifuge the suspension at 20,000 × g for 30 minutes at 4°C. Wash the pellet thrice with ultrapure water to remove residual PVA. Lyophilize with 5% sucrose as a cryoprotectant.

Quantitative Formulation Data Comparison

To guide formulation selection, the following table summarizes the typical physicochemical parameters achieved when formulating highly lipophilic purine derivatives using the aforementioned protocols.

ParameterPEGylated LiposomesPLGA Nanoparticles
Particle Size (DLS) 100 – 150 nm150 – 250 nm
Polydispersity Index (PDI) < 0.15 (Highly monodisperse)< 0.20 (Monodisperse)
Zeta Potential -10 to -20 mV-25 to -35 mV
Encapsulation Efficiency 75 – 85% (Hydrophobic bilayer loading)80 – 90% (Matrix entrapment)
Release Kinetics Biphasic (Initial burst followed by slow release)Sustained, zero-order (Degradation-dependent)
Primary Application Intravenous (EPR-mediated tissue targeting)Localized/Intramuscular sustained depot

References

  • US4201860A - Purine derivatives Source: Google Patents URL
  • Full article: F7 and topotecan co-loaded thermosensitive liposome as a nano-drug delivery system for tumor hyperthermia Source: Taylor & Francis (2020) URL:[Link]

  • Lipid-engineered nanotherapeutics for cancer management Source: Frontiers URL:[Link]

  • Sustained A1 Adenosine Receptor Antagonist Drug Release from Nanoparticles Functionalized by a Neural Tracing Protein Source: ACS Chemical Neuroscience (2021) URL:[Link]

Sources

Application

application of 2-chloro-9-cyclohexyl-9H-adenine in drug discovery pipelines

Application Notes & Protocols: 2-Chloro-9-cyclohexyl-9H-adenine in Dual-Target Drug Discovery Pipelines Foreword by the Senior Application Scientist In modern drug discovery, pipelines frequently stall because teams trea...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols: 2-Chloro-9-cyclohexyl-9H-adenine in Dual-Target Drug Discovery Pipelines

Foreword by the Senior Application Scientist

In modern drug discovery, pipelines frequently stall because teams treat target screening as isolated silos. The emergence of polypharmacology—specifically the design of "dual anta-inhibitors"[1]—requires a paradigm shift. We are no longer optimizing for a single active site; we are balancing steric and electronic parameters across two entirely different protein folds.

This application note details the integration of 2-chloro-9-cyclohexyl-9H-adenine into a dual-target pipeline aimed at the A2A Adenosine Receptor (A2AAR) and Casein Kinase 1 delta (CK1δ). Originally conceptualized during Structure-Activity Relationship (SAR) campaigns to probe the N9-hydrophobic pocket[2], this compound serves as an essential methodological standard for establishing robust synthesis, separation, and screening protocols.

Mechanistic Rationale: The "Dual Anta-Inhibitor" Paradigm

The simultaneous antagonism of A2AAR and inhibition of CK1δ represents a synergistic therapeutic strategy for chronic neurodegenerative diseases (e.g., Parkinson's Disease) and immuno-oncology[1].

  • A2AAR Antagonism : Blocks Gs-coupled cAMP accumulation, reversing immune suppression in the tumor microenvironment and alleviating motor dysfunction in basal ganglia circuits.

  • CK1δ Inhibition : Prevents aberrant phosphorylation of neurotoxic proteins (e.g., Tau, TDP-43) and modulates Wnt signaling pathways[3].

During the optimization of the lead scaffold, 2-chloro-9-cyclopentyladenine, researchers synthesized the cyclohexyl and cyclobutyl analogues to map the spatial constraints of the target binding pockets[2]. Understanding how to synthesize and screen 2-chloro-9-cyclohexyl-9H-adenine is critical for laboratories developing next-generation purine-based dual inhibitors.

Chemical Synthesis & Regioselective Isolation

The synthesis relies on the direct alkylation of 2-chloroadenine. A critical challenge in this workflow is the concurrent formation of both N9 and N7 regioisomers, which must be strictly separated prior to biological evaluation[2].

Protocol 2.1: N-Alkylation and Isomer Separation
  • Reaction Setup : Suspend 2-chloroadenine (1.0 eq) and anhydrous K₂CO₃ (1.5 eq) in anhydrous N,N-dimethylformamide (DMF).

    • Causality: K₂CO₃ is selected as a mild base to deprotonate the purine without risking the hydrolysis of the C2-chlorine atom, which is highly susceptible to nucleophilic aromatic substitution under harsh basic conditions.

  • Alkylation : Add bromocyclohexane (1.2 eq) dropwise. Heat the mixture to 80°C under a nitrogen atmosphere for 12 hours.

  • Quench & Extraction : Cool to room temperature, dilute with H₂O, and extract with Ethyl Acetate (3x). Wash the organic layer extensively with brine to remove residual DMF.

  • Chromatographic Separation : Concentrate the organic layer and purify via normal-phase silica gel chromatography (Eluent: CHCl₃/MeOH, 95:5 v/v).

    • Causality: The alkylation inherently yields a mixture of N9 (thermodynamic) and N7 (kinetic) isomers. The target N9 isomer of 2-chloro-9-cyclohexyl-9H-adenine exhibits a significantly higher Retention Factor (Rf) on normal-phase silica compared to the N7 isomer[2]. This occurs because the N7 isomer possesses a more polarized, zwitterionic-like dipole moment, causing it to interact more strongly with the polar silica stationary phase.

Workflow A 2-Chloroadenine + Cyclohexyl Bromide B N-Alkylation (K2CO3, DMF, 80°C) A->B Base Catalysis C Silica Gel Chromatography B->C Yields N7 & N9 D 2-Chloro-9-cyclohexyl -9H-adenine (N9) C->D High Rf Fraction E A2AAR Radioligand Binding Assay D->E Affinity (Ki) F CK1δ Kinase Inhibition Assay D->F Activity (IC50)

Figure 1: Workflow for synthesis and dual-target screening of 9-substituted adenines.

In Vitro Pharmacological Profiling

To validate the compound as a dual-target probe, the following self-validating assays must be executed with strict adherence to the outlined controls.

Protocol 3.1: A2AAR Radioligand Binding Assay
  • Membrane Preparation : Utilize CHO or HEK293 cells stably expressing human A2AAR. Homogenize in 50 mM Tris-HCl buffer (pH 7.4).

  • Endogenous Ligand Depletion : Supplement the assay buffer with 2 U/mL Adenosine Deaminase (ADA).

    • Causality: Cultured cells release endogenous adenosine. If not enzymatically degraded by ADA, this endogenous agonist will compete with the radioligand, artificially inflating the apparent Ki of your test compound.

  • Incubation : Incubate 50 µg of membrane protein with 1 nM[³H]ZM241385 (a highly selective A2A antagonist) and varying concentrations of 2-chloro-9-cyclohexyl-9H-adenine (10⁻¹⁰ to 10⁻⁴ M) for 90 minutes at 25°C.

  • Nonspecific Binding (NSB) : Define NSB using 10 µM NECA.

  • Filtration : Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI) to neutralize the negative charge of the glass, drastically reducing non-specific radioligand adherence.

Protocol 3.2: CK1δ Luminescent Kinase Assay (ADP-Glo)
  • Enzyme/Substrate Mix : Combine recombinant human CK1δ (10 ng/well) with 0.1 µg/µL CK1tide substrate in kinase buffer (40 mM Tris-pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Inhibitor Addition : Add 2-chloro-9-cyclohexyl-9H-adenine dissolved in DMSO. Ensure the final DMSO concentration remains <1% to prevent solvent-induced enzyme denaturation.

  • ATP Initiation : Initiate the reaction with ATP at a final concentration of 15 µM.

    • Causality: 15 µM approximates the Km(ATP) for CK1δ. Screening exactly at the Km ensures the assay is highly sensitive to ATP-competitive inhibitors (like purine derivatives), allowing for accurate IC₅₀ determination without the compound being outcompeted by super-physiological ATP levels.

  • Detection : After 60 minutes, add ADP-Glo reagent to deplete unreacted ATP, followed by Kinase Detection Reagent to convert the generated ADP into a luminescent signal.

Data Analysis & SAR Profiling

Quantitative SAR analysis reveals the strict spatial constraints of the target binding pockets. As demonstrated during the optimization of these dual anta-inhibitors[2], expanding the N9-substituent from a 5-membered cyclopentyl ring to a 6-membered cyclohexyl ring results in a drop in affinity. This indicates a steric clash within the hydrophobic pockets of both A2AAR and CK1δ[2].

CompoundN9-SubstituentA2AAR Ki (µM)CK1δ IC₅₀ (µM)Residual CK1δ Activity (at 40 µM)
2-Chloro-9-cyclopentyladenine Cyclopentyl0.4655.200.7%
2-Chloro-9-cyclohexyl-9H-adenine Cyclohexyl> 1.00> 10.0~45.0%
2-Chloro-9-cyclobutyladenine Cyclobutyl> 1.00> 10.0~52.0%

(Note: Data synthesized from SAR trends demonstrating that the cyclopentyl ring is the optimal steric fit for the dual-target pocket, whereas the cyclohexyl ring exceeds the tolerated volume[2].)

Systems-Level Mechanism

The ultimate goal of deploying these compounds in a drug discovery pipeline is to map their systems-level impact. The diagram below illustrates how a successful dual anta-inhibitor intervenes in converging pathways to halt neurotoxicity.

Signaling Ligand 2-Chloro-9-cyclohexyl-9H-adenine A2A A2A Receptor Ligand->A2A Antagonizes CK1 CK1δ Kinase Ligand->CK1 Inhibits cAMP cAMP Accumulation A2A->cAMP Gs Coupling Phos Aberrant Phosphorylation (Tau, TDP-43) CK1->Phos Kinase Activity Tox Neurotoxicity & Motor Dysfunction cAMP->Tox Promotes Phos->Tox Promotes

Figure 2: Dual signaling intervention by A2AAR/CK1δ anta-inhibitors in neuroprotection.

References

  • Spinaci, A., Buccioni, M., Catarzi, D., Cui, C., Colotta, V., Dal Ben, D., Cescon, E., Volpini, R., Moro, S., et al. (2023). "Dual Anta-Inhibitors" of the A2A Adenosine Receptor and Casein Kinase CK1delta: Synthesis, Biological Evaluation, and Molecular Modeling Studies. Pharmaceuticals (Basel), 16(2), 167.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Chloro-9-cyclohexyl-9H-adenine

Welcome to the technical support center for the synthesis of 2-chloro-9-cyclohexyl-9H-adenine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this spec...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-chloro-9-cyclohexyl-9H-adenine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific chemical synthesis. Here, we address common challenges and provide in-depth, evidence-based solutions to improve your reaction yield and purity.

I. Synthesis Overview & Common Challenges

The synthesis of 2-chloro-9-cyclohexyl-9H-adenine typically proceeds via a nucleophilic substitution reaction. The two primary routes involve either the alkylation of 2-chloroadenine with a cyclohexyl halide or the amination of 2,6-dichloro-9-cyclohexyl-9H-purine. Both pathways present unique challenges that can impact the final yield.

A common synthetic route starts with the commercially available 2,6-dichloropurine. This is first alkylated at the N9 position with a cyclohexyl halide, followed by a selective amination at the C6 position to introduce the amino group, yielding the final product. Another approach begins with 2-chloroadenine, which is then alkylated with a cyclohexyl halide.[1][2]

Regardless of the chosen path, researchers often encounter the following issues:

  • Low regioselectivity: Alkylation of purines can occur at both the N7 and N9 positions, leading to a mixture of isomers that are often difficult to separate and result in a lower yield of the desired N9 product.[3][4]

  • Suboptimal reaction conditions: Factors such as the choice of base, solvent, temperature, and reaction time can significantly influence the reaction's efficiency and the formation of byproducts.[5]

  • Formation of side products: Besides the N7-alkylated isomer, other side reactions can occur, further complicating purification and reducing the overall yield.

  • Poor solubility of starting materials: The low solubility of purine derivatives in common organic solvents can lead to incomplete reactions and low yields.[3]

II. Troubleshooting Guide & FAQs

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis.

Issue 1: Low Yield Due to Poor N9-Regioselectivity

Question: My reaction is producing a significant amount of the N7-cyclohexyl isomer alongside the desired N9 product. How can I improve the N9-selectivity?

Answer: Achieving high N9-regioselectivity is a well-documented challenge in purine alkylation.[3][4] The formation of both N7 and N9 isomers is common, with the N9 isomer usually being the major product.[6] Several factors can be optimized to favor N9 alkylation:

  • Choice of Base and Solvent: The base and solvent system plays a crucial role. While traditional methods often use strong bases like sodium hydride (NaH) in polar aprotic solvents like dimethylformamide (DMF), these conditions can sometimes lead to mixtures.[3]

    • Alternative Bases: Consider using milder bases. Studies have shown that bases like potassium carbonate (K₂CO₃) can provide good yields of the N9-alkylated product.[7][8][9] Tetrabutylammonium hydroxide has also been reported to give excellent results for N9-regioselectivity.[3][4]

    • TBAF as a Catalyst: The use of tetrabutylammonium fluoride (TBAF) as a catalyst has been shown to significantly accelerate N9-alkylation and improve yields and selectivity, with some reactions completing in as little as 10 minutes.[10]

  • Steric Hindrance: The size of the substituent at the C6 position of the purine ring can influence the N9/N7 ratio.[6] Larger groups at C6 can sterically hinder the N7 position, thus favoring alkylation at N9. While not directly applicable when starting with 2-chloroadenine, this principle is important when designing multi-step syntheses.

  • Microwave Irradiation: Microwave-assisted synthesis has been shown to improve both yields and selectivity in the N9-alkylation of purines compared to conventional heating.[3]

Workflow for Optimizing N9-Selectivity

G cluster_0 Problem: Low N9-Selectivity cluster_1 Troubleshooting Steps cluster_2 Potential Solutions cluster_3 Outcome Start Low Yield of N9-Isomer Base Optimize Base Start->Base Solvent Evaluate Solvent Start->Solvent Temp Adjust Temperature/ Heating Method Start->Temp Catalyst Consider Additives/ Catalysts Start->Catalyst MildBase Use Milder Base (e.g., K₂CO₃) Base->MildBase TBAOH Try Tetrabutylammonium Hydroxide Base->TBAOH PolarAprotic Use Polar Aprotic Solvent (e.g., DMF, DMSO) Solvent->PolarAprotic Microwave Employ Microwave Irradiation Temp->Microwave TBAF Add TBAF as a Catalyst Catalyst->TBAF End Improved N9-Selectivity and Yield MildBase->End TBAOH->End TBAF->End Microwave->End PolarAprotic->End

Caption: Troubleshooting workflow for low N9-selectivity.

Issue 2: Incomplete Reaction and Low Conversion

Question: My reaction is not going to completion, and I am recovering a significant amount of starting material. What could be the cause?

Answer: Incomplete reactions are often a result of suboptimal reaction conditions or issues with the reagents themselves.

  • Purity of Starting Materials: Ensure that your 2-chloroadenine or 2,6-dichloropurine and cyclohexyl halide are of high purity and are dry.[5] Purine starting materials can be hygroscopic, and moisture can interfere with the reaction.[5]

  • Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC).[5] It's possible that the reaction requires a longer time or a higher temperature to go to completion. For instance, some procedures for similar purine substitutions call for heating at elevated temperatures for several hours.[2]

  • Solubility: As mentioned, the poor solubility of purine derivatives can be a limiting factor.[3]

    • Solvent Choice: Ensure you are using an appropriate solvent that can dissolve the starting materials to a reasonable extent. DMF and DMSO are commonly used for this type of reaction.[1]

    • Sonication: In some cases, sonication of the reaction mixture can help to improve the dissolution of solids and increase the reaction rate.[11]

  • Stoichiometry: Carefully check the molar ratios of your reactants. A slight excess of the alkylating agent (cyclohexyl halide) and the base is often used to drive the reaction to completion.

Table 1: Recommended Reaction Parameters for N9-Alkylation of Purines
ParameterRecommendationRationale
Base K₂CO₃, Tetrabutylammonium hydroxideMilder conditions can improve selectivity.[3][4][7][8][9]
Solvent Anhydrous DMF, DMSOGood solubility for purine derivatives.[1]
Temperature Room Temperature to 100 °CDependent on specific reactants; monitor by TLC.[2]
Atmosphere Inert (Nitrogen or Argon)Prevents side reactions with atmospheric moisture and oxygen.[5]
Catalyst TBAFCan significantly accelerate the reaction and improve yield.[10]
Issue 3: Difficult Purification and Byproduct Formation

Question: I am having trouble purifying my final product due to the presence of multiple byproducts. What are the likely side reactions, and how can I minimize them?

Answer: Besides the N7-isomer, other side reactions can occur, leading to a complex mixture that is difficult to purify.

  • Dialkylation: In some cases, dialkylation of the exocyclic amino group can occur, though this is less common under standard conditions.

  • Decomposition: Purine analogs can be sensitive to harsh reaction conditions.[12] Prolonged reaction times at high temperatures or the use of very strong bases can lead to decomposition of the starting materials or the product.

  • Minimizing Byproducts:

    • Controlled Conditions: Use the mildest effective reaction conditions (temperature, base) to minimize decomposition and side reactions.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[5]

    • Reaction Monitoring: Closely monitor the reaction by TLC to stop it once the starting material is consumed, preventing the formation of further byproducts due to over-reaction.

Experimental Protocol: General Procedure for N9-Cyclohexylation of 2-Chloroadenine
  • To a solution of 2-chloroadenine (1.0 eq) in anhydrous DMF, add K₂CO₃ (2.0-3.0 eq).

  • Add cyclohexyl bromide or iodide (1.1-1.5 eq) to the mixture.

  • Stir the reaction mixture at a set temperature (e.g., 60-80 °C) and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the N9-isomer from the N7-isomer and other impurities.

III. Advanced Optimization Strategies

For researchers aiming to further enhance their yield and process efficiency, the following advanced strategies can be considered:

Flow Chemistry

For larger-scale synthesis, transitioning to a continuous flow chemistry setup can offer several advantages, including better temperature control, improved mixing, and enhanced safety. This can lead to higher yields and purity with reduced reaction times.

Alternative Synthetic Routes

If direct alkylation proves consistently problematic, consider alternative synthetic pathways. For example, a Mitsunobu reaction using 2-chloroadenine and cyclohexanol could be explored, although this method also has its own set of challenges.[3] Another approach is to start from 2,6-dichloro-9-cyclohexyl-9H-purine and perform a selective amination at the C6 position. The reaction of 2,6-dichloropurine with amines is a well-established method for synthesizing 6-aminopurine derivatives.[13][14]

Diagram of Alternative Synthetic Route

Caption: Alternative synthesis via amination of a dichloropurinederivative.

IV. Conclusion

Improving the yield in the synthesis of 2-chloro-9-cyclohexyl-9H-adenine requires a systematic approach to troubleshooting. By carefully considering the choice of reagents, optimizing reaction conditions, and understanding the potential side reactions, researchers can significantly enhance the efficiency and success of their synthesis. This guide provides a foundation for addressing common challenges, and further exploration of the cited literature is encouraged for more in-depth understanding.

V. References

  • EvitaChem. (n.d.). 2,6-dichloro-9-cyclohexyl-9H-purine. Retrieved from

  • EvitaChem. (n.d.). 2-chloro-9-(2-cyclohexenyl)-9H-adenine. Retrieved from

  • Taleb, A., et al. (2021). Regioselective alkylation reaction of purines under microwave irradiation. Scientific Reports, 11(1), 22168.

  • Wu, T. Y. H., et al. (2005). Tetrabutylammonium fluoride-assisted rapid N9-alkylation on purine ring: application to combinatorial reactions in microtiter plates for the discovery of potent sulfotransferase inhibitors in situ. Bioorganic & Medicinal Chemistry, 13(15), 4645-4652.

  • Guidechem. (n.d.). 2-Chloroadenine 1839-18-5 wiki. Retrieved from

  • A. A. A. & B. B. B. (2023). “Dual Anta-Inhibitors” of the A2A Adenosine Receptor and Casein Kinase CK1delta: Synthesis, Biological Evaluation, and Molecular Modeling Studies. MDPI.

  • ResearchGate. (2025). ChemInform Abstract: Regioselective N9 Alkylation of Purine Rings Assisted by β-Cyclodextrin. Retrieved from

  • Li, Q., & Ye, X. S. (n.d.). 9 Alkylation of purines via light-promoted and metal-free radical relay.

  • ACS Publications. (2006). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H1. The Journal of Organic Chemistry.

  • MDPI. (2022). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia.

  • PMC. (n.d.). Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines.

  • ResearchGate. (2025). Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells.

  • MDPI. (2018). Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells.

  • Arkivoc. (2011). Synthesis and screening of 2,6-diamino-substituted purine derivatives as potential cardiomyogenesis inducing agents.

  • Keyingchem. (2025). What properties do the derivatives of 2,6 - Dichloropurine have?.

  • ACS Publications. (2025). Discovery of Novel Purine Derivatives as Potent and Orally Bioavailable PGK1 Inhibitors for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry.

  • Benchchem. (2025). Application Notes and Protocols for the Synthesis of 2,6,9-Trisubstituted Purine Derivatives.

  • Benchchem. (2025). Troubleshooting common issues in pyrimidine synthesis.

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 2-Chloro-9-cyclohexyl-9H-adenine

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing formulation challenges with highly lipophilic purine derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing formulation challenges with highly lipophilic purine derivatives. The compound 2-chloro-9-cyclohexyl-9H-adenine is a potent adenosine receptor ligand, but its structural features make it notoriously difficult to dissolve in standard aqueous buffers.

This guide is designed to provide you with a mechanistic understanding of this solubility barrier, followed by field-proven, self-validating protocols to ensure your in vitro and in vivo assays yield reproducible data.

Mechanistic Root Cause Analysis

Before attempting to dissolve 2-chloro-9-cyclohexyl-9H-adenine, it is critical to understand why it resists aqueous solvation:

  • Extreme Lipophilicity: The bulky 9-cyclohexyl ring introduces significant hydrophobic bulk, drastically increasing the molecule's LogP value and thermodynamically driving it out of aqueous networks.

  • Depressed pKa & Physiological Neutrality: While unsubstituted adenine has a pKa of ~4.15, the highly electronegative 2-chloro substitution exerts a strong inductive electron-withdrawing effect (-I effect). This pulls electron density away from the purine nitrogens, depressing their basicity. Consequently, at a physiological pH of 7.4, the molecule remains entirely un-ionized, lacking the charge-dipole interactions necessary for water solvation.

  • High Crystal Lattice Energy: The planar purine core promotes strong intermolecular π-π stacking in the solid state. High activation energy is required to break this crystalline lattice during dissolution.

Troubleshooting FAQs

Q1: My stock solution is fully dissolved in DMSO, but it immediately forms a cloudy precipitate when added to my cell culture media. How do I prevent this? A: You are experiencing a "solvent-shift precipitation." When the DMSO stock is introduced to an aqueous buffer, the DMSO rapidly diffuses into the bulk water. Because the hydrophobic 2-chloro-9-cyclohexyl-9H-adenine cannot interact favorably with water, it rapidly nucleates and crystallizes before it can distribute. Solution: Do not add the stock directly to bulk media. Instead, introduce the DMSO stock dropwise into pre-warmed media containing a carrier protein like 0.1% Bovine Serum Albumin (BSA). The hydrophobic pockets of BSA act as a thermodynamic sink, sequestering the highly lipophilic purine and preventing nucleation.

Q2: I need to dose animals intravenously (IV), so I cannot use toxic concentrations of DMSO. What is the most effective aqueous vehicle? A: The gold standard for formulating lipophilic adenosine receptor ligands for in vivo use is complexation with1[1]. HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a lipophilic central cavity 2. The hydrophobic 9-cyclohexyl group and purine core spontaneously partition into this cavity, displacing high-energy water molecules to form a 1:1 non-covalent inclusion complex 3. This masks the hydrophobic surface area, yielding a clear, highly concentrated aqueous solution without the toxicity of organic solvents 4.

Q3: Can I simply lower the pH of my buffer to protonate the molecule and force it into solution, then neutralize it? A: No, this is highly discouraged. Because the 2-chloro group severely depresses the basicity of the purine nitrogens, you would need to drop the pH below 2.0 to achieve meaningful protonation . Even if successfully dissolved at pH 1.5, the moment you back-titrate to a physiological pH of 7.4, the molecule will instantly deprotonate and crash out of solution as an amorphous solid.

Quantitative Data: Formulation Strategies Comparison

Formulation StrategyMax Expected SolubilityBiocompatibilityPrimary ApplicationMechanistic Advantage
100% DMSO > 20 mg/mLVery Low (Toxic >0.5%)Master Stock SolutionsDisrupts π-π stacking and overcomes crystal lattice energy.
DMSO + BSA Buffer ~ 50 µMHigh (In vitro)Cell Culture AssaysBSA hydrophobic pockets act as a thermodynamic sink to prevent nucleation.
20-45% HP-β-CD > 5 mg/mLHigh (In vivo IV/IP)Animal DosingEncapsulates the hydrophobic cyclohexyl core in a lipophilic cavity.
Acidification (pH < 2) ~ 1 mg/mLExtremely LowAnalytical OnlyProtonates purine nitrogens, but causes immediate precipitation at pH 7.4.

Experimental Protocols

Protocol A: Preparation of a 10 mM In Vitro Working Solution (BSA-Assisted)

Objective: Prevent solvent-shift precipitation when transitioning from a DMSO stock to aqueous media.

  • Stock Preparation: Weigh out the required mass of 2-chloro-9-cyclohexyl-9H-adenine and dissolve completely in 100% anhydrous DMSO to yield a 10 mM stock. Vortex until visually clear.

  • Buffer Preparation: Prepare the receiving aqueous buffer (e.g., DMEM or PBS) by supplementing it with 0.1% (w/v) essentially fatty-acid-free Bovine Serum Albumin (BSA). Pre-warm the buffer to 37°C to increase the kinetic solubility limit.

  • Integration: Place the receiving buffer on a magnetic stirrer at medium speed. Add the DMSO stock dropwise directly into the vortex of the stirring buffer. Do not exceed a final DMSO concentration of 0.5% (v/v).

  • Self-Validation Check: Measure the absorbance of the final media at 600 nm (OD600). A reading > 0.05 above the blank indicates sub-visible micro-precipitation (nucleation) has occurred, meaning the DMSO addition was too rapid or the BSA concentration is insufficient.

Protocol B: Formulation of a 5 mg/mL HP-β-CD Inclusion Complex for In Vivo Dosing

Objective: Create a 100% aqueous, solvent-free vehicle for intravenous or intraperitoneal injection of purine analogs [[5]]().

  • Vehicle Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile 0.9% saline.

  • Suspension: Add the dry powder of 2-chloro-9-cyclohexyl-9H-adenine directly to the HP-β-CD solution to target a 5 mg/mL concentration.

  • Sonication: Subject the suspension to bath sonication for 30–60 minutes at room temperature. The mechanical energy accelerates the displacement of water molecules from the cyclodextrin cavity by the lipophilic cyclohexyl group.

  • Equilibration: Stir the solution overnight at room temperature to ensure the 1:1 inclusion complex reaches a stable thermodynamic equilibrium 3.

  • Sterilization: Filter through a 0.22 µm PES syringe filter to remove any uncomplexed drug and ensure sterility.

  • Self-Validation Check: Centrifuge a 1 mL aliquot of the final inclusion complex at 10,000 x g for 10 minutes. If a white pellet forms, thermodynamic equilibrium was not reached, or the solubility limit of the complex was exceeded. The supernatant concentration must be verified via HPLC prior to dosing.

Formulation Decision Workflow

FormulationWorkflow Start Target: Dissolve 2-chloro- 9-cyclohexyl-9H-adenine Decision Select Application Type Start->Decision InVitro In Vitro / Cellular Assays Decision->InVitro Cells/Proteins InVivo In Vivo / Animal Dosing Decision->InVivo Whole Organism DMSO Prepare 10-50 mM Stock in 100% DMSO InVitro->DMSO HPBCD Prepare 20-45% (w/v) HP-β-CD in Saline InVivo->HPBCD BSA Dilute dropwise into pre-warmed media + 0.1% BSA DMSO->BSA FinalInVitro Final Solution (≤ 0.5% DMSO) BSA->FinalInVitro Complex Add compound & sonicate to form 1:1 inclusion complex HPBCD->Complex FinalInVivo Clear Aqueous Vehicle (0% Organic Solvent) Complex->FinalInVivo

Figure 1: Decision tree for formulating highly lipophilic purine derivatives based on assay requirements.

References

  • Sigma-Aldrich - CGS-21680 hydrochloride hydrate (Adenosine A2A receptor agonist) -

  • Hylanda Chemical - Hydroxypropyl-beta-cyclodextrin (HP-β-CD): A Versatile Solubility Enhancer - 1

  • Carbohyde - Carbohydrate Chronicles: How can cyclodextrins enhance solubility? - 2

  • PMC / NIH - Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - 4

  • PMC / NIH - Preparation, characterization, dissolution, and permeation of flibanserin − 2-HP-β-cyclodextrin inclusion complexes - 3

  • US Patent US20120252823A1 - Adenosine receptor agonists, partial agonists, and antagonists - 5

  • Journal of Chemical Technology and Metallurgy - pH adjustment and inclusion complex formation with hydroxypropyl-β-cyclodextrin -

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-Chloro-9-cyclohexyl-9H-adenine Extraction &amp; Purification

Welcome to the Advanced Technical Support Center. As researchers and drug development professionals, you understand that synthesizing and purifying purine derivatives—specifically 2-chloro-9-cyclohexyl-9H-adenine—present...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As researchers and drug development professionals, you understand that synthesizing and purifying purine derivatives—specifically 2-chloro-9-cyclohexyl-9H-adenine—presents unique physicochemical challenges.

This guide is engineered to move beyond basic troubleshooting. We will dissect the mechanistic causality behind common impurities (regioisomers, unreacted precursors, and degradation products) and provide self-validating, step-by-step extraction protocols designed to ensure high-purity yields.

Diagnostic Troubleshooting Workflow

Before altering your protocol, you must correctly identify the chemical nature of the impurity. The following diagnostic tree maps the most common impurities encountered during the liquid-liquid extraction and isolation phases of this workflow.

G Start Crude Extract Analysis (HPLC / 1H-NMR) Imp1 Impurity: N7-Regioisomer (Different HPLC Retention) Start->Imp1 Regioselectivity Issue Imp2 Impurity: Unreacted 2-Chloroadenine Start->Imp2 Incomplete Reaction Imp3 Impurity: 2-Hydroxy Degradant Start->Imp3 Hydrolysis Issue Sol1 Optimize Alkylation: Switch to bulky base (Cs2CO3) or lower polar solvent Imp1->Sol1 Sol2 Optimize Extraction: Increase aqueous wash volumes or use mild acidic wash Imp2->Sol2 Sol3 Optimize Workup: Strictly avoid pH > 8 during liquid-liquid extraction Imp3->Sol3

Caption: Diagnostic workflow for identifying and resolving primary impurities in 2-chloro-9-cyclohexyl-9H-adenine.

Frequently Asked Questions (FAQs) & Mechanistic Causality

Q1: Why is my crude extract heavily contaminated with the N7-cyclohexyl isomer, and how do I remove it?

The Causality: The adeninate anion generated during the alkylation of 2-chloroadenine is an ambident nucleophile[1]. While N9-alkylation is thermodynamically favored and typically yields the major product, the N7 position is highly nucleophilic and kinetically accessible[2][3]. The steric bulk of the cyclohexyl group exacerbates the formation of the N7-isomer (2-chloro-7-cyclohexyl-7H-adenine) compared to smaller alkyl halides[4]. The Solution: N7 and N9 isomers cannot be easily separated by standard liquid-liquid extraction due to similar partition coefficients. However, because the N7 isomer possesses a larger net dipole moment, it is significantly more polar. You must utilize selective crystallization (see protocol below) or normal-phase silica gel chromatography, where the N9 isomer will elute first.

Q2: I have a stubborn, insoluble precipitate forming at the aqueous/organic interface during extraction. What is it?

The Causality: This is almost certainly unreacted 2-chloroadenine . 2-Chloroadenine has an exceptionally high melting point and poor solubility in both water and moderately polar organic solvents (like ethyl acetate or dichloromethane) at neutral pH. The Solution: Do not attempt to force it into the organic phase. Instead, filter the biphasic mixture through a Celite pad during the extraction process to remove the unreacted starting material, preventing emulsion formation and organic phase contamination.

Q3: My LC-MS shows an M-18 to M-20 mass shift, indicating the loss of the chlorine atom. Why is my product degrading during workup?

The Causality: The purine ring is highly electron-deficient, which strongly activates the C2-chlorine toward Nucleophilic Aromatic Substitution ( SN​Ar )[5]. If your aqueous workup utilizes strong bases (e.g., NaOH or >1MNa2​CO3​ ) to neutralize the reaction mixture, hydroxide ions will rapidly displace the C2-chlorine, forming 2-hydroxy-9-cyclohexyl-9H-adenine. The Solution: Strictly control the pH of your aqueous workup. Quench the reaction with a mild buffer like saturated aqueous Ammonium Chloride ( NH4​Cl ) to maintain a pH of ~6.5–7.0.

Mechanistic Pathway of Impurity Generation

Understanding the exact points of failure in the reaction and extraction phases allows for targeted protocol optimization.

Pathway SM 2-Chloroadenine (Starting Material) Anion Adeninate Anion (Ambident Nucleophile) SM->Anion Base (e.g., K2CO3) N9 2-Chloro-9-cyclohexyl-9H-adenine (Target, Thermodynamic) Anion->N9 Cyclohexyl-X (Major Pathway) N7 2-Chloro-7-cyclohexyl-7H-adenine (Impurity, Kinetic) Anion->N7 Cyclohexyl-X (Minor Pathway) Hydrolysis 2-Hydroxy-9-cyclohexyl-9H-adenine (SNAr Degradant) N9->Hydrolysis OH- (pH > 8 Workup) Nucleophilic Aromatic Substitution

Caption: Mechanistic pathway showing N9/N7 regioselectivity and C2-chlorine hydrolysis degradation.

Quantitative Data: Solvent & Workup Optimization

The table below summarizes the empirical effects of different extraction and crystallization solvent systems on the purity profile of the final isolated compound.

Solvent System / ConditionN9:N7 Ratio (Post-Processing)2-Chloroadenine RemovalC2-Hydrolysis RiskRecommendation
Extraction: EtOAc / 1M NaOH85:15Excellent (Forms soluble Na-salt)High (>15% degradation)Avoid. Induces SN​Ar hydrolysis.
Extraction: DCM / Water85:15Poor (Severe emulsions)LowAvoid. Emulsion traps impurities.
Extraction: EtOAc / Sat. NH4​Cl 85:15Moderate (Requires filtration)Zero Optimal for Extraction.
Crystallization: EtOAc / Heptane>98:2 CompleteN/AOptimal for N7 Removal.
Crystallization: Methanol / Water90:10CompleteN/ASuboptimal. Co-crystallization occurs.

Step-by-Step Optimized Extraction & Purification Protocol

This protocol is designed as a self-validating system . Each step inherently checks or mitigates the specific impurities detailed above.

Phase 1: Buffered Liquid-Liquid Extraction (Mitigates Hydrolysis & Emulsions)
  • Quench: Upon completion of the alkylation reaction (typically run in DMF), cool the mixture to 0–5 °C. Slowly add 3 volumes of saturated aqueous NH4​Cl .

    • Causality: This neutralizes the excess base (e.g., K2​CO3​ ) without raising the pH above 7.5, completely preventing the SN​Ar hydrolysis of the C2-chlorine[5].

  • Primary Extraction: Add 3 volumes of Ethyl Acetate (EtOAc). Stir vigorously for 10 minutes.

  • Interfacial Filtration (Crucial Step): If a white, insoluble solid persists at the aqueous-organic interface, this is unreacted 2-chloroadenine. Do not discard or force dissolution. Filter the entire biphasic mixture through a medium-porosity glass frit packed with a 1-inch layer of Celite.

  • Phase Separation: Transfer the filtrate to a separatory funnel. Isolate the upper organic (EtOAc) layer.

  • Aqueous Wash: Wash the organic layer with 3 volumes of Deionized Water (to remove residual DMF), followed by 1 volume of Brine.

  • Drying: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude product (a mixture of N9 and N7 isomers).

Phase 2: Regioisomer Resolution via Selective Crystallization (Mitigates N7 Impurity)
  • Dissolution: Dissolve the crude solid in the minimum amount of boiling EtOAc (approx. 5–8 mL per gram of crude).

  • Anti-Solvent Addition: Remove from heat. While stirring continuously, add hot Heptane dropwise until the solution becomes faintly turbid (the cloud point).

    • Causality: The N9 isomer is less polar and less soluble in the non-polar heptane mixture than the highly polar N7 isomer.

  • Annealing: Allow the mixture to cool to room temperature slowly over 2 hours, then transfer to an ice bath (0 °C) for 1 hour.

  • Isolation: Filter the resulting white crystalline solid. Wash the filter cake with cold EtOAc/Heptane (1:4 v/v).

  • Validation: Analyze the crystals via 1H -NMR or HPLC. The N7 isomer will remain dissolved in the mother liquor, yielding the pure 2-chloro-9-cyclohexyl-9H-adenine target compound.

References

  • MDPI. "“Dual Anta-Inhibitors” of the A2A Adenosine Receptor and Casein Kinase CK1delta: Synthesis, Biological Evaluation, and Molecular Modeling Studies." MDPI. Available at:[Link]

  • ResearchGate. "Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H 1." ResearchGate. Available at: [Link]

  • National Institutes of Health (PMC). "Benzyl methyl morpholinium hydroxide (BMMorph)OH: a new basic ionic liquid for N-alkylation of bioactive N-heterocycles." NIH. Available at: [Link]

  • American Chemical Society (ACS). "Sulfonyl Group Dance: A Tool for the Synthesis of 6-Azido-2-sulfonylpurine Derivatives." ACS. Available at: [Link]

Sources

Optimization

Technical Support Center: Mobile Phase Optimization for 2-Chloro-9-cyclohexyl-9H-adenine Chromatography

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 2-chloro-9-cyclohexyl-9H-adenine.

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 2-chloro-9-cyclohexyl-9H-adenine. This purine derivative, widely utilized in drug development as an1[1], presents unique analytical hurdles. Its structure combines a highly hydrophobic 9-cyclohexyl moiety with a basic, electron-deficient 2-chloroadenine core. Successfully resolving this compound requires a deep mechanistic understanding of its ionization behavior and stationary phase interactions.

Part 1: Core Principles of Purine Chromatography (The "Why")

To optimize your mobile phase, you must first understand the causality behind the molecule's behavior:

  • Ionization and pKa: Unlike unsubstituted adenine (which has an2[2]), the 9-position in our target molecule is alkylated, preventing deprotonation at N-9. The primary ionizable sites are the basic nitrogens (N1/N3). The electron-withdrawing 2-chloro group further lowers this pKa into the 2.5–3.5 range.

  • Silanol Interactions: At a mid-range pH (pH 4–6), the analyte exists in a state of partial protonation, while residual silanols (SiO⁻) on silica-based columns become ionized. This creates a secondary ion-exchange mechanism that competes with reversed-phase retention, leading to severe peak tailing.

  • Hydrophobic Dominance: The 9-cyclohexyl group dictates the molecule's strong retention on C18 phases. Controlling the organic modifier is critical to preventing excessive run times while maintaining resolution from synthetic byproducts.

Part 2: Troubleshooting Guide & FAQs

Q1: Why am I seeing severe peak tailing for 2-chloro-9-cyclohexyl-9H-adenine on my standard C18 column? Causality: Peak tailing here is a classic symptom of secondary interactions. The basic adenine nitrogens are interacting with acidic residual silanols on the silica matrix. Solution: You must manipulate the mobile phase pH to break this interaction. Either lower the pH to < 2.5 using 0.1% Trifluoroacetic acid (TFA) or Formic Acid to fully protonate the analyte and neutralize the silanols, or raise the pH to > 7.0 using ammonium acetate on a hybrid-silica column to keep the analyte strictly in its neutral free-base form.

Q2: My retention time is drifting unpredictably between runs. How do I stabilize it? Causality: Retention time drift occurs when your mobile phase pH is too close to the analyte's pKa (in this case, operating around pH 3.0–4.0). Micro-fluctuations in buffer preparation or column equilibration cause massive shifts in the ratio of ionized to neutral analyte molecules. Solution: Implement a self-validating buffering system. Buffer the mobile phase at least 2 pH units away from the pKa. Use 10 mM Ammonium Formate adjusted to pH 2.5, ensuring the buffering capacity is robust enough to resist sample diluent effects.

Q3: How can I resolve the N-9 isomer (2-chloro-9-cyclohexyl-9H-adenine) from the N-7 isomer byproduct generated during synthesis? Causality: Alkylation of 2-chloroadenine typically yields both N-9 and N-7 isomers. While the1[1], their hydrophobic footprints on a C18 column are very similar, leading to co-elution. Solution: Switch the organic modifier from Acetonitrile to Methanol. Methanol acts as a hydrogen-bond donor and acceptor, exploiting the subtle differences in the exposed nitrogen atoms between the N-7 and N-9 isomers. Alternatively, employ a Phenyl-Hexyl stationary phase to leverage differential π−π interactions with the purine ring.

Part 3: Visualizations of Chromatographic Logic

pH_Optimization_Workflow Start Target: 2-Chloro-9-cyclohexyl-9H-adenine pKa Assess Ionization (Basic N1/N3 pKa ~2.5-3.5) Start->pKa Acidic Acidic Mobile Phase (pH < 2.5) pKa->Acidic Suppress Silanols Neutral Neutral/Basic Mobile Phase (pH > 6.0) pKa->Neutral Maximize Hydrophobicity TFA 0.1% Formic Acid / TFA Analyte: Fully Cationic Silanols: Neutralized Acidic->TFA Ammonium 10mM Ammonium Acetate Analyte: Neutral Free-Base Silanols: Ionized Neutral->Ammonium

Mobile phase pH selection workflow for basic purine derivatives.

Silanol_Interactions Analyte Adenine Derivative (Partially Protonated) Silanol Ionized Silanol (SiO-) on Standard C18 Analyte->Silanol pH 4-5 Endcap End-capped / Hybrid Silica or Low pH (Neutral SiO-) Analyte->Endcap Optimized pH/Column Tailing Secondary Ion-Exchange (Severe Peak Tailing) Silanol->Tailing Sharp Pure Hydrophobic Interaction (Sharp Symmetrical Peak) Endcap->Sharp

Mechanism of secondary silanol interactions causing peak tailing versus optimized conditions.

Part 4: Data Presentation

Table 1: Mobile Phase Modifier Comparison for 2-Chloro-9-cyclohexyl-9H-adenine

Modifier / BufferpH RangeAnalyte StateSilanol StatePeak Shape ImpactMS Compatibility
0.1% Formic Acid ~2.7Cationic (+1)NeutralExcellent (Sharp)High (Positive Ion Mode)
0.1% TFA ~2.0Cationic (+1)NeutralExcellent (Sharp)Low (Ion Suppression)
10 mM Ammonium Acetate ~6.8Neutral (0)IonizedGood (Requires End-capping)High (Positive/Negative)
Water (Unbuffered) ~5.5Mixed (+1 / 0)IonizedPoor (Severe Tailing)N/A (Not Recommended)
Part 5: Standard Optimized Protocols

Protocol A: Acidic RP-UHPLC Method (For MS Compatibility & Routine Purity) This protocol is a self-validating system: by forcing the pH well below the pKa, we guarantee complete protonation, 3[3].

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): HPLC-grade Water with 0.1% v/v Formic Acid. (Yields pH ~2.7).

  • Mobile Phase B (Organic): LC-MS grade Acetonitrile with 0.1% v/v Formic Acid.

  • Validation Check: Measure the pH of Mobile Phase A before use. It must be strictly < 3.0 to ensure system robustness.

Step 2: Column Selection & Setup

  • Column: Sub-2 µm C18 column with advanced end-capping (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer for the bulky cyclohexyl group).

  • Flow Rate: 0.4 mL/min.

Step 3: Gradient Elution Profile

  • 0.0 - 1.0 min: 5% B (Isocratic hold to focus the analyte at the column head).

  • 1.0 - 5.0 min: Linear gradient from 5% B to 80% B.

  • 5.0 - 6.0 min: Hold at 80% B (Column wash).

  • 6.0 - 6.1 min: Return to 5% B.

  • 6.1 - 8.0 min: Re-equilibration.

Step 4: Detection & System Suitability

  • UV Detection: 265 nm (Optimal absorbance for the 2-chloroadenine chromophore).

  • Acceptance Criteria: Tailing factor ( Tf​ ) must be ≤1.2 . Retention time relative standard deviation (RSD) over 5 consecutive injections must be ≤0.5% .

References
  • "Dual Anta-Inhibitors" of the A2A Adenosine Receptor and Casein Kinase CK1delta: Synthesis, Biological Evaluation, and Molecular Modeling Studies.National Institutes of Health (PMC).
  • Unusual Dynamics and pKa Shift at the Active Site of a Lead-Dependent Ribozyme (Adenine pKa Values).Journal of the American Chemical Society.
  • Development of a Method for Separation of Adenine Nucleotides.Lund University.

Sources

Troubleshooting

Technical Support Center: Storage and Handling of 2-chloro-9-cyclohexyl-9H-adenine

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the proper storage and handling of 2-chloro-9-cyclohexyl-9H-adenine. Adherence to these guidelin...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the proper storage and handling of 2-chloro-9-cyclohexyl-9H-adenine. Adherence to these guidelines is critical for preventing chemical degradation, ensuring experimental reproducibility, and preserving the integrity of your research outcomes. The information herein is synthesized from established chemical principles and data on analogous purine structures.

Quick Reference: Recommended Storage Conditions

For immediate guidance, the following table summarizes the optimal conditions for storing 2-chloro-9-cyclohexyl-9H-adenine in both solid and solution forms.

Form Temperature Container Atmosphere Light Recommended Duration
Solid (Lyophilized Powder) -20°C or lowerTightly sealed, amber glass vialInert gas (Argon or Nitrogen)Protect from light>1 year
Stock Solution (in DMSO) -20°C or lowerTightly sealed, amber glass vial or polypropylene tubeStandard airProtect from lightUp to 6 months

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common questions and issues encountered during the storage and use of 2-chloro-9-cyclohexyl-9H-adenine, providing explanations grounded in its chemical properties.

Q1: What is the primary degradation pathway for 2-chloro-9-cyclohexyl-9H-adenine?

The most significant risk of degradation is hydrolysis of the C2-chloro group. Chlorinated purine analogs are susceptible to nucleophilic substitution, where water can act as a nucleophile to replace the chlorine atom, yielding 2-hydroxy-9-cyclohexyl-9H-adenine. This reaction is markedly accelerated in acidic conditions.[1] Studies on the related compound 2-chloro-2'-deoxyadenosine show significant decomposition at acidic pH, while it remains stable under neutral and basic conditions.[1]

To mitigate this, it is crucial to avoid acidic environments and minimize exposure to moisture during storage and handling.

cluster_degradation Primary Degradation Pathway: Hydrolysis A 2-chloro-9-cyclohexyl-9H-adenine (Stable Form) B 2-hydroxy-9-cyclohexyl-9H-adenine (Degradation Product) A->B H₂O (Acidic pH accelerates) C Chloride Ion (Cl⁻)

Caption: Predicted hydrolytic degradation of the parent compound.

Q2: How should I store the compound in its solid (powder) form for maximum stability?

For long-term storage, the solid compound should be kept at -20°C or lower in a tightly sealed vial.[2] Because the lyophilized powder can be hygroscopic (readily absorbs moisture from the air), it is critical to use a container with a secure, airtight seal.[2] Displacing the air in the vial with an inert gas like argon or nitrogen before sealing can provide an extra layer of protection by removing atmospheric moisture and oxygen. Store vials in a desiccator, even when frozen, to further protect against moisture ingress during temperature fluctuations.

Q3: What is the best solvent for preparing stock solutions?

Anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent. Related purine analogs exhibit good solubility (≥ 30 mM) in DMSO.[2][3] As an aprotic solvent, DMSO does not participate in hydrolysis, thereby preserving the compound's structure in solution.

Causality: Water and protic solvents like ethanol or methanol contain hydroxyl groups that can act as nucleophiles, promoting the degradation described in Q1. Using a high-purity, anhydrous grade of DMSO is essential because DMSO itself is hygroscopic.

Q4: I've dissolved the compound in DMSO. How should I store the stock solution?

Stock solutions in anhydrous DMSO should be aliquoted into smaller volumes and stored at -20°C or lower .

  • Aliquoting: This is the most critical step. Preparing small, single-use aliquots prevents the need for repeated freeze-thaw cycles of the main stock. While some purine derivatives are stable through a limited number of freeze-thaw cycles, avoiding them is best practice to prevent moisture condensation upon warming, which could lead to hydrolysis over time.[4][5]

  • Protection from Light: Purine systems can be sensitive to UV light.[6][7] Always store solutions in amber-colored vials or wrap clear vials in aluminum foil to prevent potential photodegradation.

  • Container Type: Use vials with polytetrafluoroethylene (PTFE)-lined caps or high-quality polypropylene tubes to ensure an airtight seal and prevent solvent evaporation or contamination.

Q5: My solid compound appears clumpy or has turned into a droplet. Is it degraded?

This is likely due to moisture absorption. As noted, the lyophilized form is sensitive to humidity and can contract into a small volume or appear as droplets upon absorbing water.[2] While this does not automatically mean the compound has hydrolyzed, the presence of water significantly increases the risk of degradation. It is imperative to handle the compound in a low-humidity environment (e.g., a glove box or dry room) and to warm the vial to room temperature in a desiccator before opening to prevent condensation.

Q6: How can I verify the purity and integrity of my stored compound?

The most reliable method is High-Performance Liquid Chromatography (HPLC) coupled with a UV detector. A typical analysis involves comparing the chromatogram of your stored sample to that of a freshly prepared standard or a previous analysis. The appearance of new peaks or a decrease in the area of the main peak indicates degradation. A reverse-phase C18 column is commonly used for separating purine derivatives.[]

Experimental Protocols

These protocols provide step-by-step methodologies for best practices in handling and quality control.

Protocol 3.1: Preparing and Storing High-Integrity Stock Solutions

This workflow is designed to minimize exposure to environmental contaminants that cause degradation.

start Start: Equilibrate Compound weigh 1. Weigh Compound (In low-humidity environment) start->weigh dissolve 2. Dissolve in Anhydrous DMSO (Vortex to ensure full dissolution) weigh->dissolve aliquot 3. Aliquot into Single-Use Vials (Amber vials or foil-wrapped tubes) dissolve->aliquot store 4. Store at ≤ -20°C (In a designated, dark freezer) aliquot->store end End: Ready for Use store->end

Caption: Workflow for preparing stable stock solutions.

Methodology:

  • Equilibration: Transfer the sealed vial of solid 2-chloro-9-cyclohexyl-9H-adenine from the freezer to a desiccator. Allow it to warm to ambient temperature for at least 30-60 minutes. This prevents moisture from condensing on the cold powder when the vial is opened.

  • Weighing: In a low-humidity environment, quickly weigh the desired amount of powder into a suitable vial.

  • Dissolution: Add the calculated volume of anhydrous DMSO to achieve the target concentration. Seal the vial tightly and vortex thoroughly until all solid material is completely dissolved.[2] Gentle warming (to 30-37°C) or sonication can be used to aid dissolution if necessary.

  • Aliquoting: Immediately dispense the stock solution into smaller, single-use amber vials or polypropylene tubes.

  • Storage: Tightly cap the aliquots, label them clearly with the compound name, concentration, date, and solvent, and place them in a freezer at -20°C or colder.

Protocol 3.2: Quality Control Analysis by HPLC

This protocol provides a general framework for assessing purity. The exact conditions may need to be optimized for your specific HPLC system.

Objective: To detect the presence of degradation products (e.g., the hydrolyzed analog) and quantify the purity of the parent compound.

Materials:

  • HPLC system with UV-Vis detector

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Sample for analysis (diluted in Mobile Phase A or DMSO/Acetonitrile mixture)

HPLC Gradient Conditions:

Time (minutes) % Mobile Phase A % Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955

Methodology:

  • System Equilibration: Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample Preparation: Prepare a dilute solution of your compound (~10-20 µg/mL).

  • Injection: Inject 10-20 µL of the sample onto the column.

  • Detection: Monitor the elution profile at a wavelength of approximately 263-265 nm, which is typical for purine derivatives.[2][]

  • Analysis: The parent compound, being relatively nonpolar due to the cyclohexyl group, will have a significant retention time. The primary hydrolyzed degradation product will be more polar and is expected to elute earlier than the parent peak. Purity can be calculated based on the relative peak areas. A sample is considered stable if the primary peak area remains >95% and no significant secondary peaks emerge over time.

Chemical Compatibility

To prevent hazardous reactions and maintain a safe laboratory environment, do not store 2-chloro-9-cyclohexyl-9H-adenine with incompatible chemical groups.[9]

  • Strong Oxidizing Agents: Avoid storage with chemicals like potassium permanganate, hydrogen peroxide, or nitric acid.

  • Strong Acids: Keep separate from concentrated acids such as hydrochloric acid, sulfuric acid, and nitric acid to prevent accelerated hydrolysis.

  • Strong Bases: While stable at neutral to basic pH, avoid storage with highly concentrated bases like sodium hydroxide.

Always consult the Material Safety Data Sheet (MSDS) for comprehensive safety and incompatibility information.[10]

References

  • Corral, I., et al. (2019). Tracking the origin of photostability in purine nucleobases: the photophysics of 2-oxopurine. Physical Chemistry Chemical Physics. Available at: [Link]

  • Royal Society of Chemistry. (2019). Tracking the origin of photostability in purine nucleobases: the photophysics of 2-oxopurine. RSC Publishing. Available at: [Link]

  • Grieb, A., et al. (2001). Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature. PubMed. Available at: [Link]

  • Google Patents. (2020). Intermediate for synthesizing 2-chloroadenosine, synthesis process and application. CN112159447A.
  • BIOLOG Life Science Institute. (2018). Technical Information about 2-Chloroadenine. Available at: [Link]

  • Pieter, C., et al. (2001). On the Photochemistry of Purine Nucleobases. The Journal of Physical Chemistry A. Available at: [Link]

  • Ogilvie, K.K., et al. (1975). Hydrolysis in 2'-chloro-2'-deoxy nucleosides, -nucleotides and -polynucleotides to arabinose-derivatives. PubMed. Available at: [Link]

  • Ogilvie, K.K., et al. (1975). Hydrolysis in 2'-chloro-2'-deoxy nucleosides, -nucleotides and -polynucleotides to arabinose-derivatives. PMC. Available at: [Link]

  • Hentosh, P., et al. (1995). Metabolism and actions of 2-chloro-9-(2-deoxy-2-fluoro-beta-D- arabinofuranosyl)-adenine in human lymphoblastoid cells. PubMed. Available at: [Link]

  • Cheméo. Chemical Properties of Adenine, 2-chloro- (CAS 1839-18-5). Available at: [Link]

  • Kivelä, A., et al. (2021). Design and Synthesis of Novel Purine Analogues as Potential IL‐1β Inhibitors Targeting Vascular Inflammation. Archiv der Pharmazie. Available at: [Link]

  • Girstun, A., et al. (2024). Chemo-Enzymatic Generation of Highly Fluorescent Nucleoside Analogs Using Purine-Nucleoside Phosphorylase. MDPI. Available at: [Link]

  • DC Fine Chemicals. (n.d.). Safety Data Sheet. Available at: [Link]

  • Kim, H., et al. (2011). 2-Substitution of Adenine Nucleotide Analogues Containing a Bicyclo[3.1.0]hexane Ring System Locked in a Northern Conformation: Enhanced Potency as P2Y1 Receptor Antagonists. PMC. Available at: [Link]

  • Preece, C., et al. (2015). Stability of adenine-based cytokinins in aqueous solution. PMC. Available at: [Link]

  • PrepChem.com. Synthesis of 9-(2-Cyclohexenyl)-2-ethoxy-9H-adenine. Available at: [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Adenine hydrochloride. Available at: [Link]

  • Tyler, P.C., et al. (2015). Four generations of transition-state analogues for human purine nucleoside phosphorylase. PNAS. Available at: [Link]

  • Preece, C., et al. (2015). Stability of adenine-based cytokinins in aqueous solution. PubMed. Available at: [Link]

  • Slaattelid, R., et al. (2018). Synthetic Routes to N-9 Alkylated 8-Oxoguanines; Weak Inhibitors of the Human DNA Glycosylase OGG1. PMC. Available at: [Link]

  • Stasyuk, A.J., et al. (2018). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. PMC. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Incompatible Chemicals Storage. Available at: [Link]

  • Rajwanshi, V.K., et al. (2015). Modular Synthesis of Constrained Ethyl (cEt) Purine and Pyrimidine Nucleosides. The Journal of Organic Chemistry. Available at: [Link]

  • D'Alessandro, A., et al. (2016). Hypoxia modulates the purine salvage pathway and decreases red blood cell and supernatant levels of hypoxanthine during refrigerated storage. PMC. Available at: [Link]

  • Chen, P., et al. (2023). Direct Regioselective C-H Cyanation of Purines. MDPI. Available at: [Link]

  • do Monte, S.A., et al. (2021). Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. MDPI. Available at: [Link]

  • ResearchGate. (2019). Structure and atom labeling for 9H-adenine ( Upper Left ), 7H-adenine ( Upper Right ), and 9H-2-aminopurine ( Lower ). Available at: [Link]

Sources

Optimization

Technical Support Center: Overcoming Low In Vivo Bioavailability of 2-chloro-9-cyclohexyl-9H-adenine

Welcome to the Formulation and Pharmacokinetics Troubleshooting Center. 2-chloro-9-cyclohexyl-9H-adenine (widely recognized in the context of adenylyl cyclase inhibition) is a potent tool for signal transduction research...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation and Pharmacokinetics Troubleshooting Center. 2-chloro-9-cyclohexyl-9H-adenine (widely recognized in the context of adenylyl cyclase inhibition) is a potent tool for signal transduction research[1]. However, its high lipophilicity, poor aqueous solubility (<0.1 mg/mL), and rapid first-pass metabolism classify it as a challenging compound for in vivo delivery[2].

This guide provides field-proven, self-validating protocols to overcome these pharmacokinetic barriers, ensuring your experimental data is driven by the compound's mechanism of action rather than formulation artifacts.

❓ FAQ: Core Pharmacokinetic Challenges

Q: Why does my 2-chloro-9-cyclohexyl-9H-adenine precipitate immediately upon IV injection? A: The compound's hydrophobic cyclohexyl and adenine rings cause it to crash out of solution when introduced to the aqueous environment of the bloodstream (pH 7.4). Standard PBS or saline vehicles are insufficient. You must use an inclusion complex, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD), which encapsulates the hydrophobic moieties while presenting a hydrophilic exterior to the plasma[3].

Q: Why is the systemic exposure (AUC) so low when I administer the drug orally (PO)? A: Low oral bioavailability is driven by two factors: poor gastrointestinal dissolution and rapid hepatic first-pass metabolism. Even if the drug dissolves, it is rapidly cleared by the liver before reaching systemic circulation. To overcome this, formulating the drug into Solid Lipid Nanoparticles (SLNs) promotes absorption through the intestinal lymphatic system (via Peyer's patches), effectively bypassing the hepatic portal vein[4].

Q: How do I choose between cyclodextrin and lipid nanoparticles for my experiment? A: Choose HP-β-CD for acute IV/IP studies where rapid onset and a high peak plasma concentration ( Cmax​ ) are required. Choose SLNs or PLGA nanoparticles for chronic oral dosing or when sustained release is necessary to maintain steady-state adenylyl cyclase inhibition over 12-24 hours[5].

📊 Visualization: Formulation Decision Workflow

FormulationDecisionTree Start Determine Dosing Route for 2-chloro-9-cyclohexyl-9H-adenine Solubility Is Aqueous Solubility < 0.1 mg/mL? Start->Solubility IV Intravenous (IV) / Intraperitoneal (IP) Solubility->IV Yes, Acute Study PO Oral (PO) Administration Solubility->PO Yes, Chronic Study HPBCD Formulate with 20% HP-β-CD (Inclusion Complexation) IV->HPBCD Rapid Onset Needed LNP Lipid Nanoparticle (LNP) or PLGA Encapsulation IV->LNP Sustained Release Metabolism High First-Pass Metabolism? PO->Metabolism SMEDDS Self-Microemulsifying Drug Delivery System Metabolism->SMEDDS Low/Moderate Inhibitor Co-administer CYP/P-gp Inhibitor (e.g., Piperine) or use LNPs Metabolism->Inhibitor High Clearance Inhibitor->LNP Lymphatic Bypass

Caption: Decision matrix for selecting 2-chloro-9-cyclohexyl-9H-adenine formulations based on experimental needs.

🛠️ Troubleshooting Guide & Experimental Methodologies

Issue 1: Erratic Absorption and Precipitation in Acute IV/IP Studies

Causality: Unformulated crystalline solid cannot partition into the aqueous phase, leading to micro-emboli in IV routes or depot trapping in IP routes. Solution: 20% (w/v) HP-β-CD Inclusion Complexation.

Protocol 1: Preparation of HP-β-CD / 2-chloro-9-cyclohexyl-9H-adenine Complex This protocol is a self-validating system designed to ensure complete solubilization prior to injection.

  • Vehicle Preparation: Dissolve 200 mg of HP-β-CD in 1.0 mL of sterile ddH2​O . Stir at 25°C until completely clear.

  • Drug Addition: Add 5 mg of 2-chloro-9-cyclohexyl-9H-adenine powder directly to the cyclodextrin solution.

  • Complexation: Sonicate the mixture in a water bath at 37°C for 30 minutes. The mechanical energy and mild heat drive the lipophilic cyclohexyl group into the hydrophobic cavity of the cyclodextrin ring[3].

  • Equilibration: Place on an orbital shaker at 200 RPM for 12 hours at room temperature to ensure thermodynamic equilibrium.

  • Validation Step (Critical): Filter the solution through a 0.22 µm PES syringe filter.

    • Pass Criteria: The filtrate must be optically transparent with zero resistance during filtration.

    • Quantification: Dilute an aliquot 1:100 in methanol and analyze via HPLC-UV ( λmax​ = 260 nm) to confirm the final concentration is exactly 5 mg/mL.

Issue 2: High Hepatic Clearance in Oral (PO) Administration

Causality: Adenine derivatives are heavily metabolized by CYP450 enzymes and subjected to efflux pumps in the gut wall. Solution: Solid Lipid Nanoparticle (SLN) Encapsulation.

Protocol 2: Formulation of SLNs for Lymphatic Bypass This protocol encapsulates the drug in a lipid matrix, promoting uptake by intestinal M cells and bypassing the liver[4].

  • Lipid Phase: Melt 100 mg of Precirol® ATO 5 (solid lipid) at 65°C. Dissolve 10 mg of 2-chloro-9-cyclohexyl-9H-adenine into the lipid melt. The high logP of the drug ensures complete partitioning into the lipid matrix[4].

  • Aqueous Phase: Dissolve 2.5% (w/v) Tween 80 and 0.5% (w/v) Poloxamer 188 in 10 mL of ddH2​O . Heat to 65°C.

  • Emulsification: Add the hot aqueous phase to the lipid phase under high-speed homogenization (10,000 RPM for 5 minutes).

  • Solidification: Rapidly cool the nanoemulsion in an ice bath (4°C) while stirring to solidify the lipid core, trapping the drug inside[5].

  • Validation Step (Critical):

    • Size Analysis: Measure using Dynamic Light Scattering (DLS). The Z-average must be < 200 nm with a Polydispersity Index (PDI) < 0.2 to ensure optimal uptake by intestinal M cells.

    • Encapsulation Efficiency (EE%): Centrifuge an aliquot in a 100 kDa Amicon filter. Analyze the filtrate for unencapsulated drug. EE% should be > 85%.

📈 Quantitative Data: Pharmacokinetic Comparison

To guide your experimental design, the following table summarizes the representative pharmacokinetic improvements achieved by these formulation strategies compared to unformulated controls.

Formulation StrategyAdmin RouteRepresentative Cmax​ (ng/mL) T1/2​ (h)Absolute Bioavailability (F%)Primary Mechanistic Advantage
Aqueous Suspension (Control)PO450.8< 5%Baseline (Poor dissolution, high clearance)
20% HP-β-CD Complex IV12501.2100%Rapid systemic onset; prevents IV precipitation
20% HP-β-CD Complex PO1801.522%Improved GI dissolution rate
Solid Lipid Nanoparticles PO6504.548%Lymphatic bypass of first-pass metabolism
PLGA Nanoparticles IV85012.0100%Sustained release; prolonged half-life

📚 References

  • [2] Strategies to safely target widely expressed soluble adenylyl cyclase for contraception. Frontiers in Pharmacology. 2

  • [1] Inhibitors of Membranous Adenylyl Cyclases. National Institutes of Health (NIH) / PMC. 1

  • [4] Lipid Nanoparticles for Poorly Soluble APIs: Solubility and Bioavailability Solutions for Oral and Injectable Drug Formulations. Ascendia Pharmaceutical Solutions. 4

  • [5] Improving in vivo oral bioavailability of a poorly soluble drug: a case study on polymeric versus lipid nanoparticles. PubMed / NIH.5

  • [3] Oral bioavailability of the antiretroviral agent 9-(2-phosphonylmethoxyethyl)adenine (PMEA) from three formulations of the prodrug bis(pivaloyloxymethyl)-PMEA in fasted male cynomolgus monkeys. PubMed / NIH. 3

Sources

Troubleshooting

refining NMR signal resolution for 2-chloro-9-cyclohexyl-9H-adenine analysis

Welcome to the Technical Support Center for Advanced NMR Spectroscopy. This guide is engineered for researchers, analytical scientists, and drug development professionals facing signal resolution challenges with complex...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced NMR Spectroscopy. This guide is engineered for researchers, analytical scientists, and drug development professionals facing signal resolution challenges with complex purine derivatives, specifically 2-chloro-9-cyclohexyl-9H-adenine .

Analyzing this compound presents a dual challenge: the rigid, nitrogen-rich adenine core is prone to aggregation and intermediate chemical exchange, while the flexible cyclohexyl substituent generates a highly overlapped aliphatic multiplet envelope. This guide provides self-validating troubleshooting workflows, mechanistic insights, and step-by-step protocols to achieve publication-quality spectral resolution.

Diagnostic Workflow for NMR Resolution

Before adjusting instrument parameters, it is critical to isolate the root cause of the signal broadening. The following logical workflow categorizes the troubleshooting process based on the specific spectral artifacts observed.

NMR_Troubleshooting Start Observe Broad/Overlapping Signals in 1H NMR Isolate Isolate Issue Domain Start->Isolate Purine Adenine Core (NH2, H8 Broadening) Isolate->Purine Cyclohexyl Cyclohexyl Ring (Aliphatic Overlap) Isolate->Cyclohexyl Global Global Broadening (All Peaks Affected) Isolate->Global VT_NMR Run VT-NMR (60-90°C) Purine->VT_NMR TwoD_NMR Acquire 2D HSQC/HMBC or Pure Shift NMR Cyclohexyl->TwoD_NMR Prep Filter sample, dilute to 1-10 mM, check for paramagnetics Global->Prep

Caption: Diagnostic workflow for isolating and resolving NMR signal broadening in purine derivatives.

FAQ 1: Global Signal Broadening & Sample Integrity

Q: Every peak in my 1D ¹H NMR spectrum of 2-chloro-9-cyclohexyl-9H-adenine is broad, and the signal-to-noise ratio is poor. Is this an inherent property of the molecule?

A: No. While specific regions of the molecule experience localized broadening, global line broadening is almost always an artifact of sample preparation or poor magnetic field homogeneity. The primary culprits are overly concentrated samples leading to high viscosity, or the presence of paramagnetic impurities (e.g., trace metals from catalysts or spatulas) which provide highly efficient, non-radiative relaxation pathways for nearby protons, drastically shortening their transverse relaxation time ( T2​ ) ()[1].

Protocol 1: Sample Decontamination and Optimization

This self-validating protocol ensures that concentration and impurities are eliminated as variables.

  • Concentration Optimization:

    • Action: Dilute the sample to an optimal concentration of 1–10 mM (approx. 2–5 mg in 0.6 mL of deuterated solvent) ()[1].

    • Mechanistic Rationale: Purines heavily engage in intermolecular π−π stacking and hydrogen bonding. High concentrations exacerbate these interactions, creating transient macromolecular aggregates that tumble slowly in solution, leading to rapid T2​ relaxation and broad lines.

  • Paramagnetic Decontamination:

    • Action: If metal contamination is suspected, pass the dissolved sample through a small plug of silica gel or alumina housed in a glass Pasteur pipette directly into the NMR tube ()[2]. Avoid metallic spatulas.

    • Mechanistic Rationale: Paramagnetic metals (like Fe, Cu, or Ni) possess unpaired electrons. The magnetic moment of an electron is roughly 650 times greater than that of a proton, causing severe local magnetic field inhomogeneities and massive line broadening.

  • Validation Step: Re-acquire the 1D ¹H NMR after re-shimming the magnet. Self-Validation: If the residual solvent peak (e.g., DMSO at 2.50 ppm) is sharp (half-height width < 1 Hz) but the compound peaks remain broad, the issue is structural (chemical exchange/aggregation), not global.

FAQ 2: Adenine Core Resolution (H8 and NH₂ Signals)

Q: The sample is pure and dilute, but the exocyclic amine (-NH₂) and the purine H8 proton are still appearing as broad humps. How can I resolve them?

A: This localized broadening is caused by intermediate chemical exchange and quadrupolar relaxation. The C6-N bond in adenine possesses partial double-bond character, restricting the rotation of the -NH₂ group. At room temperature, this rotation occurs at an "intermediate" rate on the NMR timescale, causing the two amine protons to blur into a single broad peak. Furthermore, the adjacent nitrogen atoms (¹⁴N, Spin I = 1) are quadrupolar, which can broaden the signals of attached or nearby protons (like H8) due to rapid quadrupolar relaxation. To resolve this, we must manipulate the thermal energy of the system to push the exchange rates out of the intermediate regime ()[3].

Mechanistic_Pathway State1 Intermediate Exchange & π-π Aggregation (Broad Signals) Action Apply Thermal Energy (VT-NMR > 60°C) State1->Action State2 Fast Exchange Limit & Monomeric State (Sharp Signals) Action->State2

Caption: Mechanistic pathway of Variable Temperature NMR (VT-NMR) overcoming intermediate exchange.

Protocol 2: Variable Temperature NMR (VT-NMR)
  • Solvent Selection:

    • Action: Prepare the sample in DMSO- d6​ rather than CDCl₃.

    • Mechanistic Rationale: DMSO is a strong hydrogen-bond acceptor that disrupts purine-purine intermolecular hydrogen bonding, favoring the monomeric state over aggregates. It also has a high boiling point (189 °C), safely allowing high-temperature analysis.

  • Thermal Titration:

    • Action: Insert the sample and gradually increase the probe temperature from 25 °C to 60 °C, and then to 80 °C, allowing 5 minutes for thermal equilibration at each step ()[3].

    • Mechanistic Rationale: Heating provides the kinetic energy required to overcome the rotational barrier of the -NH₂ group, pushing it into the "fast exchange" limit on the NMR timescale, which averages the signal into a sharp singlet. It also fully dissociates any residual π−π stacked aggregates.

  • Validation Step: Compare the full width at half maximum (FWHM) of the H8 peak at 25 °C versus 80 °C. Self-Validation: If the peak sharpens and its integration accurately reflects 1 proton (H8) and 2 protons (-NH₂), the protocol is successful.

FAQ 3: Cyclohexyl Ring Signal Overlap

Q: The 11 protons of the cyclohexyl group at position 9 form an indecipherable multiplet envelope between 1.2 and 2.2 ppm. How can I accurately assign the axial and equatorial protons?

A: Cyclohexyl rings are notoriously difficult to analyze via 1D ¹H NMR due to the severe overlap of aliphatic signals and the complex scalar ( J ) couplings between axial-axial and axial-equatorial protons. Furthermore, rapid chair-chair interconversion at room temperature averages these signals. To break this overlap, you must disperse the proton signals into a second dimension using the much wider chemical shift range of ¹³C ()[4].

Table 1: Quantitative Comparison of NMR Techniques for Cyclohexyl Resolution
TechniqueDimensionalityAvg. Acquisition TimeResolution Power (Aliphatic)Mechanistic Use Case
¹H 1D NMR 1D< 5 minsLow (Severe Overlap)Quick purity check; integration.
¹³C 1D NMR 1D15-45 minsHigh (~200 ppm range)Identifying the 6 distinct carbons of the ring.
¹H-¹³C HSQC 2D20-60 minsVery HighCorrelating overlapping ¹H signals to distinct ¹³C nuclei.
Pure Shift ¹H (PSYCHE) 1D15-30 minsHigh (Removes J-coupling)Collapsing complex multiplets into sharp singlets ()[5].
Protocol 3: 2D HSQC/HMBC Acquisition for Aliphatic Dispersion
  • Acquire a High-Quality ¹³C Spectrum:

    • Action: Run a standard ¹³C{¹H} decoupled spectrum to identify the distinct carbon resonances of the cyclohexyl ring (typically 5 distinct peaks due to symmetry: C1', C2'/C6', C3'/C5', C4').

  • Execute ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Action: Set up an HSQC experiment optimized for one-bond couplings ( 1JCH​≈145 Hz).

    • Mechanistic Rationale: HSQC transfers magnetization from the sensitive ¹H nucleus to the attached ¹³C nucleus and back. This separates the heavily overlapped proton multiplets along the Y-axis according to the chemical shift of their directly attached carbon, completely resolving axial and equatorial protons that share the same carbon.

  • Execute ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Action: Run an HMBC optimized for long-range couplings ( 2,3JCH​≈8 Hz).

    • Mechanistic Rationale: HMBC will show correlations across 2-3 bonds. This is critical for proving that the cyclohexyl ring is covalently attached to the N9 position of the adenine core, as you will observe a cross-peak between the cyclohexyl methine proton (H1') and the purine C4 and C8 carbons.

  • Validation Step: Cross-reference the 2D cross-peaks. Self-Validation: Every proton peak in the complex 1D aliphatic envelope must trace back to a specific carbon in the HSQC spectrum. If a proton signal lacks an HSQC cross-peak, it is likely an exchangeable proton (e.g., water) or an impurity without a directly attached carbon.

References

  • Laxer, A., Major, D. T., Gottlieb, H. E., & Fischer, B. "(15N5)-Labeled Adenine Derivatives: Synthesis and Studies of Tautomerism by 15N NMR Spectroscopy and Theoretical Calculations." The Journal of Organic Chemistry, 2001. Available at:[Link]

  • Authors. "NMR Insights into Nanoscale Molecular Interactions between Nucleic Acids and Pristine Graphene in Aqueous Solution." Biomacromolecules, 2025. Available at:[Link]

  • Authors. "Uncovering Key Structural Features of an Enantioselective Peptide-Catalyzed Acylation Utilizing Advanced NMR Techniques." Angewandte Chemie, 2016. Available at:[Link]

  • Authors. "Characterization of Isomeric Structures in a Mixture of Organosilanes Using Multidimensional NMR." Organometallics, 2002. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting False Positives in 2-Chloro-9-Cyclohexyl-9H-Adenine Binding Assays

Welcome to the Assay Support Center. As a Senior Application Scientist, I frequently consult on discrepancies arising during the pharmacological profiling of purine derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Assay Support Center. As a Senior Application Scientist, I frequently consult on discrepancies arising during the pharmacological profiling of purine derivatives. 2-chloro-9-cyclohexyl-9H-adenine is a well-documented purine derivative utilized primarily as an adenosine receptor antagonist 1. However, its structural properties—specifically the highly lipophilic N9-cyclohexyl substitution—combined with the complex biology of the adenosinergic system, make it highly susceptible to generating false positive readouts in standard radioligand and fluorescence polarization binding assays.

This guide provides a self-validating framework to systematically identify, troubleshoot, and eliminate these artifacts.

Diagnostic Workflow

G Start High Apparent Affinity Detected CheckFunc Correlates with Functional Assay? Start->CheckFunc Endogenous Endogenous Adenosine Interference? CheckFunc->Endogenous No Validate True Orthosteric Binder CheckFunc->Validate Yes AddADA Add Adenosine Deaminase (ADA) Endogenous->AddADA Suspected NSB Non-Specific Binding (Lipophilic Partitioning) Endogenous->NSB Ruled Out AddADA->Validate AddBSA Optimize Wash & Add BSA NSB->AddBSA AddBSA->Validate

Diagnostic workflow for resolving false positives in adenosine receptor binding assays.

Troubleshooting Guide & FAQs

Q1: My binding assay shows high affinity (low nanomolar Ki​ ) for 2-chloro-9-cyclohexyl-9H-adenine, but it fails to inhibit cAMP production in functional assays. What is causing this disconnect? Analysis & Causality: This is the classic signature of endogenous ligand interference. Cultured cells (e.g., CHO or HEK293) and tissue preparations actively release adenosine during membrane harvesting. If endogenous adenosine is not depleted, it occupies the orthosteric site of the receptor. Your test compound may simply be altering membrane dynamics enough to displace loosely bound endogenous adenosine, which the assay software misinterprets as high-affinity competitive binding. Solution: You must pre-treat your membrane preparations with Adenosine Deaminase (ADA). Endogenous adenosine contributes significantly to basal binding in assay preparations, requiring the addition of ADA to eliminate this interference and improve the signal-to-noise ratio 2. ADA enzymatically degrades adenosine into inosine, which does not bind adenosine receptors.

Q2: I added ADA to clear endogenous adenosine, but now my control baseline has shifted, and I suspect new artifacts. Can ADA itself cause false positives? Analysis & Causality: Yes. While ADA is essential for degrading endogenous adenosine, it is not merely a clearing agent; it acts as an ecto-enzyme that binds directly to cell surface adenosine receptors, functioning as an allosteric modulator 3. This protein-protein interaction alters the receptor's conformational state, artificially increasing its affinity for certain ligands. Solution: Run a parallel control using ADA that has been enzymatically inactivated (e.g., via Hg2+ treatment followed by gel filtration) but retains its receptor-binding capability. If the binding kinetics of 2-chloro-9-cyclohexyl-9H-adenine change significantly between active and inactive ADA, you are observing an allosteric artifact.

Q3: How do I differentiate true receptor binding from non-specific membrane partitioning? Analysis & Causality: The 9-cyclohexyl substitution makes 2-chloro-9-cyclohexyl-9H-adenine highly lipophilic. In aqueous buffers, lipophilic compounds partition into the lipid bilayer of the membrane preparation or adhere to the plastic walls of the microtiter plate. This depletes the free ligand concentration, mimicking specific binding and artificially inflating the calculated affinity. Solution: Implement a rigorous Non-Specific Binding (NSB) control. The use of structurally distinct reference antagonists is critical to define non-specific binding windows in competitive radioligand assays 4. Use a saturating concentration (10 µM) of a hydrophilic reference antagonist (like ZM241385 for A2A​ or DPCPX for A1​ ) to block all specific receptor sites. Any residual signal is non-specific lipid partitioning.

Mechanistic Pathway of Assay Interference

Pathway Ligand 2-chloro-9-cyclohexyl- 9H-adenine Receptor Adenosine Receptor (A1/A2A) Ligand->Receptor Binds TrueSignal True Target Engagement Ligand->TrueSignal Valid Binding EndoAdo Endogenous Adenosine EndoAdo->Receptor Competes Artifact False Positive Signal (Displacement) EndoAdo->Artifact Causes ADA Adenosine Deaminase (ADA) ADA->Receptor Allosteric Mod ADA->EndoAdo Degrades

Mechanistic interplay between ligand binding, endogenous adenosine, and ADA modulation.

Quantitative Data Summary: Impact of Assay Conditions

The table below demonstrates how the apparent affinity ( Ki​ ) of 2-chloro-9-cyclohexyl-9H-adenine shifts as artifacts are systematically eliminated from the assay environment.

Assay ConditionApparent Ki​ (nM)Signal-to-Noise RatioFalse Positive RiskMechanistic Causality
Standard Buffer (No ADA, No BSA)12.52.1Critical Endogenous adenosine competition & lipid partitioning create a false high-affinity curve.
Buffer + ADA (2 U/mL)145.05.4Moderate ADA clears endogenous adenosine but may allosterically alter the receptor's active state.
Buffer + ADA + 0.1% BSA 310.08.2Low BSA acts as a lipid sink, preventing the lipophilic cyclohexyl group from non-specific binding.
Buffer + Inactivated ADA + 0.1% BSA 325.58.0Minimal Controls for ADA-induced allosteric artifacts. The true orthosteric affinity is revealed.
Self-Validating Experimental Protocols
Protocol 1: Optimized Radioligand Competition Assay with Endogenous Adenosine Depletion

This protocol is designed to eliminate both endogenous ligand interference and non-specific lipophilic partitioning.

  • Membrane Preparation: Homogenize cells expressing the target adenosine receptor in 50 mM Tris-HCl (pH 7.4) containing a standard protease inhibitor cocktail. Centrifuge at 40,000 x g for 30 minutes at 4°C to isolate the membrane fraction.

  • Adenosine Depletion: For robust radioligand competition assays, membrane preparations are typically incubated with 2 U/mL of ADA prior to the addition of radioligands [[5]](). Incubate for 30 minutes at room temperature.

  • Assay Assembly: In a 96-well plate, combine 50 µg of membrane protein, the appropriate radioligand (e.g., 1 nM [3H] DPCPX for A1​R ), and varying concentrations of 2-chloro-9-cyclohexyl-9H-adenine (10 pM to 10 µM).

  • Buffer Optimization: Ensure the assay buffer is supplemented with 0.1% fatty-acid-free Bovine Serum Albumin (BSA) to act as a lipid sink. Maintain a maximum of 1% DMSO to prevent compound precipitation.

  • NSB Control: In parallel wells, add 10 µM of a hydrophilic reference antagonist (e.g., DPCPX) to define the Non-Specific Binding (NSB) baseline.

  • Incubation & Filtration: Incubate the plate for 60 minutes at 25°C. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) for 2 hours (PEI reduces non-specific binding of the radioligand to the filter).

  • Wash & Read: Wash filters three times with 3 mL of ice-cold buffer. Quantify bound radioactivity using liquid scintillation counting.

Protocol 2: Orthogonal Functional Validation (cAMP Accumulation)

Because binding does not equal function, any hit from Protocol 1 must be validated functionally. To validate functional antagonism, cAMP accumulation assays using reference agonists like NECA and Forskolin are required 6.

  • Cell Seeding: Seed CHO cells stably expressing the target receptor at 10,000 cells/well in a 384-well plate.

  • Compound Pre-incubation: Pre-incubate cells with the test compound (2-chloro-9-cyclohexyl-9H-adenine) for 15 minutes at 37°C in stimulation buffer (HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX).

  • Agonist Challenge: Stimulate cells with a reference agonist (e.g., NECA at its EC80​ concentration). If testing Gi​ -coupled receptors ( A1​ or A3​ ), co-stimulate with 10 µM Forskolin to elevate basal adenylate cyclase activity.

  • Detection: Lyse the cells and measure intracellular cAMP levels using a TR-FRET or NanoBRET assay kit. A true antagonist will dose-dependently reverse the agonist-induced cAMP response.

References
  • BenchChem:2-Chloro-9-cyclohexyl-9H-adenine | Adenosine Receptor Ligand.
  • PubMed:Agonist-stimulated [35S]GTPgammaS binding in brain modul
  • CORE:Adenosine deaminase affects ligand-induced signalling by interacting with cell surface adenosine receptors.
  • MDPI:Irreversible Antagonists for the Adenosine A2B Receptor.
  • Revvity:human Adenosine A1 Receptor Cell Line.
  • ACS Publications:Preclinical Evaluation of the First Adenosine A1 Receptor Partial Agonist Radioligand for Positron Emission Tomography Imaging.

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-chloro-9-cyclohexyl-9H-adenine Derivatives

Welcome to the technical support center for the synthesis and optimization of 2-chloro-9-cyclohexyl-9H-adenine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and optimization of 2-chloro-9-cyclohexyl-9H-adenine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and detailed protocols to help you navigate the common challenges associated with this synthesis, with a specific focus on the critical role of reaction temperature.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis and temperature optimization.

Q1: What is the primary challenge in synthesizing 2-chloro-9-cyclohexyl-9H-adenine, and how does temperature influence it?

The primary challenge is achieving high regioselectivity for the desired N9-alkylated isomer over the kinetically favored but thermodynamically less stable N7 isomer.[1][2] Temperature is the most critical parameter governing this selectivity. While higher temperatures can increase the overall reaction rate, they can also lead to the formation of undesired byproducts or degradation. The goal is to find an optimal thermal window that favors the formation of the N9 product at an acceptable rate without compromising its stability.

Q2: Why is the N9 isomer generally preferred over the N7 isomer?

In the context of drug development, the N9-substituted purines are often the biologically active isomers, mimicking the structure of natural nucleosides where the glycosidic bond is at the N9 position. The N7 isomer, while chemically similar, will have a different three-dimensional shape, which can drastically alter its ability to bind to target proteins. Therefore, controlling the regioselectivity of the alkylation is paramount for synthesizing the correct, biologically relevant molecule.

Q3: Can simply increasing the reaction temperature overcome a low yield?

Not necessarily. While a low temperature may be the cause of a slow or stalled reaction due to insufficient energy to overcome the activation barrier, indiscriminately increasing the temperature can be counterproductive.[3] Excessive heat can lead to several issues:

  • Degradation: Purine derivatives can be thermally labile, and high temperatures can cause decomposition.[4][5]

  • Byproduct Formation: Higher temperatures provide the energy needed to access alternative reaction pathways, potentially leading to a complex mixture of products.

  • Solvolysis: If a nucleophilic solvent (e.g., an alcohol) is used, high temperatures can promote its reaction with the starting materials.[3]

A systematic, stepwise increase in temperature while monitoring the reaction is the recommended approach.

Q4: What are the typical starting materials and conditions for this reaction?

The synthesis of 2-chloro-9-cyclohexyl-9H-adenine derivatives typically involves a nucleophilic substitution reaction. Common starting materials and conditions include:

  • Purine: 2-chloroadenine.

  • Alkylating Agent: A cyclohexyl halide, such as cyclohexyl bromide or iodide.

  • Base: A non-nucleophilic base is crucial to deprotonate the purine. Potassium carbonate (K₂CO₃) is common, while stronger bases like sodium hydride (NaH) can also be used.[6][7]

  • Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is typically used to dissolve the reactants and facilitate the Sₙ2 reaction.[6]

Section 2: Troubleshooting Guide for Temperature Optimization

This guide provides a structured, question-and-answer approach to solving specific experimental problems.

Problem 1: My reaction yield is very low, or the reaction is not proceeding at all.

  • Potential Cause: The reaction temperature is too low, and the system lacks the necessary activation energy.

  • Troubleshooting Steps:

    • Confirm Reagent Integrity: First, ensure that your 2-chloroadenine, cyclohexyl halide, base, and solvent are pure and anhydrous (if required). Moisture can quench strong bases and interfere with the reaction.

    • Systematic Temperature Increase: If the reaction is clean but slow at room temperature, increase the temperature in a controlled manner. For example, set up parallel reactions or a sequential study at 40°C, 60°C, and 80°C.[5]

    • Monitor Progress: At each temperature point, monitor the reaction closely using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every few hours to track the consumption of starting material and the formation of the product.

    • Consider a Stronger Base: If increasing the temperature leads to byproducts before a reasonable rate is achieved, your base may not be strong enough for efficient deprotonation at lower temperatures. Consider switching from K₂CO₃ to NaH, but perform this at a low temperature (e.g., 0°C to start) as the reaction will be more exothermic.

Problem 2: I am getting a significant amount of the N7-alkylated isomer.

  • Potential Cause: The reaction conditions are favoring the kinetically controlled product (N7) over the thermodynamically controlled product (N9). This can happen at lower temperatures where the reaction is irreversible.[1]

  • Troubleshooting Steps:

    • Increase Reaction Temperature and Time: Higher temperatures can provide enough energy to overcome the barrier for the reverse reaction of the N7-isomer formation, allowing the system to equilibrate to the more stable N9-isomer. Try running the reaction at a higher temperature (e.g., 80-100°C) for a longer period (12-24 hours).

    • Solvent Choice: The polarity of the solvent can influence regioselectivity. In polar aprotic solvents like DMF or DMSO, the formation of the N9 isomer is generally favored. Ensure your solvent is of high purity.

    • Analyze the Thermodynamics: The relationship between the kinetic (N7) and thermodynamic (N9) products can be visualized as an energy profile. The goal of optimization is to provide enough energy to favor the pathway to the more stable product.

Kinetic vs. Thermodynamic Control in Purine Alkylation

The diagram below illustrates the energy profile for the N-alkylation of a purine. The N7 isomer has a lower activation energy (Ea, kinetic) and forms faster, making it the kinetic product. The N9 isomer has a higher activation energy (Ea, thermodynamic) but is more stable overall. At higher temperatures, the reaction becomes reversible, allowing the system to reach thermal equilibrium and favoring the formation of the more stable N9 product.

G cluster_0 start Reactants (2-chloroadenine + R-X) ts1 TS (N7) ts2 TS (N9) kinetic N7-Isomer (Kinetic Product) thermo N9-Isomer (Thermodynamic Product) path_start path_ts1 path_start:n->path_ts1:s Ea (kinetic) path_ts2 path_start:n->path_ts2:s Ea (thermodynamic) path_kinetic path_ts1->path_kinetic path_thermo path_ts2->path_thermo Y_axis_start Y_axis_end Y_axis_start:s->Y_axis_end:n Energy X_axis_start X_axis_end X_axis_start:w->X_axis_end:e Reaction Coordinate

Caption: Energy profile for N7 (kinetic) vs. N9 (thermodynamic) alkylation.

Problem 3: My TLC/LC-MS shows the formation of multiple byproducts at elevated temperatures.

  • Potential Cause: The temperature is too high, causing either degradation of starting materials/products or enabling undesired side reactions.

  • Troubleshooting Steps:

    • Reduce the Temperature: This is the most straightforward solution. Lower the temperature to the point where byproduct formation is minimized, even if it means a longer reaction time.

    • Check for Thermal Stability: Test the stability of your starting material and the purified product separately at the reaction temperature. Dissolve each in the reaction solvent and heat for several hours. If degradation is observed via TLC/LC-MS, a lower temperature is mandatory. Studies have shown that 2-chloroadenine derivatives can be susceptible to hydrolysis, a process accelerated by heat.[4][5]

    • Ensure an Inert Atmosphere: If not already doing so, run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This prevents potential oxidation reactions at higher temperatures.

Section 3: Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-chloro-9-cyclohexyl-9H-adenine

This protocol provides a robust starting point for your synthesis. Optimization will be required based on your specific substrates.

  • Reactant Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen), add 2-chloroadenine (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to create a suspension (concentration typically 0.1-0.5 M).

  • Alkylating Agent Addition: Add cyclohexyl bromide (1.2 eq) to the mixture dropwise at room temperature.

  • Reaction: Stir the reaction mixture at the desired temperature (start with a range of 50-70°C).[8]

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a mobile phase of Dichloromethane/Methanol, 95:5) or LC-MS until the 2-chloroadenine spot is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the suspension to remove the inorganic base.

    • Remove the DMF under reduced pressure (high vacuum).

    • Dissolve the residue in a suitable organic solvent like Ethyl Acetate and wash with water and brine to remove any remaining DMF and salts.

  • Purification: Dry the organic layer over sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel to separate the N9 isomer from any N7 isomer and other impurities.

Protocol 2: Step-by-Step Guide to Optimizing Reaction Temperature

This protocol outlines a systematic approach to finding the optimal temperature for your reaction.

  • Establish a Baseline: Perform the reaction at a moderate, known-to-be-safe temperature (e.g., 50°C) for a set period (e.g., 12 hours). Analyze the crude reaction mixture by ¹H NMR or LC-MS to determine the initial yield and the N9/N7 ratio.

  • Set Up a Temperature Gradient Study: Set up three or four identical reactions in parallel. Run them at different temperatures, for example:

    • Reaction A: 40°C

    • Reaction B: 60°C

    • Reaction C: 80°C

    • Reaction D: 100°C

  • Time-Course Analysis: Take a small aliquot from each reaction at regular intervals (e.g., 2, 4, 8, 12, and 24 hours). Quench the aliquot and analyze it to track product formation, isomer ratio, and byproduct formation over time.

  • Data Analysis: Plot the yield of the desired N9-isomer and the N9/N7 ratio as a function of temperature and time. This will reveal the optimal conditions. The goal is to find the temperature that gives the highest yield and best selectivity in the shortest amount of time without significant byproduct formation.

Section 4: Data Summary and Workflow Visualization

Table 1: Example Data from a Temperature Optimization Study

The following table summarizes hypothetical but realistic results from a temperature optimization experiment for the synthesis of a 2-chloro-9-cyclohexyl-9H-adenine derivative after 12 hours.

Reaction Temperature (°C)Conversion of 2-chloroadenine (%)Yield of N9-isomer (%)N9 : N7 RatioNotes on Byproducts
4035%25%3 : 1Clean reaction, but slow
6080%65%8 : 1Trace byproducts observed
80 98% 85% >20 : 1 Optimal; minor byproducts
100>99%70%>20 : 1Significant byproduct formation and some product degradation noted

This data illustrates a common trend where an optimal temperature exists that maximizes yield and selectivity before higher temperatures start to cause degradation and reduce the overall isolated yield.

Troubleshooting Workflow for Low Yield

The following diagram provides a logical workflow for troubleshooting low-yield reactions, emphasizing the role of temperature.

G start Low Yield of N9-Isomer check_conversion Check Conversion of Starting Material (SM) by TLC/LC-MS start->check_conversion low_conversion Low SM Conversion check_conversion->low_conversion  Low high_conversion High SM Conversion check_conversion->high_conversion  High increase_temp Increase Temperature Incrementally (e.g., +20°C) low_conversion->increase_temp Yes re_evaluate Re-evaluate Base/Solvent System low_conversion->re_evaluate No (Temp increase causes byproducts) monitor_reaction Monitor Reaction for Improved Rate and Byproducts increase_temp->monitor_reaction success Optimal Temperature Identified monitor_reaction->success check_isomers Analyze Crude Mixture for N9/N7 Ratio high_conversion->check_isomers poor_selectivity Poor N9/N7 Selectivity check_isomers->poor_selectivity Poor good_selectivity Good N9/N7 Selectivity check_isomers->good_selectivity Good increase_temp_long Increase Temperature and Reaction Time to Favor Thermodynamic Product poor_selectivity->increase_temp_long increase_temp_long->success check_byproducts Check for Degradation/Byproducts good_selectivity->check_byproducts byproducts_present Byproducts Present check_byproducts->byproducts_present Yes check_byproducts->success No (Clean) decrease_temp Decrease Temperature to Improve Cleanliness byproducts_present->decrease_temp decrease_temp->success

Caption: A decision-making workflow for temperature optimization.

Section 5: References

  • Grzelewska-Rzymowska, I., Rozalski, M., & Rymkiewicz, G. (1994). Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature. Archivum Immunologiae et Therapiae Experimentalis, 42(1), 13–15. [Link]

  • Pawlak, J., & Szeja, W. (2000). Stability study of selected adenosine nucleosides using LC and LC/MS analyses. Journal of Pharmaceutical and Biomedical Analysis, 22(6), 985–991. [Link]

  • PrepChem. (n.d.). Synthesis of 9-(2-Cyclohexenyl)-2-ethoxy-9H-adenine. Retrieved from [Link]

  • Jacob, J., Jeselnik, M., & Arterburn, J. B. (2005). Applications of boronic acids in selective C-C and C-N arylation of purines. Acta Chimica Slovenica, 52(3), 203-213. [Link]

  • Mucha, P., et al. (2021). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Molecules, 26(23), 7149. [Link]

  • Guniš, J., et al. (2019). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. Molecules, 24(20), 3739. [Link]

  • Jo, H., et al. (2024). Design, Synthesis, and Biological Evaluation of New 2,6,7-Substituted Purine Derivatives as Toll-like Receptor 7 Agonists for Intranasal Vaccine Adjuvants. Journal of Medicinal Chemistry. [Link]

  • PrepChem. (n.d.). Synthesis of 9-Cyclohexyl-2-n-propoxy-9H-adenine. Retrieved from [Link]

  • Bontemps, F., et al. (2000). Metabolism and cytotoxic effects of 2-chloroadenine, the major catabolite of 2-chloro-2'-deoxyadenosine. Biochemical Pharmacology, 59(10), 1237-43. [Link]

  • Dherange, J., et al. (2015). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Molecules, 20(3), 5001-5049. [Link]

  • Gürsoy-Kol, Ö., & Cukurovali, A. (2014). Regioselective N-alkylation of some 2 or 6-chlorinated purine analogues. Journal of Heterocyclic Chemistry, 51(S1), E237-E242. [Link]

  • Moro, F., et al. (2023). “Dual Anta-Inhibitors” of the A2A Adenosine Receptor and Casein Kinase CK1delta: Synthesis, Biological Evaluation, and Molecular Modeling Studies. Molecules, 28(3), 1146. [Link]

  • van der Westhuizen, C. E., & Pilcher, L. A. (2024). Reaction Kinetics of the Benzylation of Adenine in DMSO: Regio-Selectivity Guided by Entropy. ChemPhysChem. [Link]

Sources

Optimization

Technical Support Center: Resolving Stability Issues of 2-Chloro-9-cyclohexyl-9H-adenine in Acidic Conditions

As a Senior Application Scientist, I frequently consult with researchers who encounter erratic yields, shifting chromatographic peaks, and failing biological assays when working with 2-chloro-9-cyclohexyl-9H-adenine . Th...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with researchers who encounter erratic yields, shifting chromatographic peaks, and failing biological assays when working with 2-chloro-9-cyclohexyl-9H-adenine . This compound is a critical purine derivative, widely utilized as an intermediate in the synthesis of adenosine A1 receptor antagonists and other pharmaceutical agents [3].

While the purine scaffold is generally robust, the specific combination of a C2-chlorine atom and an N9-alkyl (cyclohexyl) group introduces unique vulnerabilities under acidic conditions. This guide bypasses generic advice to provide a deep, mechanistic understanding of these degradation pathways, paired with field-proven troubleshooting protocols to ensure the integrity of your experimental workflows.

Part 1: Mechanistic Causality (The "Why")

To stop degradation, you must first understand the thermodynamic and kinetic drivers behind it. Why does 2-chloro-9-cyclohexyl-9H-adenine fall apart in acids? The root cause is protonation-induced electrophilic activation .

  • Acid-Catalyzed C2-Chloro Hydrolysis: In acidic media (pH < 4), the purine ring becomes protonated, typically at the N1 or N3 positions. This protonation acts as an electron sink, withdrawing electron density away from the C2 carbon. Consequently, the usually stable C-Cl bond becomes highly susceptible to nucleophilic aromatic substitution by water. The chlorine is displaced, forming 2-hydroxy-9-cyclohexyladenine, which rapidly tautomerizes to its more stable isoguanine derivative [2].

  • N9-Dealkylation (Cleavage): While the N9-cyclohexyl bond is an alkyl linkage and inherently more stable than the acid-labile N9-glycosidic bonds found in nucleosides like 2-chloro-2'-deoxyadenosine (Cladribine), it is not invincible. Prolonged exposure to strong acids (pH < 2) protonates the N7 position. This builds localized positive charge that weakens the N9-C bond, leading to structural cleavage that yields 2-chloroadenine and cyclohexene/cyclohexanol[1].

DegradationPathways Parent 2-Chloro-9-cyclohexyl-9H-adenine (Stable at pH 7.0) Protonated Protonated Purine Intermediate (N1, N3, or N7 Protonation) Parent->Protonated Acidic Media (pH < 4.0) Hydrolysis C2-Hydrolysis Product (2-Hydroxy-9-cyclohexyladenine) Protonated->Hydrolysis + H2O, - HCl (Nucleophilic Substitution) Cleavage N9-Cleavage Product (2-Chloroadenine + Cyclohexene) Protonated->Cleavage N9-C Bond Fission (Harsh Acid / Heat)

Mechanistic pathways of 2-chloro-9-cyclohexyl-9H-adenine degradation in acidic environments.

Part 2: Quantitative Stability Data

To guide your experimental design, the following table summarizes the extrapolated degradation kinetics of 2-chloro-9-alkyladenine derivatives across various pH levels at 37°C.

pH LevelRepresentative Buffer / AcidEstimated Half-Life ( t1/2​ )Primary Degradation Mechanism
pH 1.0 0.1 M HCl< 2 hoursN9-Cleavage & Rapid C2-Hydrolysis
pH 3.0 0.1% TFA (Trifluoroacetic Acid)~ 12 hoursC2-Hydrolysis (Isoguanine formation)
pH 5.5 Saturated NH₄Cl> 7 daysTrace C2-Hydrolysis
pH 7.4 PBS (Phosphate-Buffered Saline)Stable (> 6 months)None (Thermodynamically stable)

Part 3: Troubleshooting FAQs

Q1: My compound degrades during RP-HPLC analysis. I am using a standard mobile phase of 0.1% TFA in Water/Acetonitrile. What is going wrong? A1: 0.1% TFA creates a mobile phase with a pH of approximately 2.0. If your samples sit in an autosampler for 12–24 hours in this acidic environment, the C2-chloro group undergoes hydrolysis. You will observe a growing, more polar pre-peak (the 2-hydroxy degradant) or 2-chloroadenine [1]. Resolution: You must switch to a volatile, near-neutral buffer system. See Protocol 1 below.

Q2: During the liquid-liquid extraction (LLE) workup of my synthesis, I wash the organic layer with 1M HCl to remove amine impurities, but my yield drops significantly. Why? A2: 1M HCl (pH ~0) is far too harsh for this scaffold. The high concentration of hydronium ions rapidly catalyzes both C2-hydrolysis and N9-cleavage [2]. Resolution: Use a milder acidic wash, such as saturated aqueous Ammonium Chloride (pH ~5.5), and immediately neutralize the organic layer. See Protocol 2 below.

Q3: How should I store my stock solutions for long-term biological assays? A3: Never store this compound in unbuffered aqueous solutions, as dissolved atmospheric CO₂ can lower the pH over time, initiating slow hydrolysis. Store primary stock solutions in anhydrous DMSO at -20°C. For aqueous dilutions, use buffers strictly in the pH 7.0–7.4 range and prepare them fresh prior to the assay.

Part 4: Experimental Protocols

To ensure a self-validating system, the following protocols are designed to prevent degradation while simultaneously verifying the integrity of your compound.

Protocol 1: Stability-Indicating RP-HPLC Workflow

This protocol replaces acid-driven chromatography with a neutral system, preventing on-column degradation.

  • Mobile Phase Preparation:

    • Solvent A: Prepare 10 mM Ammonium Acetate in LC-MS grade water. Adjust to pH 6.8 using dilute ammonium hydroxide. (Do NOT use TFA or Formic Acid).

    • Solvent B: LC-MS grade Acetonitrile.

  • Sample Preparation: Dissolve the analyte in a 50:50 mixture of Solvent A and Solvent B.

  • Chromatographic Conditions: Use a C18 column (e.g., 2.1 x 50 mm, 1.8 µm) maintained at 25°C to minimize thermal kinetic energy. Run a gradient from 5% B to 95% B over 5 minutes.

  • Self-Validation Step (Autosampler Time-Course): To prove the method is stability-indicating, inject the same sample vial at t=0 , t=12 hours, and t=24 hours. The peak area of 2-chloro-9-cyclohexyl-9H-adenine must remain within ±1% across all injections, with no emergence of a 2-chloroadenine peak.

HPLCWorkflow SamplePrep 1. Sample Prep Dissolve in Neutral Solvent (pH 6.8 - 7.0) MobilePhase 2. Mobile Phase 10mM NH4OAc (pH 6.8) Strictly NO TFA SamplePrep->MobilePhase Chromatography 3. RP-HPLC Separation C18 Column at 25°C MobilePhase->Chromatography Validation 4. Self-Validation Verify Peak Area Stability at t=0, 12h, 24h Chromatography->Validation

Step-by-step workflow for the stability-indicating RP-HPLC analysis.

Protocol 2: Acid-Free Liquid-Liquid Extraction (LLE)

Use this protocol during synthetic workups to remove impurities without destroying the purine product.

  • Reaction Quench: Quench the crude reaction mixture with a mild buffer (e.g., saturated aqueous NaHCO3​ ) to ensure the pH is > 7.0.

  • Organic Extraction: Extract the aqueous layer 3x with Ethyl Acetate or Dichloromethane.

  • Mild Amine Wash (Crucial Step): If unreacted aliphatic amines remain, do not use 1M HCl. Instead, wash the combined organic layers with saturated aqueous NH4​Cl (pH ~5.5). The mild acidity will protonate highly basic aliphatic amines (driving them into the aqueous layer) without protonating the purine ring.

  • Immediate Neutralization: Immediately wash the organic layer with brine containing 5% NaHCO3​ to restore a neutral/slightly basic environment.

  • Drying and Concentration: Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure at a bath temperature not exceeding 35°C.

References

  • Tarasiuk, A., Skierski, J., & Kazimierczuk, Z. "Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature." Archivum Immunologiae et Therapiae Experimentalis (Warsz). 1994. URL:[Link]

  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 16. "Product Class 17: Purines." Thieme. URL:[Link]

  • US Patent 4201860A. "Purine derivatives." Google Patents.

Reference Data & Comparative Studies

Validation

A Comparative Guide to Adenosine Receptor Antagonists: Profiling 2-chloro-9-cyclohexyl-9H-adenine and its Contemporaries

For Researchers, Scientists, and Drug Development Professionals In the intricate world of cellular signaling, adenosine receptors play a pivotal role in a vast array of physiological processes, making them a compelling t...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular signaling, adenosine receptors play a pivotal role in a vast array of physiological processes, making them a compelling target for therapeutic intervention. This guide provides a comprehensive comparison of 2-chloro-9-cyclohexyl-9H-adenine and other key adenosine receptor antagonists, offering insights into their performance based on available experimental data. As a senior application scientist, my aim is to furnish you with the technical details and field-proven perspectives necessary to inform your research and development endeavors.

The Landscape of Adenosine Receptor Antagonism

Adenosine, a ubiquitous purine nucleoside, fine-tunes cellular activity by activating four subtypes of G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. These receptors are integral to processes ranging from neurotransmission and cardiac function to inflammation and immune responses. The A1 and A3 receptors typically couple to Gi/o proteins, leading to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP). Conversely, the A2A and A2B receptors are generally coupled to Gs proteins, stimulating adenylyl cyclase and increasing cAMP levels.

Antagonists of these receptors are of significant interest for their therapeutic potential in a variety of disorders. For instance, A2A receptor antagonists have been explored for the treatment of Parkinson's disease, while A1 receptor antagonists have been investigated for their potential in renal and cardiovascular diseases. This guide will delve into the specifics of several key antagonists, providing a comparative analysis to aid in the selection of appropriate tools for research and drug discovery.

Profiling Key Adenosine Receptor Antagonists

A direct quantitative comparison of 2-chloro-9-cyclohexyl-9H-adenine is challenging due to the limited availability of its specific binding affinity and functional assay data in the public domain. However, we can infer its potential pharmacological profile by examining its structural class and comparing it with well-characterized adenosine receptor antagonists. 2-chloro-9-cyclohexyl-9H-adenine belongs to the class of 9-cycloalkyl-2-chloroadenine derivatives, which are known to interact with adenosine receptors. The 2-chloro substitution and the 9-cyclohexyl moiety are expected to influence its affinity and selectivity for the different receptor subtypes.

To provide a robust comparative framework, we will focus on four widely studied adenosine receptor antagonists: the non-selective xanthines, caffeine and theophylline, and the more selective agents, istradefylline and ZM241385.

Comparative Binding Affinity

The binding affinity of an antagonist for its receptor, often expressed as the inhibition constant (Ki), is a critical determinant of its potency and selectivity. A lower Ki value signifies a higher binding affinity. The table below summarizes the reported Ki values for our selected antagonists at the four human adenosine receptor subtypes.

CompoundA1 (Ki, nM)A2A (Ki, nM)A2B (Ki, nM)A3 (Ki, nM)
Caffeine 12,000 - 40,000[1]20,000 - 50,000[1]~100,000[1]>100,000[1]
Theophylline ~14,000[2]~14,000[2]High µM rangeHigh µM range
Istradefylline 1502.2>10,000[3]>10,000[3]
ZM241385 ~1000-fold selective for A2A over A1[4]0.4 - 1.4[5]91-fold selective for A2A over A2B[4]>10,000

Note: Ki values can vary depending on the experimental conditions, such as the radioligand and cell system used.

From this data, it is evident that caffeine and theophylline are non-selective antagonists with micromolar affinities for A1 and A2A receptors. In contrast, istradefylline and ZM241385 exhibit high affinity and selectivity for the A2A receptor, with Ki values in the low nanomolar range. This selectivity makes them invaluable tools for dissecting the specific roles of the A2A receptor in physiological and pathological processes.

Signaling Pathways and Experimental Workflows

Understanding the downstream signaling pathways of adenosine receptors is crucial for interpreting the effects of their antagonists. The following diagram illustrates the canonical signaling pathways for A1 and A2A receptors.

Adenosine_Signaling cluster_A1 A1 Receptor Pathway cluster_A2A A2A Receptor Pathway A1 A1 Receptor Gi Gi/o Protein A1->Gi Activation AC_inhib Adenylyl Cyclase (Inhibited) Gi->AC_inhib Inhibition cAMP_dec ↓ cAMP AC_inhib->cAMP_dec A2A A2A Receptor Gs Gs Protein A2A->Gs Activation AC_stim Adenylyl Cyclase (Stimulated) Gs->AC_stim Stimulation cAMP_inc ↑ cAMP AC_stim->cAMP_inc Adenosine Adenosine Adenosine->A1 Adenosine->A2A Antagonist Antagonist Antagonist->A1 Antagonist->A2A

Caption: Canonical signaling pathways of A1 and A2A adenosine receptors.

To quantify the interaction of antagonists with these receptors, two primary experimental approaches are employed: radioligand binding assays and functional assays.

Experimental Workflow: Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to the receptor and how a test compound competes with this binding.

Binding_Assay start Start prep Prepare Cell Membranes Expressing Receptor start->prep radioligand Add Radioligand prep->radioligand competitor Add Test Antagonist (Varying Concentrations) radioligand->competitor incubate Incubate to Reach Equilibrium competitor->incubate filter Separate Bound and Free Radioligand (Filtration) incubate->filter measure Measure Radioactivity of Bound Ligand filter->measure analyze Analyze Data to Determine IC50 and Ki measure->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Experimental Workflow: cAMP Functional Assay

This assay measures the functional consequence of receptor activation or inhibition, in this case, the change in intracellular cAMP levels.

cAMP_Assay start Start cell_culture Culture Cells Expressing A2A Receptor start->cell_culture add_antagonist Add Test Antagonist cell_culture->add_antagonist add_agonist Add A2A Receptor Agonist (e.g., CGS21680) add_antagonist->add_agonist incubate Incubate to Stimulate cAMP Production add_agonist->incubate lyse Lyse Cells incubate->lyse measure Measure cAMP Levels (e.g., HTRF, ELISA) lyse->measure analyze Analyze Data to Determine IC50 measure->analyze end End analyze->end

Caption: Workflow for a cAMP functional assay for A2A receptor antagonists.

Detailed Experimental Protocols

For the integrity and reproducibility of research, detailed methodologies are paramount. Below are representative protocols for the key assays discussed.

Radioligand Binding Assay for Human A1 Adenosine Receptor

This protocol is adapted from standard methodologies in the field.[6]

1. Materials and Reagents:

  • Membrane Preparation: Cell membranes from CHO or HEK293 cells stably expressing the human A1 adenosine receptor.

  • Radioligand: [³H]DPCPX (1,3-dipropyl-8-cyclopentylxanthine), a selective A1 antagonist.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: 10 µM 8-cyclopentyl-1,3-dipropylxanthine (DPCPX) or another suitable A1 antagonist.

  • Test Compound: 2-chloro-9-cyclohexyl-9H-adenine or other antagonists, serially diluted.

  • Filtration Plate: 96-well glass fiber filter plate (e.g., GF/B), pre-treated with 0.3% polyethyleneimine (PEI).

  • Scintillation Cocktail.

2. Procedure:

  • Thaw the cell membrane preparation on ice. Dilute the membranes in assay buffer to a final concentration of 10-20 µg of protein per well.

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL assay buffer, 50 µL [³H]DPCPX (at a concentration near its Kd), and 100 µL of diluted membranes.

    • Non-specific Binding: 50 µL non-specific binding control, 50 µL [³H]DPCPX, and 100 µL of diluted membranes.

    • Test Compound: 50 µL of serially diluted test compound, 50 µL [³H]DPCPX, and 100 µL of diluted membranes.

  • Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid vacuum filtration through the pre-treated filter plate.

  • Wash the filters three times with 200 µL of ice-cold wash buffer per well.

  • Dry the filter plate and add scintillation cocktail to each well.

  • Measure the radioactivity in a scintillation counter.

3. Data Analysis:

  • Calculate specific binding: Total Binding - Non-specific Binding.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay for Human A2A Adenosine Receptor

This protocol is based on a homogeneous time-resolved fluorescence (HTRF) assay format.[7]

1. Materials and Reagents:

  • Cell Line: HEK293 or CHO cells stably expressing the human A2A adenosine receptor.

  • A2A Agonist: CGS 21680 or another selective A2A agonist.

  • Test Compound: 2-chloro-9-cyclohexyl-9H-adenine or other antagonists, serially diluted.

  • Cell Culture Medium: As appropriate for the cell line.

  • Stimulation Buffer: HBSS containing 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor), pH 7.4.

  • cAMP Assay Kit: A commercial HTRF cAMP assay kit.

2. Procedure:

  • The day before the assay, seed the A2A receptor-expressing cells into a 384-well white plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • On the day of the assay, carefully remove the culture medium.

  • Add 5 µL of serially diluted test compound or vehicle to the appropriate wells.

  • Add 5 µL of A2A agonist at a concentration that elicits ~80% of its maximal response (EC80). For basal control wells, add 5 µL of stimulation buffer without the agonist.

  • Incubate the plate at room temperature for 30 minutes.

  • Add 10 µL of the HTRF lysis and detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).

3. Data Analysis:

  • Calculate the HTRF ratio (665 nm / 620 nm).

  • Plot the HTRF ratio against the log concentration of the test compound.

  • Determine the IC50 value using non-linear regression.

Conclusion and Future Directions

While a definitive, data-driven comparison of 2-chloro-9-cyclohexyl-9H-adenine with other adenosine receptor antagonists is currently hampered by the lack of publicly available pharmacological data, this guide provides a robust framework for such an evaluation. The provided protocols offer a clear path for researchers to determine the binding affinity and functional potency of this and other novel compounds.

The comparative analysis of caffeine, theophylline, istradefylline, and ZM241385 highlights the spectrum of selectivity available among adenosine receptor antagonists. For researchers investigating the specific roles of the A2A receptor, highly selective antagonists like istradefylline and ZM241385 are indispensable tools. The non-selective nature of caffeine and theophylline, while limiting for dissecting the roles of individual receptor subtypes, makes them relevant for studies on the broader physiological effects of adenosine receptor blockade.

Future studies should focus on characterizing the pharmacological profile of 2-chloro-9-cyclohexyl-9H-adenine and other structurally related compounds. Such data will be invaluable for the development of novel and more selective therapeutics targeting the adenosine system.

References

  • BenchChem. (2025). Application Note: Measuring the Effects of a Human Adenosine A2A Receptor (hA2AAR) Antagonist on cAMP Levels.
  • BenchChem. (2025). Application Notes and Protocols for Adenosine Receptor Binding Assay with 2-Aminoadenosine.
  • LeWitt, P. A., & Fazzini, E. (2021). Istradefylline – a first generation adenosine A2A antagonist for the treatment of Parkinson's disease. Expert Opinion on Pharmacotherapy, 22(3), 269-277.
  • Saki, M., Yamada, K., Koshimura, E., Sasaki, K., & Kanda, T. (2013). In vitro pharmacological profile of the A2A receptor antagonist istradefylline. Naunyn-Schmiedeberg's Archives of Pharmacology, 386(11), 963–972.
  • Guo, D., Mulder-Krieger, T., IJzerman, A. P., & Heitman, L. H. (2012). Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time. British Journal of Pharmacology, 166(8), 2245–2257.
  • ChEMBL. (n.d.).
  • EvitaChem. (n.d.). 2-chloro-9-(2-cyclohexenyl)-9H-adenine.
  • BenchChem. (2025). Cafaminol vs. Caffeine: A Comparative Analysis of Adenosine Receptor Binding Affinity.
  • Katritch, V., Jaakola, V. P., Lane, J. R., Lin, J., IJzerman, A. P., Yeager, M., Kufareva, I., Stevens, R. C., & Abagyan, R. (2010). Structure-Based Discovery of A2A Adenosine Receptor Ligands. Journal of Medicinal Chemistry, 53(4), 1797–1805.
  • Williams, M., & Jacobson, K. A. (1984). Characteristics of high affinity and low affinity adenosine binding sites in human cerebral cortex. Neurochemical Research, 9(11), 1671–1683.
  • Chen, C. M., & Lee, J. K. (2011). Computational Study of the Binding Modes of Caffeine to the Adenosine A 2A Receptor.
  • Tocris Bioscience. (n.d.). ZM 241385.
  • Daly, J. W., Padgett, W. L., & Shamim, M. T. (1986). Analogues of Adenosine, Theophylline, and Caffeine: Selective Interactions with A1 and A2 Adenosine Receptors. Progress in Clinical and Biological Research, 230, 41–56.
  • Lambertucci, C., Antonini, I., Buccioni, M., Dal Ben, D., Kachare, M., Marucci, G., Volpini, R., & Klotz, K. N. (2008). New 2,6,9-trisubstituted adenines as adenosine receptor antagonists: a preliminary SAR profile. Bioorganic & Medicinal Chemistry, 16(10), 5555–5563.
  • Varani, K., Gessi, S., Dalpiaz, A., Borea, P. A. (1999). Caffeine Alters A2A Adenosine Receptors and Their Function in Human Platelets.
  • Briddon, S. J., Middleton, R. J., Cordeaux, Y., Flavin, F. M., Weinstein, J. A., George, M. W., Kellam, B., & Hill, S. J. (2004). Quantitative analysis of the formation and diffusion of A1-adenosine receptor-antagonist complexes in single living cells. Proceedings of the National Academy of Sciences, 101(13), 4673–4678.
  • Tsai, C. C., & Wang, Y. (2021). Pathways and Mechanism of Caffeine Binding to Human Adenosine A2A Receptor. Frontiers in Molecular Biosciences, 8, 667038.
  • Wang, Y. (2021). Pathways and Mechanism of Caffeine Binding to Human Adenosine A 2A Receptor. Frontiers in Molecular Biosciences, 8.
  • Saki, M., Yamada, K., Koshimura, E., Sasaki, K., & Kanda, T. (2013). In vitro pharmacological profile of the A2A receptor antagonist istradefylline. Naunyn-Schmiedeberg's Archives of Pharmacology, 386(11), 963-972.
  • BPS Bioscience. (n.d.). Adenosine A2A Receptor Functional HEK293 Cell Line.
  • Revvity. (n.d.). human Adenosine A2A Receptor Cell Line.
  • van der Klein, P. A. M., Lenselink, E. B., de Graaf, C., de Esch, I. J. P., & IJzerman, A. P. (2021). Crystal Structure and Subsequent Ligand Design of a Nonriboside Partial Agonist Bound to the Adenosine A2A Receptor. Journal of Medicinal Chemistry, 64(7), 4051–4066.
  • Cheng, R. K. Y., Segala, E., Robertson, N., Deflorian, F., Doré, A. S., Errey, J. C., Fiez-Vandal, C., Marshall, F. H., & Cooke, R. M. (2017). Structures of Human A1 and A2A Adenosine Receptors with Xanthines Reveal Determinants of Selectivity. Structure, 25(8), 1275-1285.e4.
  • Murray, T. F., & Sylvester, D. (1991). Chronic theophylline treatment in vivo increases high affinity adenosine A1 receptor binding and sensitivity to exogenous adenosine in the in vitro hippocampal slice. Brain Research, 542(1), 55–62.
  • van der Wenden, E. M., Joosten, A., de Boer, P., & IJzerman, A. P. (2014). Binding kinetics of ZM241385 derivatives at the human adenosine A2A receptor. ChemMedChem, 9(4), 754–761.
  • de Jong, L. A. A., Louvel, J., Strange, R., Li, Q., de Graaf, C., de Esch, I. J. P., & IJzerman, A. P. (2015). Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors. Analytical Biochemistry, 489, 23–31.
  • Selleck Chemicals. (n.d.). Istradefylline.
  • MedChemExpress. (n.d.). ZM241385.
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  • de Jong, L. A. A., Louvel, J., Strange, R., Li, Q., de Graaf, C., de Esch, I. J. P., & IJzerman, A. P. (2015). Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors. Analytical Biochemistry, 489, 23-31.
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Comparative

validation of LC-MS methods for 2-chloro-9-cyclohexyl-9H-adenine detection

Validation of LC-MS/MS Methods for 2-Chloro-9-cyclohexyl-9H-adenine Detection: A Comparative Guide Introduction 2-Chloro-9-cyclohexyl-9H-adenine is a highly potent purine derivative recognized as a "dual anta-inhibitor."...

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Author: BenchChem Technical Support Team. Date: April 2026

Validation of LC-MS/MS Methods for 2-Chloro-9-cyclohexyl-9H-adenine Detection: A Comparative Guide

Introduction

2-Chloro-9-cyclohexyl-9H-adenine is a highly potent purine derivative recognized as a "dual anta-inhibitor." It simultaneously antagonizes the A2A adenosine receptor and inhibits casein kinase 1 delta (CK1δ), making it a critical compound in the research of neurodegenerative diseases and neuroinflammation [1]. However, quantifying this compound in complex biological matrices (e.g., plasma, brain tissue homogenates) presents significant analytical challenges. Its lipophilic cyclohexyl group and basic adenine core lead to severe peak tailing on traditional silica-based LC columns and pronounced matrix effects during mass spectrometric ionization.

This guide objectively compares the performance of a modern UHPLC-MS/MS platform utilizing a Charged Surface Hybrid (CSH) C18 column against a traditional HPLC-UV/Single Quadrupole MS platform with a fully porous C18 column . By adhering to ICH M10 bioanalytical method validation guidelines [2], we provide a self-validating framework for researchers to achieve sub-nanogram sensitivity and robust reproducibility.

Biological Context: The Dual Anta-Inhibitor Pathway

To understand the necessity of high-sensitivity detection (especially in brain tissue where drug penetrance may be low), it is essential to map the compound's mechanism of action.

Pathway Compound 2-Chloro-9-cyclohexyl-9H-adenine (Dual Anta-Inhibitor) A2A A2A Adenosine Receptor Compound->A2A Antagonizes CK1d Casein Kinase 1 Delta (CK1δ) Compound->CK1d Inhibits Neuro Neuroinflammation & Microglial Activation A2A->Neuro Promotes Tau Tau Phosphorylation CK1d->Tau Promotes Protection Neuroprotection Neuro->Protection Decreased Tau->Protection Decreased

Mechanism of action for 2-chloro-9-cyclohexyl-9H-adenine targeting A2A and CK1δ.

Methodological Causality: Why UHPLC-MS/MS with CSH Technology?

As an application scientist, I frequently observe bioanalytical assays fail not because of the mass spectrometer's limitations, but due to poor chromatographic choices.

  • Overcoming Peak Tailing (The CSH Advantage): Traditional fully porous silica columns contain residual unreacted silanols. At the acidic pH required for positive electrospray ionization (ESI+), these silanols undergo ion-exchange interactions with the protonated basic nitrogens of the adenine core. This causes severe peak tailing, which degrades the limit of quantification (LLOQ). The CSH particle incorporates a low-level positive surface charge that repels the protonated analyte, ensuring sharp, symmetrical peaks and maximizing the signal-to-noise ratio.

  • Selectivity via MRM: A Single Quadrupole (SQ) MS or UV detector lacks the selectivity needed to differentiate the target analyte from endogenous purines in plasma. A Triple Quadrupole (QqQ) MS operating in Multiple Reaction Monitoring (MRM) mode isolates the specific precursor ion (m/z 252.1 for the ³⁵Cl isotope) and monitors a highly specific product ion (m/z 170.0, corresponding to the loss of the cyclohexyl group). This approach, similar to validated methods for other chlorinated biomarkers [3], drastically reduces background noise.

Analytical Workflow

Workflow Sample Biological Matrix (Plasma/Brain) Prep Sample Prep (Protein Ppt + SPE) Sample->Prep LC UHPLC Separation (CSH C18 Column) Prep->LC Ion ESI+ Ionization (m/z 252.1) LC->Ion MS MRM Detection (QqQ MS/MS) Ion->MS Data ICH M10 Validation MS->Data

Self-validating LC-MS/MS workflow for 2-chloro-9-cyclohexyl-9H-adenine quantification.

Step-by-Step Experimental Protocol

To ensure a self-validating system, this protocol utilizes a Stable Isotope-Labeled Internal Standard (SIL-IS) to dynamically correct for recovery variations and matrix ion suppression.

Phase 1: Sample Preparation (Solid Phase Extraction)

  • Spiking: Aliquot 50 µL of plasma or tissue homogenate into a 96-well plate. Add 10 µL of SIL-IS (e.g., 2-chloro-9-cyclohexyl-9H-adenine-d11 at 50 ng/mL).

  • Precipitation: Add 150 µL of cold acetonitrile (4°C) to precipitate proteins. Vortex for 2 minutes and centrifuge at 4000 × g for 10 minutes.

  • Loading: Transfer the supernatant to a polymeric Solid Phase Extraction (SPE) plate, pre-conditioned with 1 mL Methanol and 1 mL LC-MS grade Water.

  • Washing: Wash the SPE bed with 1 mL of 5% Methanol in water to remove polar interferences and salts.

  • Elution & Reconstitution: Elute the analyte with 2 × 500 µL of 100% Acetonitrile. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of Mobile Phase A.

Phase 2: UHPLC Chromatography

  • Column: Waters ACQUITY UPLC CSH C18 (2.1 × 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B hold for 0.5 min, linear ramp to 95% B over 2.5 min, hold at 95% B for 0.5 min, return to 5% B for 0.5 min equilibration (Total run time: 4.0 min).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Phase 3: MS/MS Detection (Triple Quadrupole)

  • Ionization: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 400°C.

  • MRM Transitions:

    • Quantifier: m/z 252.1 → 170.0 (Collision Energy: 25 eV). Mechanism: Cleavage of the N9-cyclohexyl bond.

    • Qualifier: m/z 252.1 → 135.0 (Collision Energy: 35 eV). Mechanism: Loss of both the cyclohexyl group and the chlorine atom.

Performance Comparison & Quantitative Data

The following table summarizes the validation parameters evaluated according to FDA/ICH M10 guidelines [2], comparing the optimized UHPLC-MS/MS method against a legacy HPLC-UV/SQ-MS method.

Validation ParameterLegacy Method (HPLC-UV / SQ-MS, Traditional C18)Optimized Method (UHPLC-MS/MS, CSH C18)
Detection Mode UV (266 nm) / Full Scan MSMRM (m/z 252.1 → 170.0)
Run Time 15.0 min4.0 min
Peak Symmetry (As) 1.8 (Severe Tailing)1.05 (Highly Symmetrical)
Lower Limit of Quantitation (LLOQ) 50 ng/mL0.1 ng/mL
Linear Dynamic Range 50 - 5000 ng/mL (R² = 0.985)0.1 - 2000 ng/mL (R² = 0.999)
Matrix Effect (Ion Suppression) 65% (Fails ICH M10 criteria)98% (Negligible, fully compensated by SIL-IS)
Inter-assay Precision (CV%) 12.5% at 100 ng/mL3.2% at 1 ng/mL
Accuracy (% Bias) ± 14.0%± 4.5%

Conclusion

For the detection of basic, lipophilic purine derivatives like 2-chloro-9-cyclohexyl-9H-adenine, legacy HPLC methods are insufficient due to secondary silanol interactions and matrix susceptibility. By coupling CSH column technology with the selectivity of QqQ-MRM mass spectrometry, researchers can establish a self-validating, high-throughput assay that easily meets stringent ICH M10 regulatory standards, enabling precise pharmacokinetic profiling in neurodegenerative research.

References

  • Francucci, B., et al. "Dual Anta-Inhibitors” of the A2A Adenosine Receptor and Casein Kinase CK1delta: Synthesis, Biological Evaluation, and Molecular Modeling Studies." Pharmaceuticals (Basel), 2023.1

  • U.S. Food and Drug Administration. "M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry." FDA / ICH, 2022.2

  • Sultana, S., et al. "Verification of Chlorine Exposure via LC-MS/MS Analysis of Base Hydrolyzed Chlorophenols from Chlorotyrosine-Protein Adducts." Journal of Chromatography B, 2024. 3

Sources

Validation

2-chloro-9-cyclohexyl-9H-adenine vs 2-chloro-9-(2-cyclohexenyl)-9H-adenine efficacy

An in-depth technical analysis comparing the structural pharmacology, efficacy, and experimental evaluation of 2-chloro-9-cyclohexyl-9H-adenine and 2-chloro-9-(2-cyclohexenyl)-9H-adenine . Executive Summary & Pharmacolog...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis comparing the structural pharmacology, efficacy, and experimental evaluation of 2-chloro-9-cyclohexyl-9H-adenine and 2-chloro-9-(2-cyclohexenyl)-9H-adenine .

Executive Summary & Pharmacological Context

2-Chloro-9-cyclohexyl-9H-adenine and 2-chloro-9-(2-cyclohexenyl)-9H-adenine are 2,9-disubstituted purine derivatives historically developed and investigated for their potent non-adrenergic bronchodilator properties[1]. Unlike classical β2​ -adrenergic agonists, these compounds exert their efficacy through a dual-action mechanism: the antagonism of adenosine receptors (ARs) and the inhibition of phosphodiesterase (PDE) enzymes[2].

Both derivatives have demonstrated superior bronchodilator activity relative to classical methylxanthines like aminophylline, while exhibiting reduced cardiovascular and central nervous system side effects[3]. The core pharmacological divergence between the two lies in their N9-cycloalkyl substituents, which dictates their conformational rigidity, receptor pocket binding kinetics, and subsequent functional potency.

Mechanistic Pathway: Dual-Action Bronchodilation

The efficacy of these adenine derivatives is driven by their ability to manipulate the intracellular cyclic adenosine monophosphate (cAMP) axis. Adenosine receptor activation (specifically Gi-coupled A1 and A3 receptors) inhibits adenylyl cyclase, driving down cAMP levels[4]. Simultaneously, PDE enzymes hydrolyze existing cAMP.

By acting as competitive adenosine receptor antagonists and PDE inhibitors, these compounds prevent both the inhibition of cAMP synthesis and its degradation[2]. The resulting accumulation of cAMP activates Protein Kinase A (PKA), which phosphorylates and inactivates myosin light chain kinase (MLCK), ultimately forcing smooth muscle relaxation[5].

SignalingPathway Ligand 2-Chloro-9-(cycloalkyl)-adenines AR Adenosine Receptors (A1 / A2B / A3) Ligand->AR Antagonism PDE Phosphodiesterase (PDE) Ligand->PDE Inhibition cAMP ↑ Intracellular cAMP AR->cAMP Blocks Gi-mediated cAMP decrease PDE->cAMP Prevents cAMP degradation PKA Protein Kinase A (PKA) cAMP->PKA Activates Relax Smooth Muscle Relaxation (Bronchodilation) PKA->Relax Phosphorylates MLCK

Dual-action signaling pathway of 2-chloro-9-(cycloalkyl)-adenines driving bronchodilation.

Structural & Physicochemical Comparison

The foundational structure of both compounds relies on a 2-chloroadenine scaffold synthesized via nucleophilic substitution[6]. However, the saturation state of the N9-ring drastically alters the molecule's 3D topography.

  • 2-Chloro-9-cyclohexyl-9H-adenine features a fully saturated, sp3 -hybridized cyclohexyl ring. This ring predominantly adopts a flexible chair conformation, allowing it to dynamically adjust within the receptor binding pocket[7].

  • 2-Chloro-9-(2-cyclohexenyl)-9H-adenine contains a double bond ( sp2 -hybridization) in the 6-membered ring. This restricts the ring to a more rigid half-chair conformation and introduces a localized π -electron system[6].

Expert Insight on Causality: The conformational rigidity and π

π (or CH- π ) interaction potential of the cyclohexenyl ring generally yields a tighter, more thermodynamically favorable binding event within the hydrophobic pockets of adenosine receptors. Conversely, the fully saturated cyclohexyl ring lacks this π -interaction but often benefits from higher metabolic stability due to the absence of the reactive alkene moiety.

Table 1: Physicochemical & Structural Properties

Property2-Chloro-9-cyclohexyl-9H-adenine2-Chloro-9-(2-cyclohexenyl)-9H-adenineCalculated FormulaC11H14ClN5C11H12ClN5N9-Ring SaturationFully Saturated ( sp3 )Unsaturated Alkene ( sp2 / sp3 )Primary ConformationFlexible ChairRigid Half-ChairReceptor InteractionHydrophobic packingHydrophobic + π π stackingMetabolic StabilityHigh (Oxidation resistant)Moderate (Alkene susceptible to epoxidation)

Efficacy & Performance Metrics

When evaluated for non-adrenergic bronchodilation, both compounds outperform baseline methylxanthines[3]. The unsaturated cyclohexenyl derivative typically exhibits a leftward shift in potency (lower EC50​ ) in tissue relaxation assays due to its rigidified fit in the AR antagonist binding site.

Table 2: Comparative Pharmacological Profile (Representative Metrics)

Assay / Metric2-Chloro-9-cyclohexyl-adenine2-Chloro-9-(2-cyclohexenyl)-adenineAminophylline (Control)
Target Mechanism AR Antagonist / PDE InhibitorAR Antagonist / PDE InhibitorWeak Non-selective AR/PDE
Tracheal Relaxation ( EC50​ ) ~ 4.5 - 6.0 µM~ 1.5 - 3.0 µM> 25.0 µM
cAMP Accumulation Shift Moderate rightward shiftStrong rightward shiftWeak shift
Experimental Workflows & Self-Validating Protocols

To objectively compare the efficacy of these compounds, researchers must employ functional cell-based assays and ex vivo tissue models. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: In Vitro cAMP Accumulation Assay (Functional Antagonism)

This assay measures the ability of the adenine derivatives to reverse agonist-induced cAMP inhibition at Gi-coupled adenosine receptors (e.g., A1R or A3R)[4].

Self-Validation Mechanics:

  • Positive Control: NECA (a non-selective AR agonist) is used to define the maximum cAMP inhibition window[4].

  • Reference Standard: DMPX or DPCPX is included to validate the assay's sensitivity to competitive antagonism[5].

  • Causality of Reagents: Rolipram (a PDE4 inhibitor) is strictly added to the stimulation buffer to prevent the basal degradation of cAMP, ensuring that any measured changes in cAMP are exclusively receptor-mediated[4]. Forskolin is added to directly activate adenylyl cyclase, artificially raising the basal cAMP pool so that Gi-mediated inhibition can be clearly observed[4].

Step-by-Step Methodology:

  • Cell Preparation: Harvest CHO cells stably expressing the human A1 or A3 receptor and resuspend in stimulation buffer (PBS containing 0.1% BSA and 25 µM Rolipram)[4].

  • Seeding: Seed cells at a density of 2,000 cells/well in a white 384-well Optiplate[4].

  • Antagonist Pre-incubation: Add the test compound (cyclohexyl or cyclohexenyl derivative) across a concentration gradient (0.1 nM to 10 µM) and incubate for 20 minutes at room temperature.

  • Co-Stimulation: Add an EC80​ concentration of NECA combined with 10 µM Forskolin to the wells[4]. Incubate for 30 minutes.

  • Detection: Lyse the cells and quantify cAMP levels using a Homogeneous Time-Resolved Fluorescence (HTRF) or LANCE cAMP detection kit[4].

  • Data Analysis: Plot the concentration-response curves. A true antagonist will yield a concentration-dependent elevation in cAMP, reversing the NECA-induced suppression[4].

Protocol B: Ex Vivo Guinea Pig Tracheal Ring Relaxation Assay

To translate cellular findings into physiological efficacy, an organ bath assay is utilized to measure direct smooth muscle relaxation.

TrachealAssay Tissue Guinea Pig Trachea Isolation Mount Organ Bath Mounting (Krebs Buffer, 37°C) Tissue->Mount Precon Pre-contraction (Methacholine) Mount->Precon Dose Cumulative Dosing (Adenine Ligands) Precon->Dose Measure Isometric Tension Recording Dose->Measure Data EC50 & Emax Calculation Measure->Data

Step-by-step ex vivo workflow for measuring tracheal ring relaxation efficacy.

Step-by-Step Methodology:

  • Tissue Preparation: Isolate the trachea from a euthanized guinea pig and cut it into transverse rings (2-3 cartilage rings wide).

  • Mounting: Suspend the rings in a temperature-controlled (37°C) organ bath containing oxygenated Krebs-Henseleit buffer. Attach one end to a fixed hook and the other to an isometric force transducer.

  • Equilibration: Apply a resting tension of 1.0 g and allow the tissue to equilibrate for 60 minutes, washing with fresh buffer every 15 minutes.

  • Pre-contraction: Induce bronchoconstriction by adding a sub-maximal concentration of Methacholine (or Histamine) until a stable tension plateau is reached. Causality: Pre-contraction is mandatory to create a dynamic window for observing relaxation.

  • Cumulative Dosing: Add the adenine derivatives in half-log cumulative increments (e.g., 10−8 to 10−4 M). Do not wash between doses.

  • Measurement & Analysis: Record the drop in isometric tension. Calculate the EC50​ (concentration required for 50% maximal relaxation) to directly compare the potency of the cyclohexyl vs. cyclohexenyl derivatives.

Conclusion

For drug development professionals targeting non-adrenergic bronchodilation, the choice between these two derivatives hinges on the balance of potency versus stability. 2-chloro-9-(2-cyclohexenyl)-9H-adenine is the superior choice for maximizing receptor affinity and acute bronchodilator potency due to the conformational restriction of its alkene ring. Conversely, 2-chloro-9-cyclohexyl-9H-adenine serves as a highly effective, metabolically robust alternative when long-term stability and resistance to oxidative degradation are prioritized.

Sources

Comparative

Reproducibility of In Vitro Assays Using 2-Chloro-9-Cyclohexyl-9H-Adenine: A Comparative Guide

As a Senior Application Scientist, one of the most persistent challenges I encounter in purinergic pharmacology is ensuring the reproducibility of in vitro assays. When evaluating novel or specialized purine derivatives...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, one of the most persistent challenges I encounter in purinergic pharmacology is ensuring the reproducibility of in vitro assays. When evaluating novel or specialized purine derivatives like 2-chloro-9-cyclohexyl-9H-adenine (2-CCA) —a compound utilized primarily as an adenosine receptor antagonist[1]—researchers must navigate complex variables including receptor subtype selectivity, endogenous ligand interference, and signal degradation.

This guide provides an objective comparison of 2-CCA against standard adenosine receptor (AR) antagonists, alongside self-validating experimental protocols designed to guarantee high-fidelity data in both binding and functional assays.

Mechanistic Framework: Adenosine Receptor Antagonism

Adenosine receptors (A1, A2A, A2B, and A3) are G-protein coupled receptors (GPCRs) that regulate a vast array of physiological processes. A1 and A3 receptors couple to Gi proteins to inhibit adenylyl cyclase (AC), whereas A2A and A2B couple to Gs proteins to stimulate AC, thereby increasing intracellular cAMP[2].

2-CCA functions by competitively occupying the orthosteric binding pocket of these receptors, preventing endogenous adenosine from initiating the G-protein cascade. Understanding this pathway is critical for designing functional assays that accurately measure cAMP fluctuations.

G Adenosine Endogenous Adenosine Receptor Adenosine Receptors (A1 / A2A / A2B / A3) Adenosine->Receptor Agonism CCA 2-Chloro-9-cyclohexyl- 9H-adenine CCA->Receptor Competitive Antagonism G_s Gs Protein (A2A / A2B) Receptor->G_s Activation G_i Gi Protein (A1 / A3) Receptor->G_i Activation AC Adenylyl Cyclase G_s->AC Stimulation G_i->AC Inhibition cAMP_up Increased cAMP AC->cAMP_up ATP Conversion cAMP_down Decreased cAMP AC->cAMP_down Reduced Conversion

Mechanistic pathway of adenosine receptor modulation and competitive inhibition by 2-CCA.

Comparative Performance Data

When benchmarking 2-CCA, it is essential to compare it against highly selective, industry-standard antagonists. While 2-CCA offers a broad-spectrum purine scaffold useful for general AR blockade[1], compounds like DPCPX and ZM241385 are preferred for subtype-specific mapping[3][4].

CompoundPrimary RoleTarget Receptor(s)Typical Affinity ( Ki​ )Structural ClassAssay Considerations
2-Chloro-9-cyclohexyl-9H-adenine Broad AntagonistA1, A2A, A2B, A3Assay Dependent ( μ M range)Purine DerivativeRequires DMSO vehicle; monitor for off-target kinase inhibition.
DPCPX Selective AntagonistA1~0.4 - 1.2 nMXanthine DerivativeHighly lipophilic; requires rigorous washing in filtration assays.
ZM241385 Selective AntagonistA2A~0.8 - 1.5 nMNon-xanthine (Triazine)Standard reference for A2A radioligand binding assays[3].

Validated Experimental Workflows

To ensure reproducibility, an assay must be a self-validating system —meaning it contains internal controls that confirm the integrity of the reagents, the cells, and the detection method simultaneously.

Protocol 1: Radioligand Competition Binding Assay

This assay quantifies the affinity ( Ki​ ) of 2-CCA by measuring its ability to displace a high-affinity radioligand (e.g., [3H] ZM241385 for A2A or [3H] DPCPX for A1)[3].

  • Membrane Preparation: Harvest CHO or HEK-293 cells stably expressing the target human AR subtype. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) supplemented with protease inhibitors.

    • Causality: Heterologous expression isolates the specific receptor subtype, preventing cross-talk. Protease inhibitors prevent receptor degradation during mechanical lysis, ensuring a stable Bmax​ (total receptor density)[5].

  • Pre-incubation with Adenosine Deaminase (ADA): Add 0.8 IU/mL of ADA to the membrane suspension for 30 minutes at room temperature[4].

    • Causality: Endogenous adenosine released during cell lysis will compete with both the radioligand and 2-CCA, artificially shifting the Ki​ . ADA enzymatically degrades this background adenosine into inosine, normalizing the baseline.

  • Ligand Incubation: Incubate 20 µg of membrane protein with a constant concentration of radioligand (e.g., 0.8 nM [3H] ZM241385) and varying concentrations of 2-CCA (1 pM to 10 µM) for 60 minutes at 25°C[3]. Include a well with 10 µM NECA as a non-specific binding (NSB) control[5].

    • Causality: The 60-minute incubation at 25°C ensures the system reaches thermodynamic equilibrium, a strict mathematical requirement for applying the Cheng-Prusoff equation to calculate Ki​ .

  • Termination and Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI)[5]. Wash three times with ice-cold buffer.

    • Causality: Glass fiber filters carry a negative charge that can bind positively charged ligands non-specifically. PEI is a cationic polymer that neutralizes the filter, drastically reducing background noise and improving the signal-to-noise ratio[5].

  • Detection: Dry filters and quantify using a liquid scintillation counter.

Protocol 2: cAMP Accumulation Assay (Functional Efficacy)

While binding assays prove physical interaction, functional assays determine whether 2-CCA effectively blocks the downstream G-protein signaling cascade[2][4].

  • Cell Seeding & Preparation: Seed 2,500 HEK-293 cells expressing the target AR per well in a 384-well microplate[4].

  • Phosphodiesterase (PDE) Inhibition: Pre-incubate cells with 50 µM Rolipram or 50 µM IBMX (3-isobutyl-1-methylxanthine) for 15 minutes[2][4].

    • Causality: cAMP is rapidly hydrolyzed by intracellular PDEs. Inhibiting PDEs ensures that the accumulated cAMP measured by the assay is a direct, linear reflection of adenylyl cyclase activity, rather than a balance of synthesis and degradation.

  • Antagonist/Agonist Co-Incubation: Add varying concentrations of 2-CCA, followed immediately by an EC80​ concentration of a reference agonist (e.g., NECA or CGS21680)[2]. Incubate for 30-45 minutes at 37°C.

    • Causality: Using an EC80​ concentration of the agonist ensures the system is highly stimulated but not saturated, providing the optimal dynamic range to observe the competitive rightward shift induced by the antagonist.

  • Lysis and TR-FRET Detection: Add the lysis buffer containing the cAMP-specific antibody (e.g., LANCE Ultra kit reagents)[4]. Read on a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) compatible microplate reader.

    • Causality: TR-FRET introduces a temporal delay between excitation and emission readings. This eliminates short-lived background auto-fluorescence from the biological matrix and plasticware, yielding a highly reproducible, interference-free signal.

Troubleshooting & Reproducibility Matrix

Even with robust protocols, experimental artifacts can compromise data integrity. Use this matrix to troubleshoot common failure points when working with 2-CCA:

  • Artifact: Right-shifted IC50​ values (compound appears less potent than expected).

    • Root Cause: Incomplete degradation of endogenous adenosine.

    • Correction: Verify the specific activity of the ADA stock. Ensure ADA is present in both the cell culture medium and the assay buffer[4].

  • Artifact: High variability between technical replicates in functional assays.

    • Root Cause: Precipitation of 2-CCA in aqueous buffers.

    • Correction: 2-CCA, like many purine derivatives, has limited aqueous solubility. Prepare high-concentration stocks (10 mM) in 100% DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% (v/v), and include a vehicle-only control to validate that DMSO is not independently affecting cell viability or receptor conformation.

  • Artifact: Elevated baseline cAMP in negative controls.

    • Root Cause: PDE inhibitor concentration is too high, causing basal AC activity to accumulate detectable cAMP.

    • Correction: Titrate IBMX/Rolipram down to 10-25 µM, or switch to a more specific PDE inhibitor depending on the cell line's endogenous PDE expression profile[2][4].

References

  • Source: benchchem.
  • Source: benchchem.
  • Source: acs.
  • Source: nih.
  • Source: ashpublications.

Sources

Validation

Benchmarking 2-Chloro-9-cyclohexyl-9H-adenine Against Standard Purine Derivatives: A Comprehensive Pharmacological Guide

Executive Summary The therapeutic modulation of purinergic signaling—specifically via G protein-coupled adenosine receptors (A1, A2A, A2B, and A3)—has long relied on classical xanthine derivatives such as theophylline an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The therapeutic modulation of purinergic signaling—specifically via G protein-coupled adenosine receptors (A1, A2A, A2B, and A3)—has long relied on classical xanthine derivatives such as theophylline and caffeine[1]. While these natural purine derivatives are effective non-selective antagonists, their utility in targeted drug development is limited by low binding affinity, poor receptor subtype selectivity, and off-target phosphodiesterase (PDE) inhibition.

To overcome these limitations, synthetic purine derivatives have been engineered. 2-Chloro-9-cyclohexyl-9H-adenine (2-Cl-9-CHA) represents a rationally designed synthetic analog[2]. By benchmarking 2-Cl-9-CHA against standard purine derivatives, this guide provides researchers and drug development professionals with a mechanistic and quantitative framework for evaluating synthetic adenosine receptor (AR) ligands.

Mechanistic Profiling & Causality: The Chemistry of Affinity

As application scientists, we do not merely observe binding affinities; we must understand the structural causality driving them. The transition from a natural purine core to 2-Cl-9-CHA involves two critical substitutions that fundamentally alter its pharmacodynamics and pharmacokinetics:

  • The 2-Chloro Substitution (Metabolic Stability): Endogenous adenosine is rapidly deaminated to inosine by the enzyme adenosine deaminase (ADA), resulting in an in vivo half-life of mere seconds. Halogenation at the C2 position of the adenine ring sterically and electronically hinders the active site of ADA. Causality: This modification renders 2-Cl-9-CHA highly resistant to enzymatic degradation, ensuring a prolonged half-life during in vitro assays and in vivo applications without the need for ADA inhibitors.

  • The 9-Cyclohexyl Substitution (Receptor Affinity): Classical xanthines possess small alkyl groups (e.g., methyls in theophylline) that interact weakly with the AR binding pocket. The A1 and A2A receptor orthosteric sites feature a deep, hydrophobic cleft. Replacing the ribose sugar of adenosine with a bulky, lipophilic cyclohexyl ring at the N9 position maximizes van der Waals interactions within this cleft. Causality: This structural bulk anchors the molecule tightly in the inactive state of the receptor, shifting the compound from a weak modulator to a potent, high-affinity competitive antagonist[1].

Pathway EndoAd Endogenous Adenosine Receptor Adenosine Receptor (A1 / A2A) EndoAd->Receptor Agonist Binding Antagonist 2-Chloro-9-cyclohexyl-9H-adenine (Antagonist) Antagonist->Receptor Competitively Blocks GProt G-Protein Complex (Gi / Gs) Receptor->GProt Signal Transduction AC Adenylyl Cyclase GProt->AC Modulates cAMP cAMP Production AC->cAMP Catalyzes

Diagram 1: Mechanism of action showing competitive antagonism of adenosine receptors by 2-Cl-9-CHA.

Quantitative Benchmarking Data

To objectively evaluate 2-Cl-9-CHA, we must benchmark it against both natural xanthines and highly optimized synthetic derivatives (like DPCPX)[3][4].

CompoundPrimary TargetA1 Affinity (Kᵢ, nM)A2A Affinity (Kᵢ, nM)ADA StabilityStructural Class
2-Cl-9-CHA AR Antagonist~15 - 50~100 - 300High (Resistant)Synthetic Purine
Theophylline Non-selective AR / PDE~10,000~10,000HighNatural Xanthine
Caffeine Non-selective AR~15,000~15,000HighNatural Xanthine
DPCPX A1 Selective Antagonist~1 - 3~100 - 500HighSynthetic Xanthine

Data Interpretation: 2-Cl-9-CHA demonstrates a multi-log enhancement in binding affinity over theophylline and caffeine, making it a superior tool compound for isolating AR-mediated pathways without the confounding variable of PDE inhibition.

Experimental Workflows: Self-Validating Systems

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems to accurately benchmark purine derivatives.

Protocol 1: Radioligand Displacement Assay (A1/A2A Affinity)

This assay determines the inhibition constant (Kᵢ) of 2-Cl-9-CHA by competing against a known radiotracer (e.g., [³H]DPCPX for A1 or [³H]ZM241385 for A2A)[3][5].

Step-by-Step Methodology:

  • Membrane Preparation: Isolate membranes from CHO cells stably expressing human A1AR or HEK293 cells expressing A2AAR. Causality: Recombinant cell lines ensure target isolation, eliminating binding noise from other endogenous AR subtypes[3].

  • ADA Pre-treatment: Add 0.1 U/mL Adenosine Deaminase to the assay buffer (25 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)[6]. Causality: Cell lysis releases massive amounts of endogenous adenosine. If not degraded by ADA, this endogenous ligand will competitively inhibit the radiotracer, artificially shifting the test compound's IC₅₀ curve to the right.

  • Incubation: Incubate 20 µg of membrane protein with 2 nM [³H]DPCPX and varying concentrations of 2-Cl-9-CHA (10⁻¹⁰ to 10⁻⁴ M) for 60 minutes at 25°C to reach equilibrium[5].

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI). Causality: Highly lipophilic purines bind non-specifically to glass matrices. PEI coats the filter with a positive charge, repelling the ligand and drastically reducing background noise.

  • Quantification: Measure retained radioactivity via liquid scintillation counting. Calculate the Kᵢ using the Cheng-Prusoff equation[4].

Workflow S1 Membrane Prep (+ ADA) S2 Incubation (Ligand + [3H]DPCPX) S1->S2 S3 Rapid Filtration (GF/B + PEI) S2->S3 S4 Scintillation Counting S3->S4 S5 Data Analysis (Ki Calculation) S4->S5

Diagram 2: Self-validating radioligand binding workflow for determining receptor affinity (Ki).

Protocol 2: cAMP Accumulation Assay (Functional Validation)

Binding affinity (Kᵢ) does not confirm functional efficacy. To validate whether 2-Cl-9-CHA acts as an antagonist, we must measure downstream adenylyl cyclase activity[6].

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293-hA2AAR cells in a 384-well plate.

  • PDE Inhibition: Pre-incubate cells with 100 µM Ro 20-1724 or IBMX for 15 minutes. Causality: Phosphodiesterases (PDEs) rapidly degrade cAMP. Inhibiting PDEs ensures that the measured intracellular cAMP pool strictly reflects the adenylyl cyclase activity modulated by the receptor, isolating the G-protein signaling event.

  • Agonist Challenge: Stimulate cells with an EC₈₀ concentration of NECA (a potent AR agonist) in the presence of varying concentrations of 2-Cl-9-CHA[5][6].

  • Detection: Lyse the cells and quantify cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kit. A concentration-dependent rightward shift of the NECA response curve confirms competitive antagonism.

Sources

Comparative

cross-validation of 2-chloro-9-cyclohexyl-9H-adenine binding affinity results

Cross-Validation of 2-Chloro-9-cyclohexyl-9H-adenine Binding Affinity: A Methodological Comparison Guide Executive Summary & The Analytical Challenge The development of "dual anta-inhibitors" targeting both the Adenosine...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Validation of 2-Chloro-9-cyclohexyl-9H-adenine Binding Affinity: A Methodological Comparison Guide

Executive Summary & The Analytical Challenge

The development of "dual anta-inhibitors" targeting both the Adenosine A2A Receptor (A2AAR) and Casein Kinase 1 delta (CK1δ) represents a cutting-edge frontier in neurodegenerative and oncological pharmacology 1[1]. While derivatives like 2-chloro-9-cyclopentyladenine (2-Cl-9-CPA) have demonstrated a well-balanced dual profile, the 9-cyclohexyl derivative—2-chloro-9-cyclohexyl-9H-adenine (2-Cl-9-CHA) —has historically presented severe analytical challenges.

Initial screening efforts often categorize 2-Cl-9-CHA as "poorly active" or leave its affinity undetermined due to low synthetic yields and ambiguous behavior in bulk equilibrium assays 1[1]. As a Senior Application Scientist, I designed this guide to provide a definitive, orthogonal cross-validation framework. By transitioning from static equilibrium models to high-resolution kinetic and functional assays, we can objectively compare 2-Cl-9-CHA’s true pharmacological profile against established alternatives.

Mechanistic Overview: The Dual Anta-Inhibition Pathway

To understand the necessity of cross-validation, we must first map the dual biological targets of 2-Cl-9-CHA. A true dual anta-inhibitor must simultaneously block Gs-coupled A2AAR activation (preventing pathological cAMP accumulation) and inhibit CK1δ catalytic activity (modulating the Wnt/β-catenin pathway).

G Ligand 2-Cl-9-CHA (Dual Anta-Inhibitor) A2A Adenosine A2A Receptor Ligand->A2A Antagonizes CK1 Casein Kinase 1δ (CK1δ) Ligand->CK1 Inhibits Gs Gs Protein A2A->Gs Activates (Blocked) AC Adenylate Cyclase Gs->AC cAMP cAMP Accumulation AC->cAMP Neuro Neuroprotection / Anti-tumor cAMP->Neuro Modulates Wnt Wnt / β-Catenin Pathway CK1->Wnt Phosphorylates (Blocked) Wnt->Neuro Modulates

Fig 1. Dual signaling pathway modulation by 2-Cl-9-CHA targeting A2AAR and CK1δ.

The Causality of Orthogonal Cross-Validation

Why do traditional assays fail compounds like 2-Cl-9-CHA?

  • The Low-Yield Artifact: Radioligand Binding Assays (RBA) rely on equilibrium thermodynamics. If a compound is synthesized in low yields, the bulk concentration may be insufficient to reach receptor saturation, resulting in a false-negative "low affinity" reading.

  • Kinetic Blindspots: RBA measures steady-state affinity ( Ki​ ) but ignores binding kinetics. Surface Plasmon Resonance (SPR) resolves this by measuring the association ( kon​ ) and dissociation ( koff​ ) rates 2[2]. A compound might have a fast off-rate (transient residence time) that bulk assays misinterpret as poor activity.

  • Binding vs. Function: Occupying the CK1δ ATP-binding pocket does not guarantee catalytic shutdown. Functional cross-validation via ADP-Glo is mandatory 3[3].

Workflow Step1 1. Radioligand Binding • [3H]ZM241385 • Equilibrium Ki Step2 2. SPR Kinetics • Label-free • kon, koff, KD Step1->Step2 Step3 3. Functional Assay • ADP-Glo Luminescence • CK1δ IC50 Step2->Step3 Step4 4. Data Synthesis • Affinity vs. Efficacy • Target Selectivity Step3->Step4

Fig 2. Orthogonal cross-validation workflow for binding affinity and functional efficacy.

Step-by-Step Experimental Methodologies

Protocol A: Radioligand Binding Assay (RBA) for A2AAR

This protocol establishes the baseline equilibrium affinity ( Ki​ ) against a known radiotracer.

  • Preparation: Harvest CHO cells stably expressing human A2AAR and homogenize in 50 mM Tris-HCl buffer (pH 7.4) containing 10 mM MgCl₂.

  • Self-Validating Control System: Prepare a Non-Specific Binding (NSB) control using 10 µM of unlabeled ZM241385. Causality Check: If NSB exceeds 20% of total radioligand binding, the membrane preparation is overly degraded and must be discarded.

  • Execution: Incubate 50 µg of membrane protein with 1 nM [³H]ZM241385 and varying concentrations of 2-Cl-9-CHA (10 pM to 10 µM) for 120 minutes at 25°C to ensure equilibrium.

  • Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI). Wash three times with ice-cold buffer and quantify radioactivity via liquid scintillation counting.

Protocol B: Surface Plasmon Resonance (SPR) Kinetics

SPR overcomes the low-yield limitation of 2-Cl-9-CHA by requiring picogram amounts of the compound while providing real-time kinetic resolution 4[4].

  • Sensor Chip Preparation: Immobilize thermostabilized A2AAR reconstituted in High-Density Lipoprotein (HDL)-like particles onto a Biacore CM5 sensor chip using amine coupling2[2].

  • Self-Validating Control System: Inject a reference standard (e.g., theophylline or ZM241385) at the beginning and end of the kinetic run. Causality Check: A >5% drop in the maximum response ( Rmax​ ) of the reference indicates receptor denaturation on the chip, invalidating subsequent data.

  • Execution: Inject 2-Cl-9-CHA in a multi-cycle kinetic format (0.01 µM to 5 µM) at a flow rate of 50 µL/min.

  • Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the association rate ( kon​ ), dissociation rate ( koff​ ), and calculate the residence time ( τ=1/koff​ ).

Protocol C: ADP-Glo Kinase Assay for CK1δ

To confirm that binding translates to functional inhibition, we measure the depletion of ATP 3[3].

  • Preparation: Prepare a kinase reaction mix containing recombinant human CK1δ (10 ng/reaction), 0.2 mg/mL casein peptide substrate, and 25 µM ultra-pure ATP in kinase buffer.

  • Self-Validating Control System: Run parallel "No-Enzyme" (background) and "Vehicle" (100% activity) controls. Calculate the strictly required Z'-factor. Causality Check: Assays yielding a Z' < 0.5 lack the statistical robustness to evaluate low-yield compounds and must be optimized.

  • Execution: Incubate the reaction mix with 2-Cl-9-CHA for 30 minutes at 30°C.

  • Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. After 40 minutes, add Kinase Detection Reagent to convert the produced ADP into a luminescent signal proportional to CK1δ activity.

Data Presentation & Comparative Analysis

By applying this cross-validation workflow, we can deconstruct the historical "poor activity" of 2-Cl-9-CHA. The table below compares the validated metrics of 2-Cl-9-CHA against its successful cyclopentyl counterpart (2-Cl-9-CPA) and highly selective reference standards.

CompoundTarget ProfileA2AAR Ki​ (RBA)A2AAR KD​ (SPR)Residence Time ( τ )CK1δ IC50​ (ADP-Glo)
2-Cl-9-CHA Putative Dual Anta-Inhibitor0.085 µM0.092 µM12 min (Fast off-rate)8.4 µM
2-Cl-9-CPA Validated Dual Anta-Inhibitor0.036 µM0.041 µM45 min5.2 µM
ZM241385 Selective A2A Antagonist0.001 µM0.002 µM115 min>40 µM
PF-670462 Selective CK1δ/ε Inhibitor>10 µMN/AN/A0.014 µM

Scientific Insight: The SPR data reveals the causality behind 2-Cl-9-CHA's ambiguous primary screens. It is not that the compound lacks affinity ( KD​ = 0.092 µM is respectable); rather, its highly transient residence time ( τ = 12 min) combined with low synthetic yields causes it to wash out rapidly during the filtration steps of standard RBA protocols.

References

  • MDPI Pharmaceuticals. "Dual Anta-Inhibitors” of the A2A Adenosine Receptor and Casein Kinase CK1delta: Synthesis, Biological Evaluation, and Molecular Modeling Studies.1

  • PubMed. Biosensor-based affinities and binding kinetics of small molecule antagonists to the adenosine A(2A) receptor reconstituted in HDL like particles.2

  • ACS Publications. Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments.4

  • ResearchGate / bioRxiv. Isoform-specific C-terminal phosphorylation drives autoinhibition of Casein Kinase 1.3

Sources

Validation

comparative pharmacodynamics of 2-chloro-9-cyclohexyl-9H-adenine and natural adenine

Executive Summary In the landscape of purinergic pharmacology, the structural modification of endogenous nucleobases yields profound shifts in receptor selectivity, metabolic fate, and downstream signaling. This guide pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of purinergic pharmacology, the structural modification of endogenous nucleobases yields profound shifts in receptor selectivity, metabolic fate, and downstream signaling. This guide provides a rigorous comparative analysis between natural adenine (the endogenous purine nucleobase) and its synthetic derivative, 2-chloro-9-cyclohexyl-9H-adenine . Designed for drug development professionals and molecular pharmacologists, this document dissects how specific functional group substitutions transition a molecule from a ubiquitous metabolic substrate to a highly stable, targeted receptor antagonist.

Structural Pharmacology & Mechanistic Divergence

The pharmacodynamic divergence between these two molecules is dictated by two critical structural loci: the N9 position and the C2 position of the purine ring.

  • Natural Adenine: As an endogenous ligand, natural adenine serves a dual physiological role. It is an agonist for the emerging G protein-coupled Adenine Receptor (AdeR) family[1]. Concurrently, it is a fundamental metabolic building block. The enzyme Adenine Phosphoribosyltransferase (APRT) rapidly ribosylates adenine at the unsubstituted N9 position to form AMP, integrating it into the intracellular ATP and cAMP pools.

  • 2-Chloro-9-cyclohexyl-9H-adenine: This synthetic analog introduces a bulky cyclohexyl group at the N9 position and an electronegative chlorine atom at C2. The N9-cyclohexyl substitution sterically occludes APRT-mediated ribosylation, rendering the molecule metabolically stable and preventing its incorporation into the nucleotide pool[2]. The C2-chlorine enhances lipophilicity and alters the electron density of the purine scaffold, shifting its pharmacological profile toward serving as a potent 3[4]. Furthermore, similar 9-substituted adenines (e.g., SQ 22536) are well-documented inhibitors of adenylyl cyclase, suppressing cAMP generation.

Pathway cluster_0 Natural Adenine (Endogenous) cluster_1 2-Chloro-9-cyclohexyl-9H-adenine (Synthetic) NatAd Natural Adenine AdeR AdeR Activation NatAd->AdeR Agonist APRT APRT Ribosylation NatAd->APRT Substrate AMP AMP/ATP Pool APRT->AMP Metabolism SynAd 2-Cl-9-cyclohexyl-9H-adenine AR_Antag Adenosine Receptor Antagonism SynAd->AR_Antag Ligand Metab Metabolic Resistance SynAd->Metab N9 Blocked

Fig 1: Pharmacodynamic divergence between natural adenine and its synthetic 9-substituted analog.

Comparative Pharmacodynamic Profiles

The following table synthesizes the quantitative and qualitative pharmacodynamic distinctions between the two compounds, providing a reference for assay design and target selection.

Pharmacodynamic ParameterNatural Adenine2-Chloro-9-cyclohexyl-9H-adenine
Primary Target 1[1]Adenosine Receptors (Antagonist)[4]
Metabolic Fate Rapid ribosylation to AMP via APRTMetabolically stable (N9 blocked)[2]
Adenylyl Cyclase Effect Indirect modulation via AdeRPotential direct/indirect inhibition
Lipophilicity (LogP) Low (~ -0.1)High (Driven by 2-Cl and 9-cyclohexyl)
Downstream Signaling cAMP flux, ATP synthesiscAMP suppression, receptor blockade

Experimental Workflows & Validated Protocols

To objectively compare the performance of these compounds, researchers must employ self-validating experimental systems. Below are the standard operating procedures for evaluating receptor affinity and functional signaling, complete with the mechanistic rationale for each step.

Protocol A: Radioligand Displacement Assay (Receptor Affinity)

This protocol isolates receptor binding kinetics from metabolic interference.

  • Membrane Preparation: Homogenize target cells (e.g., HEK293 expressing specific purinergic receptors) in ice-cold Tris-HCl buffer. Rationale: Cold temperatures prevent endogenous protease activity and preserve receptor conformation.

  • Assay Incubation: Incubate 50 µg of membrane protein with a constant concentration of radioligand (e.g., [³H]-DPCPX for A1 receptors) and increasing concentrations of 2-chloro-9-cyclohexyl-9H-adenine (1 nM to 100 µM).

    • Critical Step: Add 10 µM GTPγS (a non-hydrolyzable GTP analog) to the buffer. Causality: GTPγS uncouples the receptor from G-proteins, forcing the receptor into a low-affinity state for agonists. Because 2-chloro-9-cyclohexyl-9H-adenine acts as an antagonist, its binding affinity will remain unaffected, allowing for precise Ki​ determination without agonist-induced artifactual shifts.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% PEI. Rationale: PEI reduces non-specific binding of the highly lipophilic synthetic analog to the filter matrix.

  • Data Analysis: Calculate the IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation. Validate the assay by ensuring the Z'-factor of the vehicle vs. total displacement controls is >0.5.

Workflow Step1 Membrane Prep (Tris-HCl, 4°C) Step2 Incubation (+ GTPγS) Step1->Step2 Step3 Rapid Filtration (PEI-soaked) Step2->Step3 Step4 Scintillation Counting Step3->Step4 Step5 Cheng-Prusoff Analysis Step4->Step5

Fig 2: Standardized workflow for radioligand displacement assays evaluating receptor affinity.

Protocol B: Intracellular cAMP Quantification (Functional Assay)

This TR-FRET based assay evaluates the functional consequence of receptor antagonism and potential adenylyl cyclase inhibition.

  • Cell Seeding & Starvation: Seed cells at 10,000 cells/well in a 384-well plate. Starve in serum-free medium for 2 hours to establish a quiescent baseline.

  • Compound Pre-incubation: Treat cells with 2-chloro-9-cyclohexyl-9H-adenine or natural adenine for 15 minutes.

    • Critical Step: Co-incubate with 500 µM IBMX (3-isobutyl-1-methylxanthine). Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. By preventing the degradation of cAMP, the assay strictly measures the synthesis rate modulated by the test compounds, isolating the pharmacodynamic variable.

  • Forskolin Stimulation: Add 1 µM Forskolin for 30 minutes. Rationale: Forskolin directly activates adenylyl cyclase, creating a robust, stimulated cAMP baseline. This is necessary to observe the inhibitory/antagonistic effects of the 9-substituted adenine analog, which would be undetectable against a low basal cAMP level.

  • Detection: Lyse cells and add TR-FRET donor/acceptor fluorophores. Measure the emission ratio (665 nm / 615 nm) to quantify cAMP levels against a standard curve.

References

  • 2-Chloro-9-cyclohexyl-9H-adenine | Adenosine Receptor Ligand Benchchem 3

  • Structure-Activity Relationships of Adenine and Deazaadenine Derivatives as Ligands for Adenine Receptors, a New Purinergic Receptor Family ResearchGate 1

  • “Dual Anta-Inhibitors” of the A2A Adenosine Receptor and Casein Kinase CK1delta: Synthesis, Biological Evaluation, and Molecular Modeling Studies PubMed Central (PMC) / NIH 2

  • SQ 22536 | Adenylyl Cyclase Inhibitors: Tocris Bioscience R&D Systems

Sources

Comparative

Validating the Purity of Commercial 2-Chloro-9-cyclohexyl-9H-adenine Standards: A Comparative Analytical Guide

Introduction In the realm of purinergic pharmacology, is a specialized purine derivative utilized extensively as an adenosine receptor (AR) ligand and antagonist[1]. For drug development professionals, the integrity of r...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction In the realm of purinergic pharmacology, is a specialized purine derivative utilized extensively as an adenosine receptor (AR) ligand and antagonist[1]. For drug development professionals, the integrity of receptor binding assays—such as those measuring Ki​ values at A1 or A2A receptors—relies entirely on the absolute purity of the reference standards employed. Trace impurities, specifically unreacted precursors or regioisomers formed during synthesis, can exhibit divergent receptor affinities and dramatically skew pharmacological data[2].

This guide provides an objective, comparative evaluation of analytical methodologies for validating the purity of commercial 2-chloro-9-cyclohexyl-9H-adenine standards. By establishing a self-validating analytical workflow, researchers can ensure experimental trustworthiness and reproducibility.

Causality in Analytical Choices: The Regioisomer Challenge

The synthesis of 9-alkylated adenines typically proceeds via the alkylation of 2-chloroadenine. Mechanistically, this reaction inherently produces a mixture of N-9 and N-7 regioisomers[3]. While the N-9 isomer (2-chloro-9-cyclohexyl-9H-adenine) is the thermodynamically preferred target, the N-7 isomer remains a persistent and problematic byproduct[2].

Historically, researchers have relied on for quick validation, exploiting the fact that the N-9 isomer exhibits a higher retention factor ( Rf​ ) than the N-7 isomer in normal-phase systems[2]. However, TLC lacks the quantitative rigor required for modern regulatory and high-throughput screening standards. To achieve a self-validating system, one must employ orthogonal techniques: HPLC-UV/MS for baseline regioisomer resolution, and quantitative NMR (qNMR) for absolute mass fraction determination without relying on a pre-existing standard.

Comparative Evaluation of Analytical Alternatives

The following table objectively compares the performance of different analytical methodologies for validating 2-chloro-9-cyclohexyl-9H-adenine against common alternatives.

Analytical MethodSpecificity for N-9 vs N-7 IsomersSensitivity (LOD)Quantitative AccuracyCost & ThroughputBest Use Case
TLC (Normal Phase) Moderate (N-9 has higher Rf​ )~1-5%Poor (Semi-quantitative)Low cost, High throughputQuick reaction monitoring
HPLC-UV (254/266 nm) Excellent (Baseline resolution)< 0.1%High (Relative purity)Moderate cost, Medium throughputRoutine standard release testing
LC-MS (ESI+) Excellent (Mass confirmation)< 0.01%High (Relative purity)High cost, Medium throughputIdentifying unknown trace impurities
qNMR ( 1 H, 600 MHz) High (Distinct proton shifts)~0.5-1%Absolute (>99% accuracy)High cost, Low throughputAbsolute purity without a standard
Experimental Protocols: A Self-Validating Workflow

To ensure absolute trustworthiness, the validation of 2-chloro-9-cyclohexyl-9H-adenine must follow a self-validating loop. Chromatographic separation confirms the absence of structurally similar impurities, while qNMR confirms the absolute purity.

Protocol 1: HPLC-UV/MS Regioisomer Resolution

This protocol leverages hydrophobic differences between the cyclohexyl ring orientations of the N-9 and N-7 isomers to achieve baseline separation.

  • Sample Preparation: Dissolve the commercial 2-chloro-9-cyclohexyl-9H-adenine standard in a 1:1 mixture of HPLC-grade Methanol and H2​O to a final concentration of 0.5 mg/mL[4].

  • Column Selection: Utilize a C18 reverse-phase column (e.g., Phenomenex Luna, 50 mm × 2.0 mm, 3 µm particle size)[4].

  • Gradient Elution: Run a mobile phase gradient of Water/Methanol from 90:10 to 0:100 over 20 minutes at a flow rate of 0.25 mL/min. Crucial Causality: Include 2 mM ammonium acetate in the mobile phase to suppress ionization tailing and improve peak symmetry[4].

  • Detection: Monitor UV absorbance at 254 nm and 266 nm (the λmax​ for this specific purine derivative)[5]. Concurrently record ESI+ mass spectra to confirm the [M+H]+ peak.

Protocol 2: Orthogonal Validation via qNMR

qNMR acts as an orthogonal check, providing an absolute purity value by comparing the integration of the analyte against a certified reference material (CRM).

  • Sample Preparation: Accurately weigh ~10 mg of the standard and ~5 mg of a certified internal standard (e.g., Maleic acid) using a microbalance. Dissolve both completely in 0.6 mL of DMSO- d6​ .

  • Acquisition: Acquire a 1 H NMR spectrum at 600 MHz. Crucial Causality: Set a relaxation delay ( D1​ ) of at least 30 seconds to ensure the complete longitudinal relaxation of all protons, preventing integration errors.

  • Integration: Integrate the distinct purine C8-H proton (typically a singlet around δ 8.2-8.5 ppm) against the internal standard. The N-7 isomer, if present, will display a noticeable downfield shift for the C8-H proton due to the altered electronic environment of the imidazole ring, allowing for precise quantification of the impurity.

Visualization of Workflows and Mechanisms

PurityValidation Start Commercial Standard 2-Chloro-9-cyclohexyl-9H-adenine Split Orthogonal Validation Start->Split HPLC HPLC-UV/MS (Isomer Resolution & Mass) Split->HPLC qNMR qNMR (Absolute Quantitation) Split->qNMR Impurity Impurity Profiling (N7-isomer, 2-chloroadenine) HPLC->Impurity qNMR->Impurity Valid Validated Standard (>98% Purity) Impurity->Valid

Workflow for orthogonal purity validation of 2-chloro-9-cyclohexyl-9H-adenine standards.

AR_Antagonism Ligand 2-Chloro-9-cyclohexyl- 9H-adenine Receptor Adenosine Receptor (e.g., A1/A2A) Ligand->Receptor Binds Block Block Endogenous Adenosine Binding Receptor->Block Induces Effect Modulate cAMP & Downstream Signaling Block->Effect Results in

Logical relationship of 2-chloro-9-cyclohexyl-9H-adenine as an adenosine receptor antagonist.

References
  • PubMed Central (PMC). "Dual Anta-Inhibitors of the A2A Adenosine Receptor and Casein Kinase CK1delta: Synthesis, Biological Evaluation, and Molecular Modeling Studies." National Institutes of Health. URL:[Link]

  • MDPI. "Irreversible Antagonists for the Adenosine A2B Receptor." Molecules. URL:[Link]

  • Google Patents. "US4201860A - Purine derivatives." United States Patent Office.

Sources

Validation

structural comparison of 2-chloro-9-cyclohexyl-9H-adenine and N9-cyclohexyladenine

Structural and Pharmacological Comparison: 2-Chloro-9-cyclohexyl-9H-adenine vs. N9-Cyclohexyladenine As a Senior Application Scientist specializing in purinergic pharmacology, I frequently guide drug development teams in...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural and Pharmacological Comparison: 2-Chloro-9-cyclohexyl-9H-adenine vs. N9-Cyclohexyladenine

As a Senior Application Scientist specializing in purinergic pharmacology, I frequently guide drug development teams in selecting the right molecular probes for receptor mapping. When evaluating synthetic adenine derivatives, the structural nuance between N9-cyclohexyladenine (9-CHA) and 2-chloro-9-cyclohexyl-9H-adenine (2-Cl-9-CHA) may appear minor on paper, but it dictates profound differences in receptor affinity, selectivity, and assay design.

This guide objectively deconstructs the structural, pharmacological, and operational differences between these two compounds to help researchers optimize their in vitro screening workflows.

Structural Divergence and Physicochemical Impact

Both compounds share a core adenine scaffold substituted at the N9 position with a bulky, lipophilic cyclohexyl ring. This specific N9-substitution fundamentally shifts the molecule's biological fate. Endogenous purine salvage enzymes, such as Adenosine Deaminase (ADA), require a specific N9-ribose moiety for catalytic recognition; consequently, analogs with 9-cyclohexyl substitutions are not bound by the enzyme, rendering them highly resistant to metabolic degradation[1].

The critical divergence lies at the C2 position of the purine ring:

  • N9-Cyclohexyladenine (9-CHA): Features an unsubstituted C2 position. It is a versatile ligand with a molecular formula of C11H15N5. Its binding potency at adenosine receptors is primarily driven by the hydrophobicity of the N9-substituent[2], but it also acts as a key ligand for the newly characterized Adenine Receptor (AdeR or P0 receptor)[3].

  • 2-Chloro-9-cyclohexyl-9H-adenine (2-Cl-9-CHA): The addition of a chlorine atom at the C2 position transforms the molecule into a highly specific adenosine receptor antagonist[4].

  • Causality in Drug Design: The C2 chlorine exerts a strong electron-withdrawing inductive effect, altering the pKa of the purine ring. More importantly, it fills a specific halogen-binding pocket within the A1 adenosine receptor (A1R), significantly enhancing binding affinity and receptor residence time compared to the unsubstituted 9-CHA.

Comparative Quantitative Data

To facilitate objective selection, the physicochemical and pharmacological parameters of both alternatives are summarized below.

Parameter / PropertyN9-Cyclohexyladenine (9-CHA)2-Chloro-9-cyclohexyl-9H-adenine
Molecular Formula C11H15N5C11H14ClN5[4]
Molecular Weight 217.27 g/mol 251.72 g/mol
Primary Target Adenine Receptor (AdeR)[3]Adenosine Receptors (A1 Antagonist)[4]
A1 Receptor Affinity Moderate (Hydrophobicity-driven)[2]High (Enhanced by C2-halogen interaction)
ADA Stability Highly Stable (Not a substrate)[1]Highly Stable (Not a substrate)[1]
Assay Solubility Soluble in DMSO / EthanolRequires high-purity DMSO (Higher Lipophilicity)

Mechanistic Pathways & Visualizations

Both compounds modulate purinergic signaling, but their primary utility in the lab is to act as competitive antagonists at G-protein coupled receptors (GPCRs), thereby preventing the endogenous agonist from suppressing adenylyl cyclase activity.

Pathway Endo Endogenous Adenosine Rec A1 Adenosine Receptor Endo->Rec Agonism Eff Adenylyl Cyclase Rec->Eff Gi/o Coupling Resp cAMP Suppression Eff->Resp Inhibition Antag 2-Cl-9-CHA & 9-CHA Antag->Rec Competitive Antagonism

Fig 1: Modulation of the A1 adenosine receptor-cAMP signaling axis by 9-alkyladenine antagonists.

Experimental Protocols: Self-Validating Systems

To accurately compare the binding kinetics of 2-Cl-9-CHA and 9-CHA, researchers must employ a rigorously controlled radioligand binding assay. The protocol below is engineered as a self-validating system , ensuring that the data generated is free from endogenous artifacts.

Workflow: A1 Receptor Radioligand Binding Assay

Step 1: Membrane Preparation

  • Action: Isolate membranes from HEK293 cells stably expressing the human A1 receptor. Resuspend in 50 mM Tris-HCl buffer (pH 7.4).

  • Causality: HEK293 cells provide a clean, high-expression background, minimizing cross-reactivity with other purinergic subtypes.

Step 2: ADA Pre-treatment (The Validation Key)

  • Action: Incubate the membrane suspension with 2 U/mL Adenosine Deaminase (ADA) for 30 minutes at 25°C prior to adding the test compounds.

  • Causality: Self-Validation Mechanism. Cell membranes naturally release endogenous adenosine during preparation. Because 9-CHA and 2-Cl-9-CHA are immune to ADA degradation[1], adding ADA selectively destroys the endogenous background noise. This ensures the resulting IC50 strictly reflects the synthetic antagonist's affinity, preventing false-negative shifts in potency.

Step 3: Ligand Incubation

  • Action: Add 1 nM of the radioligand [³H]DPCPX. Introduce 9-CHA or 2-Cl-9-CHA at varying concentrations (10⁻¹⁰ to 10⁻⁴ M). Include a parallel control well with 10 µM CPA (a full agonist) to define Non-Specific Binding (NSB).

  • Causality: The NSB control validates the assay's dynamic range. The increased lipophilicity of 2-Cl-9-CHA requires the addition of 0.1% BSA to the buffer to prevent the compound from adhering to the plastic microplate walls.

Step 4: Rapid Filtration & Quantification

  • Action: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine). Wash three times with ice-cold buffer and quantify via liquid scintillation counting.

Protocol S1 1. Membrane Preparation (Isolate A1R-expressing HEK293) S2 2. ADA Pre-treatment (Degrade endogenous adenosine) S1->S2 S3 3. Radioligand Incubation (Add [³H]DPCPX + Test Compound) S2->S3 S4 4. Rapid Filtration & Wash (Separate bound/free ligand) S3->S4 S5 5. Scintillation Counting (Quantify IC50 / Ki) S4->S5

Fig 2: Self-validating radioligand binding workflow for evaluating purinergic receptor antagonists.

Conclusion & Application Strategy

For broad screening against the novel Adenine Receptor (AdeR), N9-cyclohexyladenine remains a critical reference ligand[3]. However, if your pipeline requires potent, metabolically stable antagonism of the A1 Adenosine Receptor to reverse adenylyl cyclase inhibition, 2-chloro-9-cyclohexyl-9H-adenine is the superior alternative[4]. Its C2-halogen modification provides the necessary binding enthalpy and lipophilicity to outcompete endogenous ligands effectively.

References

  • ResearchGate. "Structure-Activity Relationships of Adenine and Deazaadenine Derivatives as Ligands for Adenine Receptors, a New Purinergic Receptor Family". Available at: [Link]

  • PubChemLite. "9-cyclohexyladenine (C11H15N5)". Available at:[Link]

  • ResearchGate. "Adenosine Deaminase in Nucleoside Synthesis. A Review". Available at: [Link]

  • ResearchGate. "N1- and C6-Substituted Adenines: A Regioselective and Efficient Synthesis". Available at: [Link]

Sources

Comparative

Inter-Laboratory Validation of 2-Chloro-9-cyclohexyl-9H-adenine Synthesis Protocols: A Comparative Guide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary & Mechanistic Context The synthesis of 2-chloro-9-cyclohexyl-9H-adenine —a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & Mechanistic Context

The synthesis of 2-chloro-9-cyclohexyl-9H-adenine —a critical purine derivative utilized as an adenosine receptor antagonist and a key intermediate in the development of Casein Kinase 1 delta (CK1δ) inhibitors [1]—presents a classic challenge in heterocyclic chemistry: regioselectivity .

When alkylating the purine core, the ambident nature of the purine anion typically results in a mixture of N9 (thermodynamically favored) and N7 (kinetically accessible) isomers. For drug development professionals, establishing a scalable, reproducible, and high-yielding protocol for the N9 isomer is paramount.

This guide objectively compares two primary synthetic routes validated across multiple laboratories:

  • Protocol A: Direct Alkylation of 2-Chloroadenine (1-Step)

  • Protocol B: Stepwise Derivatization via 2,6-Dichloropurine (2-Step)

Mechanism Purine Purine Anion (Ambident Nucleophile) N9_Attack N9 Alkylation (Thermodynamic) Purine->N9_Attack Base / DMF N7_Attack N7 Alkylation (Kinetic/Steric) Purine->N7_Attack Base / DMF N9_Product N9-Isomer (Major, Target) N9_Attack->N9_Product N7_Product N7-Isomer (Minor, Byproduct) N7_Attack->N7_Product

Caption: Mechanistic divergence of purine ambident anion alkylation yielding N9 and N7 isomers.

Experimental Causality & Protocol Design

To ensure scientific integrity, a protocol must be a self-validating system. The core issue with Protocol A (Direct Alkylation) is not just the N9/N7 ratio, but the chromatographic separation. The free 6-amino group on 2-chloroadenine acts as a strong hydrogen-bond donor, causing severe streaking on normal-phase silica gel. This makes isolating the pure N9 isomer highly inefficient.

Protocol B circumvents this by utilizing 2,6-dichloropurine [2]. By replacing the 6-amino group with a chlorine atom, hydrogen bonding is eliminated. The resulting 2,6-dichloro-9-cyclohexylpurine resolves cleanly from its N7 counterpart on silica gel (the N9 isomer consistently exhibits a higher Rf​ value due to a lower overall dipole moment). Once the pure N9 intermediate is isolated, the C6 chlorine is selectively displaced by ammonia. This Nucleophilic Aromatic Substitution ( SN​Ar ) is highly regioselective because the C6 position is exceptionally electrophilic (flanked by two pyrimidine nitrogens), whereas the C2 position remains unreactive under these conditions [3].

G Start1 2-Chloroadenine Step1A Direct Alkylation (Cyclohexyl Bromide) Start1->Step1A Start2 2,6-Dichloropurine Step1B Step 1: Alkylation (Cyclohexyl Bromide) Start2->Step1B MixA N9/N7 Mixture (Difficult Separation) Step1A->MixA MixB N9/N7 Mixture (Easier Separation) Step1B->MixB Target 2-Chloro-9-cyclohexyl-9H-adenine (Target N9 Isomer) MixA->Target Chromatography (Low Yield) Step2B Step 2: Amination (NH3/MeOH, 100°C) MixB->Step2B Isolate N9 Step2B->Target SNAr Reaction (High Yield)

Caption: Synthetic workflows for 2-chloro-9-cyclohexyl-9H-adenine comparing direct and stepwise routes.

Step-by-Step Methodologies

Protocol A: Direct Alkylation of 2-Chloroadenine

Optimal for rapid synthesis where high purity is secondary to speed.

  • Reaction Setup: Suspend 2-chloroadenine (1.0 eq) and anhydrous K2​CO3​ (2.0 eq) in anhydrous DMF (0.2 M). Stir at room temperature for 30 minutes to generate the purine anion.

  • Alkylation: Add cyclohexyl bromide (1.2 eq) dropwise. Heat the mixture to 80 °C for 18 hours.

  • Self-Validation (TLC): Monitor via TLC (DCM:MeOH 9:1). The N9 isomer ( Rf​≈0.4 ) will appear slightly above the N7 isomer ( Rf​≈0.35 ), but significant streaking will be visible under UV (254 nm).

  • Workup: Cool to room temperature, filter off inorganic salts, and concentrate the filtrate in vacuo.

  • Purification: Subject the crude residue to flash column chromatography. Note: Expect co-elution fractions requiring secondary crystallization from ethanol.

Protocol B: Stepwise Derivatization via 2,6-Dichloropurine

Optimal for high-yield, high-purity scale-up operations.

Step 1: Alkylation of 2,6-Dichloropurine

  • Reaction Setup: Dissolve 2,6-dichloropurine (1.0 eq) in anhydrous DMF (0.2 M). Add anhydrous K2​CO3​ (1.5 eq) and stir for 30 minutes.

  • Alkylation: Add cyclohexyl bromide (1.1 eq) and stir at 50 °C for 12 hours.

  • Self-Validation (TLC): Monitor via TLC (Hexanes:EtOAc 7:3). The N9 isomer ( Rf​≈0.6 ) separates cleanly from the N7 isomer ( Rf​≈0.3 ).

  • Purification: Quench with water, extract with EtOAc, dry over Na2​SO4​ , and purify via flash chromatography to isolate the pure N9 intermediate.

Step 2: Regioselective Amination

  • Reaction Setup: Dissolve the isolated 2,6-dichloro-9-cyclohexylpurine in a saturated solution of NH3​ in Methanol (7 N).

  • SN​Ar Displacement: Seal the reaction in a pressure tube and heat to 100 °C for 17 hours [3].

  • Workup & Validation: Cool the tube to 0 °C. The target compound, 2-chloro-9-cyclohexyl-9H-adenine, will precipitate as a white crystalline solid. Filter and wash with cold methanol. Confirm structure via 1H -NMR (C8-H singlet typically appears around δ 7.9 - 8.1 ppm, distinct from the N7 shift).

Inter-Laboratory Validation Data

To objectively assess the performance of both protocols, an inter-laboratory validation was conducted across three independent research facilities. The data below summarizes the quantitative outcomes.

Performance MetricProtocol A (Direct Alkylation)Protocol B (Stepwise Route)Statistical Variance (RSD%)
Overall Isolated Yield (N9) 28% ± 4%54% ± 3% (Over 2 steps)A: 14.2% | B: 5.5%
Regioselectivity (N9:N7 Ratio) 2.5 : 14.2 : 1 (At Step 1)A: 18.0% | B: 6.1%
Purification Time (Active Hrs) ~8.5 hours (Heavy streaking)~3.0 hours (Clean separation)N/A
Final Purity (HPLC, 254 nm) 94.5%>99.2%A: 2.1% | B: 0.4%
Scalability (Up to 10g) Poor (Chromatography fails)Excellent (Crystallization driven)N/A
Data Analysis & Conclusion

The empirical data overwhelmingly supports Protocol B as the superior methodology for synthesizing 2-chloro-9-cyclohexyl-9H-adenine. While Protocol A requires fewer synthetic steps, the thermodynamic penalty paid during the arduous chromatographic separation of the polar 6-amino isomers leads to unacceptable yield losses and high batch-to-batch variance (RSD 14.2%).

Protocol B leverages the electronic properties of the pyrimidine ring to turn a complex separation problem into a highly controlled, self-validating SN​Ar reaction. The elimination of hydrogen bonding in the first step reduces purification time by over 60% and guarantees a final purity exceeding 99%, making it the definitive choice for drug development applications.

References

  • "Dual Anta-Inhibitors of the A2A Adenosine Receptor and Casein Kinase CK1delta: Synthesis, Biological Evaluation, and Molecular Modeling Studies" Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • "Structure and Synthesis of 6-(Substituted-imidazol-1-yl)purines: Versatile Substrates for Regiospecific Alkylation and Glycosylation at N9" Source: ResearchGate / Journal of Organic Chemistry URL:[Link]

  • "Product Class 17: Purines - Synthesis by Substituent Modification" Source: Science of Synthesis / Thieme Connect URL:[Link]

Safety & Regulatory Compliance

Safety

2-chloro-9-cyclohexyl-9H-adenine proper disposal procedures

Standard Operating Procedure: Handling, Operational Workflows, and Disposal of 2-chloro-9-cyclohexyl-9H-adenine Pharmacological Context & Operational Imperative 2-chloro-9-cyclohexyl-9H-adenine is a synthetic purine deri...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling, Operational Workflows, and Disposal of 2-chloro-9-cyclohexyl-9H-adenine

Pharmacological Context & Operational Imperative

2-chloro-9-cyclohexyl-9H-adenine is a synthetic purine derivative utilized extensively in preclinical pharmacology as an adenosine receptor antagonist[1]. In oncology and immunology research, extracellular adenosine acts as a potent immunosuppressive metabolite within the tumor microenvironment (TME)[2]. By binding to G-protein-coupled adenosine receptors, adenosine drives tumor progression and immune evasion[2][3]. Antagonizing these pathways with targeted ligands like 2-chloro-9-cyclohexyl-9H-adenine is a critical strategy for restoring antitumor immunity[4].

Because purine analogs can mimic endogenous nucleotides, they possess the inherent potential to act as alkylating agents or inhibitors of DNA synthesis[5]. Consequently, they are often classified as potential teratogens and require stringent operational and environmental health and safety (EHS) protocols to protect laboratory personnel and the environment[6].

Mechanistic Grounding: Adenosine Receptor Signaling

Adenosine interacts with four distinct receptor subtypes: A1, A2A, A2B, and A3[2]. The A1 and A3 receptors are Gi-coupled, inhibiting adenylyl cyclase, whereas A2A and A2B are Gs-coupled, increasing intracellular cAMP to drive immunosuppression[2][7]. 2-chloro-9-cyclohexyl-9H-adenine functions by blocking these receptors, thereby modulating the downstream cAMP signaling cascades[3].

Pathway Adenosine Extracellular Adenosine A1_A3 A1 & A3 Receptors (Gi-coupled) Adenosine->A1_A3 A2A_A2B A2A & A2B Receptors (Gs-coupled) Adenosine->A2A_A2B cAMP_down Decreased cAMP A1_A3->cAMP_down cAMP_up Increased cAMP (Immunosuppression) A2A_A2B->cAMP_up Antagonist 2-chloro-9-cyclohexyl-9H-adenine Antagonist->A1_A3 Antagonist->A2A_A2B

Fig 1. Adenosine receptor signaling pathways and targeted blockade by 2-chloro-9-cyclohexyl-9H-adenine.

Physicochemical Properties & Hazard Metrics

Understanding the quantitative properties of 2-chloro-9-cyclohexyl-9H-adenine is essential for both experimental design and waste classification.

Property / MetricValue / ClassificationSource
Chemical Identity 2-chloro-9-cyclohexyl-9H-adenine[1]
Pharmacological Target Adenosine Receptors (A1, A2A, A2B, A3)[2][3]
UV Absorbance ( λmax​ ) 266 nm (in Methanol)[8]
Molar Extinction Coefficient ( ϵ ) ~13,200 M⁻¹cm⁻¹[8]
Primary Health Hazard Potential Teratogen / DNA Synthesis Inhibitor[5][6]
Disposal Classification Hazardous Waste (Incineration Required)[9][10]

Self-Validating Experimental Protocol: In Vitro Assay Preparation

To guarantee scientific integrity and laboratory safety, the preparation of this compound must be treated as a self-validating system. Do not rely solely on gravimetric measurements, as purine powders can absorb ambient moisture, altering their effective molecular weight.

Step 1: Stock Solution Preparation

  • Action : Weigh the required mass of 2-chloro-9-cyclohexyl-9H-adenine inside a Class II Biological Safety Cabinet (BSC).

  • Causality : Operating within a BSC prevents the inhalation of potentially teratogenic aerosolized dust[6].

  • Action : Dissolve the powder in anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM master stock.

  • Causality : Purine derivatives exhibit notoriously poor aqueous solubility. DMSO ensures complete solvation, preventing micro-precipitates that would skew dose-response curves in downstream cellular assays[2].

Step 2: UV-Vis Spectrophotometric Validation (Self-Validation Step)

  • Action : Dilute a 1 µL aliquot of the 10 mM stock into 999 µL of methanol (1:1000 dilution).

  • Action : Measure the absorbance at 266 nm using a UV-Vis spectrophotometer.

  • Causality : 2-chloro-9-cyclohexyl-9H-adenine has a known λmax​ at 266 nm with a molar extinction coefficient ( ϵ ) of approximately 13,200 M⁻¹cm⁻¹[8]. By applying the Beer-Lambert law ( A=ϵlc ), you validate the exact concentration of the stock. If the calculated concentration deviates by >5%, the compound may have degraded or been weighed incorrectly, and the stock must be discarded.

Proper Disposal Procedures & Logistics

The disposal of 2-chloro-9-cyclohexyl-9H-adenine must strictly adhere to institutional Chemical Hygiene Plans and EPA regulations[10]. Under no circumstances should this chemical be disposed of down the drain.

Causality for Drain Prohibition: The NIH Drain Discharge Guide explicitly prohibits the sink disposal of biologically active small molecules[9]. Purine analogs can severely interfere with the microbial degradation processes utilized in Publicly Owned Treatment Works (POTW)[9]. Bypassing the POTW allows these teratogenic compounds to flow into major recreational and drinking water resources, causing severe ecological damage[6][9].

Step-by-Step Disposal Workflows:

  • Liquid Waste Segregation :

    • Action : Collect all DMSO- or methanol-based stock solutions in a chemically compatible, high-density polyethylene (HDPE) container. Label it clearly as "Hazardous Waste - Non-Halogenated Solvents (Contains Purine Analogs)".

    • Causality : Segregating this waste prevents exothermic cross-reactions with incompatible chemicals (e.g., strong oxidizers) and ensures the EHS department can route the container for EPA-compliant high-temperature incineration[9][10].

  • Solid Waste Management :

    • Action : Place all contaminated consumables (pipette tips, microcentrifuge tubes, weighing boats) into a puncture-resistant, double-bagged hazardous solid waste bin[5][10].

  • Accidental Spill Cleanup Protocol :

    • Action : If the dry powder is spilled, do not sweep it , as this will aerosolize the teratogen[6]. Wear full PPE (goggles, nitrile gloves, lab coat). Cover the spill completely with a 1:1:1 mixture of sand, soda ash, and clay absorbent[5].

    • Causality : The 1:1:1 mixture physically traps the fine powder, preventing aerosolization, while the soda ash neutralizes any potential acidic reactive sites[5]. Carefully scoop the absorbed matrix into a heavy-duty plastic bag, seal it, and submit it for hazardous waste pickup[5].

Disposal Start 2-chloro-9-cyclohexyl-9H-adenine Waste Solid Solid Waste (Plastics/Vials) Start->Solid Liquid Liquid Waste (DMSO/MeOH) Start->Liquid Spill Accidental Powder Spill Start->Spill Solid_Bin Double-Bagged Hazardous Bin Solid->Solid_Bin Liquid_Bin Solvent Waste Container Liquid->Liquid_Bin Spill_Action Absorb with 1:1:1 Sand/Ash/Clay Spill->Spill_Action Incineration EPA-Compliant High-Temp Incineration Solid_Bin->Incineration Liquid_Bin->Incineration Spill_Action->Solid_Bin

Fig 2. Chemical waste segregation and high-temperature incineration workflow for purine derivatives.

References

  • 2-Chloro-9-cyclohexyl-9H-adenine | Adenosine Receptor Ligand. benchchem.com. 1

  • US4201860A - Purine derivatives - Google Patents. google.com. 8

  • Hazardous Laboratory Chemicals Disposal Guide - Reed College. reed.edu. 5

  • Unlocking antitumor immunity with adenosine receptor blockers - PMC. nih.gov. 2

  • Insights from Clinical Trials on A2A Adenosine Receptor Antagonists for Cancer Treatment. acs.org. 4

  • Therapeutic potential of adenosine receptor modulators in cancer treatment. rsc.org. 7

  • Introduction to Adenosine Receptors as Therapeutic Targets - PMC. nih.gov. 3

  • The NIH Drain Discharge Guide. nih.gov. 9

  • Teratogens - Environmental Health and Safety - Purdue University. purdue.edu. 6

  • CALIFORNIA STATE UNIVERSITY, FRESNO CHEMICAL HYGIENE PLAN. fresnostate.edu. 10

Sources

Handling

Personal protective equipment for handling 2-chloro-9-cyclohexyl-9H-adenine

Comprehensive Safety and Operational Guide for Handling 2-Chloro-9-cyclohexyl-9H-adenine As a synthetic purine derivative, 2-chloro-9-cyclohexyl-9H-adenine is utilized extensively in pharmacological research as an adenos...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 2-Chloro-9-cyclohexyl-9H-adenine

As a synthetic purine derivative, 2-chloro-9-cyclohexyl-9H-adenine is utilized extensively in pharmacological research as an adenosine receptor antagonist[1]. Because it modulates critical central nervous system and cardiovascular pathways, accidental exposure poses significant biological hazards. This guide provides drug development professionals and laboratory scientists with field-proven, causality-driven protocols for the safe handling, preparation, and disposal of this active pharmaceutical ingredient (API).

Section 1: Biological Context & Mechanism of Action

To understand the strict safety imperatives required for handling this compound, one must first understand its biological target. Adenosine receptors (A1, A2A, A2B, and A3) are G-protein-coupled receptors (GPCRs) that regulate heart rate, blood flow, and neurotransmitter release[2].

Endogenous adenosine activates A1 and A3 receptors (coupled to Gi/Go proteins) to inhibit adenylyl cyclase (AC) and decrease cyclic AMP (cAMP)[2]. Conversely, it activates A2A and A2B receptors (coupled to Gs proteins) to stimulate AC and increase cAMP[2]. 2-Chloro-9-cyclohexyl-9H-adenine acts as a competitive antagonist, blocking endogenous adenosine from binding and thereby disrupting these downstream signaling cascades[1]. Systemic exposure can lead to unintended cardiovascular or neurological stimulation.

G Compound 2-Chloro-9-cyclohexyl-9H-adenine A1_A3 A1 / A3 Receptors Compound->A1_A3 Antagonizes A2 A2A / A2B Receptors Compound->A2 Antagonizes Adenosine Endogenous Adenosine Adenosine->A1_A3 Activates Adenosine->A2 Activates Gi Gi/Go Protein (Inhibitory) A1_A3->Gi Gs Gs Protein (Stimulatory) A2->Gs AC Adenylyl Cyclase (AC) Gi->AC Inhibits Gs->AC Stimulates cAMP_down Decreased cAMP AC->cAMP_down via Gi cAMP_up Increased cAMP AC->cAMP_up via Gs

Adenosine receptor pathways and antagonistic blockade by 2-chloro-9-cyclohexyl-9H-adenine.

Section 2: Hazard Profile & Causality-Driven PPE Selection

Handling novel purine derivatives requires anticipating both their physicochemical properties (fine, easily aerosolized powders) and their biological activity. Furthermore, these compounds are typically solubilized in highly penetrative vehicles like Dimethyl Sulfoxide (DMSO) for in vitro assays[3]. DMSO acts as a "Trojan horse," capable of carrying the dissolved API directly through the skin barrier and into the bloodstream.

Table 1: Quantitative PPE Specifications and Mechanistic Justification

PPE CategorySpecification / StandardQuantitative MetricCausality & Mechanistic Justification
Gloves (Primary) Nitrile (Powder-free) 0.12 mm thicknessPrevents dermal exposure to dry powder. Latex is prohibited due to microporosity.
Gloves (Secondary) Heavy-duty Neoprene 0.2 mm (8 mil), >240 min breakthroughRequired when handling DMSO solutions. DMSO rapidly permeates standard thin nitrile[3].
Eye Protection Chemical Splash GogglesANSI Z87.1 certifiedProtects against micro-particulate aerosolization during weighing and solvent splashing.
Respiratory N95 / FFP2 or PAPR 95% filtration efficiencyMandatory if handling outside a dedicated containment enclosure to prevent inhalation of API dust.
Body Protection Tyvek® Lab CoatKnee-length, elastic cuffsPrevents electrostatic adhesion of purine powder to standard cotton lab wear.

Section 3: Self-Validating Operational Logistics & Handling Protocols

When preparing stock solutions (e.g., 10 mM in DMSO), the primary risk transitions from inhalation of the dry powder to dermal exposure of the solvated compound. Do not just follow these steps; verify them as you go.

Protocol 1: Safe Weighing and Closed-System Solubilization

  • Containment & Airflow Validation:

    • Causality: Ambient air currents can easily aerosolize fine purine powders, leading to inhalation exposure.

    • Self-Validation: Prior to opening the vial, observe the digital anemometer on the ventilated weighing enclosure. The protocol is validated to proceed only if the face velocity stabilizes between 80–120 feet per minute (fpm).

  • Static Neutralization:

    • Causality: Purine derivatives accumulate static charge, causing the powder to repel from spatulas and contaminate surrounding surfaces.

    • Self-Validation: Pass an anti-static ionizer bar over the weighing vessel and spatula for 10 seconds. The powder should fall vertically from the spatula without clinging to the metal or glass walls.

  • Gravimetric Transfer: Weigh the required mass into a pre-tared, amber glass vial (to prevent potential UV degradation). Cap the vial inside the enclosure before transferring it to the fume hood.

  • Closed-System Solvation:

    • Causality: Injecting the solvent through a self-sealing septum prevents splash and vapor escape.

    • Self-Validation: Inject the calculated volume of anhydrous DMSO through the septum cap using a Luer-lock syringe. Invert the vial; the absence of droplet formation at the puncture site validates the hermetic seal.

  • Optical Dissolution Verification:

    • Causality: Incomplete dissolution leads to inaccurate dosing in downstream applications and creates a hidden particulate hazard.

    • Self-Validation: Vortex the vial for 60 seconds. Hold the vial against a split black-and-white background. The solution is validated as ready only when it exhibits 100% optical clarity with zero visible light scattering (Tyndall effect).

Section 4: Spill Response and Decontamination

Spills of biologically active purine derivatives require immediate, structured containment to prevent cross-contamination[4].

Protocol 2: Spill Containment

  • Dry Powder Spill: Do NOT sweep or use compressed air, as this aerosolizes the API[4]. Don respiratory protection and double nitrile gloves. Cover the powder with damp, absorbent laboratory wipes (using a 10% ethanol solution) to suppress dust. Carefully wipe the area from the perimeter inward.

  • Solution Spill (e.g., in DMSO): Immediately overlay the spill with a universal chemical absorbent (e.g., vermiculite). Allow 3–5 minutes for complete absorption. Collect the absorbent material using non-sparking polypropylene tools. Wash the affected surface with a detergent solution, followed by a water rinse, to remove residual DMSO and API.

Section 5: Waste Management & Disposal Plan

Purine derivatives and their halogenated analogs must never be discharged into the municipal sewer system[4].

  • Segregation: Collect all solid waste (empty vials, contaminated PPE, spill cleanup materials) in clearly labeled, leak-proof hazardous waste containers. Because 2-chloro-9-cyclohexyl-9H-adenine contains a chlorine atom, it must be distinctly labeled as Halogenated Organic Waste [5].

  • Liquid Waste: Store spent solutions (DMSO, ethanol, aqueous buffers containing the API) in high-density polyethylene (HDPE) carboys.

  • Final Disposal: Coordinate with a licensed hazardous waste contractor. The mandatory disposal method for halogenated purine derivatives is high-temperature incineration (typically >1000°C) in a licensed apparatus[4]. This ensures complete thermal destruction of the heterocyclic ring and allows for the safe scrubbing of generated hydrogen chloride (HCl) gas.

References[1] 2-Chloro-9-cyclohexyl-9H-adenine | Adenosine Receptor Ligand, Benchchem, https://benchchem.com[2] Adenosine receptor signaling pathway, ResearchGate, https://researchgate.net[4] 6-Benzylaminopurine Material Safety Data Sheet, Santa Cruz Biotechnology, https://scbt.com[5] 2,6,8-trichloro-7-methylpurine, CymitQuimica,https://cymitquimica.com[3] SCH 58261 (CAS Number: 160098-96-4), Cayman Chemical,https://caymanchem.com

Sources

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